N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(4-cyano-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULWFZPVQBHQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580590 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401909-16-8 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Cyano-2-fluorophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, including a cyano group, a fluorine atom, and a methanesulfonamide moiety, are prevalent in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety and handling information, and its potential applications in modern drug development, particularly in the realm of oncology and kinase inhibition. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Table 1: Physicochemical Properties of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
| Property | Value | Source |
| CAS Number | 401909-16-8 | [1][2][3] |
| Molecular Formula | C₈H₇FN₂O₂S | [1] |
| Molecular Weight | 214.22 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally determined. Related sulfonamides exhibit melting points in the range of 100-200°C. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP | 1.5 - 2.2 (Computed) | N/A |
Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be reliably achieved through the sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. This is a standard and widely documented method for the formation of sulfonamides from anilines.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Sulfonylation: While maintaining the temperature at 0°C, add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate may form upon addition.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a pure solid.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
While specific biological data for N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not extensively published, the structural components of this molecule are features of numerous compounds with significant therapeutic potential, particularly in oncology.
Role as a Kinase Inhibitor Scaffold
The N-phenylmethanesulfonamide scaffold is a key component in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases is a major focus of modern cancer therapy. The cyano and fluoro substitutions on the phenyl ring of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be strategically utilized to enhance binding affinity and selectivity for the target kinase.
Potential in Oncology Research
Derivatives of cyano- and fluoro-substituted phenylsulfonamides have been investigated for their anticancer properties. These modifications can improve the pharmacokinetic profile of a drug candidate, leading to better absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the cyano group can also provide a key interaction point within the binding pocket of a target protein.
Caption: Potential applications of the core scaffold in drug discovery.
Safety and Handling
As with any chemical reagent, N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
Table 2: Hazard and Safety Information
| Hazard | Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle in a well-ventilated area.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, employing standard organic chemistry reactions. While specific biological data for this compound is limited, its structural features are highly relevant to the development of novel therapeutics, particularly in the area of oncology and kinase inhibition. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis, handling, and exploration of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in their research endeavors.
References
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Jones, G. et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology150 , 385–395 (2009). Available from: [Link]
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ResearchGate. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available from: [Link]
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Carroll, W. A. et al. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters18 , 2093–2096 (2008). Available from: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Data of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
This in-depth technical guide provides a detailed analysis of the spectroscopic data for N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretations and provides validated experimental protocols for data acquisition and synthesis.
Introduction and Molecular Structure
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (C₈H₇FN₂O₂S) is a sulfonamide derivative featuring a fluorinated and cyanated phenyl ring.[1][2] The unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups make this compound and its analogs valuable scaffolds in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior.
The structural framework, illustrated below, dictates the expected spectroscopic signatures. The aromatic ring, the sulfonamide linkage, the methyl group, and the nitrile functional group each give rise to characteristic signals in various spectroscopic techniques.
Caption: General workflow for the synthesis of the title compound.
Detailed Protocol:
-
To a solution of 4-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
If DCM is used as the solvent, add a non-nucleophilic base like triethylamine or pyridine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Spectroscopic Data Acquisition
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
MS: Mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and serves as a reliable reference for researchers working with this compound. The provided protocols offer a foundation for the synthesis and analysis of this and related molecules.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). (4-cyano-2-fluorophenyl)methanesulfonamide. Retrieved from [Link]
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PubMed Central. (n.d.). 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). (2S)-N-[(1R)-1-cyano-2-(4-cyano-2-fluorophenyl)ethyl]-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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An In-depth Technical Guide to N-(4-Cyano-2-fluorophenyl)methanesulfonamide: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a fluorinated aromatic sulfonamide with significant potential as a versatile building block in modern drug discovery. While not extensively documented as a standalone therapeutic agent, its structural motifs are present in a variety of biologically active molecules. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A robust, two-step synthetic pathway is presented, beginning with the synthesis of the key intermediate, 4-amino-2-fluorobenzonitrile, followed by its methanesulfonylation. The rationale behind the chosen synthetic strategy and critical process parameters are discussed in depth. Furthermore, this guide outlines the expected analytical characterization of the final compound using spectroscopic methods and explores its potential applications in medicinal chemistry, drawing parallels with structurally related compounds that have demonstrated therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule therapeutics.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The convergence of these two features in a single molecular scaffold, as seen in N-(4-Cyano-2-fluorophenyl)methanesulfonamide, presents a compelling platform for the development of novel therapeutics. The cyano- and fluoro-substituted phenyl ring offers specific electronic properties and potential hydrogen bonding interactions that can be exploited in rational drug design. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utility of this valuable chemical entity.
Chemical Structure and Nomenclature
A precise understanding of the molecule's structure and nomenclature is fundamental for unambiguous scientific communication.
Chemical Structure
The chemical structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide consists of a central methanesulfonamide group where the nitrogen atom is attached to a 4-cyano-2-fluorophenyl ring.
Caption: 2D Chemical Structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is: N-(4-Cyano-2-fluorophenyl)methanesulfonamide .
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 401909-16-8 | Vendor Data |
| Molecular Formula | C₈H₇FN₂O₂S | Vendor Data |
| Molecular Weight | 214.22 g/mol | Vendor Data |
| Appearance | Off-white to yellow powder (predicted) | Inferred |
| Boiling Point | ~288.2 °C at 760 mmHg (for precursor) | [1][7] |
| Density | ~1.3 g/cm³ (for precursor) | [1][7] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be efficiently achieved through a two-step process. This section provides a detailed, step-by-step protocol, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.
Caption: Overall synthetic workflow for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Step 1: Synthesis of 4-Amino-2-fluorobenzonitrile
The key starting material, 4-amino-2-fluorobenzonitrile, is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7][8] While several synthetic routes exist, a reliable method involves the cyanation of a corresponding bromoaniline precursor.[9]
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-fluoroaniline (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-amino-2-fluorobenzonitrile.
Expertise & Experience: The use of a palladium catalyst like Pd₂(dba)₃ with a phosphine ligand such as dppf is crucial for facilitating the carbon-nitrogen bond formation in the cyanation reaction. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability. Anhydrous conditions are essential to prevent catalyst deactivation and unwanted side reactions.
Step 2: Methanesulfonylation of 4-Amino-2-fluorobenzonitrile
The final step involves the reaction of the synthesized amino-benzonitrile with methanesulfonyl chloride to form the target sulfonamide.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Trustworthiness: This protocol is designed as a self-validating system. The acidic work-up removes the basic pyridine, while the basic wash removes any unreacted methanesulfonyl chloride and methanesulfonic acid byproduct. The final brine wash removes residual water before drying. Careful control of stoichiometry is critical to avoid di-sulfonylation.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are recommended.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons of the methanesulfonyl group. The aromatic protons will exhibit complex splitting patterns due to fluorine-hydrogen and hydrogen-hydrogen coupling. The sulfonamide N-H proton typically appears as a broad singlet.[10][11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (with carbon-fluorine coupling), the nitrile carbon, and the methyl carbon of the sulfonamide.[10]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch of the sulfonamide, the C≡N stretch of the nitrile group, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide group.[10][12][13]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Medicinal Chemistry Perspective and Potential Applications
While N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not a known drug itself, its structural components are prevalent in molecules with significant biological activity, suggesting its utility as a scaffold or intermediate in drug discovery programs.
Caption: Potential therapeutic areas for derivatives of the core scaffold.
The 4-cyano-phenyl moiety is a common feature in non-steroidal anti-androgens like bicalutamide and enzalutamide, used in the treatment of prostate cancer.[14] The cyano group can act as a hydrogen bond acceptor and contributes to the electronic properties of the aromatic ring. The fluorine atom at the 2-position can modulate the pKa of the sulfonamide proton and influence the conformation of the molecule through steric and electronic effects, potentially leading to improved target engagement and selectivity.
Furthermore, substituted benzonitriles and sulfonamides are key components of various kinase inhibitors and other targeted therapies.[15] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity. Therefore, N-(4-Cyano-2-fluorophenyl)methanesulfonamide represents a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, DNA methyltransferases, and G-protein coupled receptors.[15][16]
Safety and Handling
Methanesulfonyl chloride is corrosive, a lachrymator, and reacts exothermically with nucleophiles. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The intermediate, 4-amino-2-fluorobenzonitrile, and the final product should be handled with care, avoiding inhalation, ingestion, and skin contact. A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before commencing any experimental work.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a strategically designed molecule that combines the beneficial properties of fluorination and the sulfonamide functional group. This guide has provided a detailed, scientifically grounded protocol for its synthesis and characterization. While its direct biological applications are yet to be fully explored, its structural features make it a highly valuable and versatile building block for the synthesis of novel drug candidates across multiple therapeutic areas. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.
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N-(4-Cyano-2-fluorophenyl)methanesulfonamide mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Talazoparib) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Cyano-2-fluorophenyl)methanesulfonamide, more commonly known as Talazoparib, is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. This technical guide provides an in-depth exploration of its core mechanism of action, moving beyond a surface-level description to dissect the intricate molecular interactions and cellular consequences of its activity. We will delve into the principles of PARP-mediated DNA damage repair, the concept of synthetic lethality, and the specific molecular pharmacology of Talazoparib that defines its high potency and clinical efficacy, particularly in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations. This document is intended to serve as a comprehensive resource, integrating established scientific principles with practical experimental methodologies for researchers in oncology and drug development.
Introduction: The Central Role of PARP in Genome Integrity
The stability of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Among the key players in the DDR is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating a rapid signaling cascade to recruit other DNA repair factors.
The canonical function of PARP1 involves its detection of a DNA strand break, which triggers a conformational change and activates its catalytic activity. Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site, a process termed PARylation. This PARylation cascade serves two primary purposes:
-
Signaling Platform: The negatively charged PAR chains act as a scaffold, recruiting a multitude of downstream repair proteins, including DNA ligases, polymerases, and chromatin-remodeling factors like XRCC1 (X-ray repair cross-complementing protein 1).
-
Chromatin Decondensation: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.
Once the repair is complete, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 dissociates from the DNA, completing the cycle.
The Core Mechanism of Action: From Catalytic Inhibition to PARP Trapping
Talazoparib exerts its anticancer effects through a dual mechanism that is critical to understand its potency. While initially developed as a catalytic inhibitor, its profound efficacy is now largely attributed to its ability to "trap" PARP enzymes on DNA.
Catalytic Inhibition
Like other PARP inhibitors, Talazoparib is a small molecule that competes with NAD+ for binding to the catalytic domain of PARP1 and PARP2. By occupying this site, it prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors to the site of a single-strand break. This abrogation of the base excision repair (BER) pathway is the first layer of its mechanism.
PARP Trapping: The Key to Potency
The concept of "PARP trapping" is what distinguishes the more potent PARP inhibitors, such as Talazoparib, from earlier generations. Trapping refers to the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the DNA at the site of the break.
The binding of Talazoparib to the PARP active site induces an allosteric change in the enzyme's structure that strengthens the interaction between PARP and the damaged DNA. This prevents the normal dissociation of PARP after repair, creating a cytotoxic lesion. Talazoparib is one of the most potent PARP-trapping agents identified, exhibiting significantly greater trapping efficiency than other inhibitors like olaparib or niraparib. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication.
Caption: Talazoparib's dual mechanism: catalytic inhibition and potent PARP trapping.
The Principle of Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability
The clinical success of Talazoparib is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, whereas the loss of either one alone is not.
-
Healthy Cells (HR-Proficient): In a normal cell, if PARP-mediated SSB repair is inhibited by Talazoparib, the resulting DSBs that form during replication can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. Key proteins in this pathway include BRCA1 and BRCA2. Therefore, healthy cells can tolerate PARP inhibition.
-
Cancer Cells (HR-Deficient): Many cancers, notably a subset of breast, ovarian, prostate, and pancreatic cancers, harbor mutations in genes like BRCA1 or BRCA2, rendering their HR pathway deficient (a state known as "BRCAness").[1][2][3][4] These cells are heavily reliant on PARP-mediated repair to maintain genomic stability.[5]
-
The Synthetic Lethal Interaction: When Talazoparib is introduced into these HR-deficient cancer cells, it blocks the crucial PARP repair pathway. The resulting DSBs cannot be repaired by the already-defective HR pathway. This leads to a massive accumulation of genomic damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4][6] This creates a therapeutic window where the drug selectively kills cancer cells while largely sparing normal, healthy cells.[6]
Caption: Synthetic lethality in HR-deficient vs. healthy cells treated with Talazoparib.
Quantitative Pharmacology and Potency
The superior efficacy of Talazoparib is quantifiable. While its catalytic inhibition potency is comparable to other clinical PARP inhibitors, its PARP trapping potency is markedly higher. Cellular DNA binding assays have shown Talazoparib to be approximately 100-fold more potent at trapping PARP1 onto damaged DNA compared to olaparib.[2][7] This exceptional trapping ability is considered a primary driver of its clinical activity at lower doses.
| Parameter | Talazoparib | Olaparib | Rucaparib | Niraparib | Veliparib |
| PARP1 Catalytic IC₅₀ (nmol/L) | 0.57 | ~1-5 | ~1.4 | ~2-3 | ~2-5 |
| Relative PARP Trapping Potency | ~100x | ~1x | ~1x | <1x | <1x |
| Note: Values are approximate and compiled from various preclinical studies for comparative purposes. The relative trapping potency is often benchmarked against olaparib.[7][8][9] |
Experimental Methodologies for Characterizing Talazoparib's Mechanism
Validating the mechanism of action of a PARP inhibitor like Talazoparib requires a multi-faceted experimental approach. The following protocols represent core, field-proven methodologies.
Workflow for In Vitro Characterization
Caption: A logical workflow for the in vitro characterization of Talazoparib.
Protocol: Immunofluorescence Staining for DNA Damage Foci (γH2AX)
Causality: The formation of trapped PARP-DNA complexes stalls replication forks, leading to DSBs. The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of a DSB. Quantifying γH2AX foci provides a direct visual readout of the DNA damage induced by Talazoparib.
Methodology:
-
Cell Culture: Seed HR-deficient (e.g., SUM149PT, BRCA1-mutant) and HR-proficient (e.g., MCF-7) cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of Talazoparib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24 hours.
-
Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., rabbit anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. Mount coverslips onto microscope slides using a mounting medium containing DAPI (4′,6-diamidino-2-phenylindole) to stain the nuclei.
-
Imaging & Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in foci number in Talazoparib-treated cells, particularly in the HR-deficient line, confirms the induction of DSBs.
Clinical Significance and Mechanisms of Resistance
Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[2] Its application is also established in combination with enzalutamide for HRR gene-mutated metastatic castration-resistant prostate cancer.[2][10]
Despite its efficacy, acquired resistance can emerge. Understanding these mechanisms is crucial for the development of next-generation therapies and combination strategies. Key mechanisms of resistance include:
-
Restoration of Homologous Recombination: Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby negating the synthetic lethal interaction.[7][11]
-
Reduced PARP Trapping: Downregulation of PARP1 expression or mutations in its DNA-binding domain can reduce the formation of cytotoxic trapped complexes.[7] Additionally, the loss of factors like PARG (Poly(ADP-ribose) glycohydrolase) can interfere with the trapping process.[12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Talazoparib out of the cancer cell, reducing its intracellular concentration and efficacy.[7]
-
Replication Fork Stabilization: Alterations in pathways that protect and stabilize stalled replication forks can allow cancer cells to tolerate the damage induced by PARP inhibitors.[13]
Researchers are actively exploring combination therapies to overcome resistance, such as pairing Talazoparib with agents that target other DDR pathways or with immunotherapy.[12] For instance, combining PARP inhibitors with ATR or WEE1 inhibitors is a promising area of investigation.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Talazoparib) represents a pinnacle of targeted therapy design, leveraging a deep understanding of cellular DNA repair pathways. Its mechanism of action is a sophisticated interplay of catalytic inhibition and, most critically, the potent trapping of PARP enzymes on DNA. This dual action creates highly cytotoxic lesions that, in the context of a homologous recombination-deficient cancer cell, trigger a synthetic lethal cascade, leading to selective tumor cell death. For the research and drug development professional, a thorough grasp of this mechanism—from the molecular interactions at the DNA break to the genetic basis of synthetic lethality and the pathways of clinical resistance—is fundamental to optimizing its current use and innovating the next wave of cancer therapeutics.
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The Pivotal Role of the N-(4-Cyano-2-fluorophenyl)methanesulfonamide Scaffold in Modern Androgen Receptor-Targeted Therapies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Androgen Receptor Antagonism
The N-(4-cyano-2-fluorophenyl)methanesulfonamide core is a cornerstone in the development of contemporary androgen receptor (AR) antagonists. Its emergence signifies a critical evolution from first-generation antiandrogens, offering significantly improved efficacy in the management of castration-resistant prostate cancer (CRPC). This guide provides a comprehensive technical overview of this pivotal chemical scaffold and its analogs, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. For drug development professionals, this document serves as a detailed primer on the nuances of targeting the androgen receptor with this highly successful class of compounds.
The Androgen Receptor Signaling Pathway: A Key Driver in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival. In castration-resistant prostate cancer, the AR signaling axis can be reactivated through various mechanisms, including AR overexpression, mutations, and intratumoral androgen synthesis, rendering first-generation antiandrogens ineffective.
Caption: The Androgen Receptor Signaling Pathway.
N-(4-Cyano-2-fluorophenyl)methanesulfonamide Analogs: A New Generation of AR Antagonists
The limitations of first-generation antiandrogens, such as bicalutamide, which can act as partial agonists in the context of AR overexpression, spurred the development of more potent and purely antagonistic compounds. The N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold became a key feature in the design of these second-generation inhibitors.
Enzalutamide (MDV3100): A Prototypical Second-Generation AR Antagonist
Enzalutamide (formerly MDV3100) is a potent and specific AR inhibitor that has demonstrated significant clinical benefit in patients with CRPC.[1][2] Its chemical structure incorporates the diarylthiohydantoin core, with one of the aryl rings being the critical 4-cyano-2-fluorophenyl group.
Synthesis: The synthesis of enzalutamide and its analogs generally involves the construction of the thiohydantoin ring system followed by arylation. While specific industrial synthesis routes are proprietary, general laboratory-scale syntheses often involve the reaction of an appropriate isothiocyanate with an amino acid derivative, followed by cyclization and subsequent N-arylation with a derivative of 4-amino-3-fluorobenzonitrile. During production and storage, impurities and related compounds can form, which require careful control to ensure safety and efficacy.[3]
Mechanism of Action: Enzalutamide exhibits a multi-pronged mechanism of action that distinguishes it from first-generation antiandrogens.[1][2][4][5]
-
High-Affinity AR Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with an affinity that is five to eight times greater than that of bicalutamide.[2][4]
-
Inhibition of Nuclear Translocation: Unlike older antiandrogens, enzalutamide effectively prevents the translocation of the AR from the cytoplasm into the nucleus, a crucial step for its transcriptional activity.[1][2][5]
-
Impaired DNA Binding: Should any AR molecules translocate to the nucleus, enzalutamide hinders their ability to bind to AREs on the DNA.[1][2][4]
-
Blockade of Coactivator Recruitment: Enzalutamide disrupts the interaction between the AR and essential coactivators, further preventing the initiation of gene transcription.[1][4]
-
Induction of Apoptosis: In preclinical models, enzalutamide has been shown to induce apoptosis in prostate cancer cells, an effect not observed with bicalutamide.[1][4]
Caption: Multi-step Mechanism of Action of Enzalutamide.
Structure-Activity Relationship (SAR): The potent antagonist activity of this class of compounds is intrinsically linked to specific structural features. The para-cyano group on the phenyl ring is crucial for strong binding to the AR active site.[6] The trifluoromethyl group at the meta position also contributes to the high affinity. The thiohydantoin core provides a rigid scaffold for the optimal orientation of the aryl groups. Modifications to the linker between the thiohydantoin and the second phenyl ring, as well as substitutions on that second ring, have led to the development of other potent analogs.
Apalutamide and Other Analogs
Apalutamide is another potent second-generation AR antagonist that shares the N-(4-cyano-2-fluorophenyl)methanesulfonamide-related structural motif.[7][8] Its mechanism of action is similar to that of enzalutamide, involving competitive inhibition of androgen binding, prevention of AR nuclear translocation, and impaired AR-DNA binding.[7][8] While structurally similar, subtle differences in their chemical makeup can influence their pharmacological properties, including their binding affinities and potential for drug-drug interactions.[2][7][9] For instance, both enzalutamide and apalutamide are substrates of CYP3A4 and CYP2C8, which necessitates caution when co-administering with strong inhibitors or inducers of these enzymes.[7]
Darolutamide, another second-generation antiandrogen, has a distinct chemical structure but also functions as a potent AR antagonist with a high binding affinity.[7]
Experimental Protocols for the Evaluation of AR Antagonists
The characterization of novel AR antagonists relies on a series of well-established in vitro and in vivo assays.
Workflow for Screening and Evaluation of Novel AR Antagonists
Caption: A typical workflow for the discovery and preclinical evaluation of novel androgen receptor antagonists.
Androgen Receptor Binding Assay
Objective: To determine the affinity of a test compound for the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize either purified recombinant human AR protein or cell lysates from prostate cancer cell lines overexpressing the AR (e.g., LNCaP).
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Competitive Binding: Incubate a fixed concentration of the AR source and the radioligand with increasing concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand using methods like filtration through glass fiber filters or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay
Objective: To assess the functional antagonist activity of a test compound on AR-mediated gene transcription.
Methodology:
-
Cell Line: Use a suitable cell line (e.g., PC-3 or HEK293) that is co-transfected with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing AREs).
-
Treatment: Seed the transfected cells in a multi-well plate and treat them with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of the test compound. Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the DHT-induced reporter gene expression.
AR Nuclear Translocation Assay
Objective: To visually and quantitatively assess the ability of a test compound to inhibit AR nuclear translocation.
Methodology:
-
Cell Culture: Culture AR-positive prostate cancer cells (e.g., LNCaP) on glass coverslips or in high-content imaging plates.
-
Treatment: Treat the cells with an androgen (e.g., DHT) to induce AR nuclear translocation, either alone or in combination with the test compound.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the AR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging: Visualize the subcellular localization of the AR using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation and its inhibition by the test compound.
Data Summary: Pharmacological Properties of Key AR Antagonists
| Compound | Class | AR Binding Affinity (Relative to Bicalutamide) | Agonist Activity in AR Overexpressing Cells | Key Mechanistic Features |
| Bicalutamide | First-Generation | 1x | Yes | Competitive antagonist |
| Enzalutamide | Second-Generation | 5-8x higher | No | Inhibits nuclear translocation, DNA binding, and coactivator recruitment |
| Apalutamide | Second-Generation | Higher than Bicalutamide | No | Inhibits nuclear translocation and DNA binding |
| Darolutamide | Second-Generation | High | No | Potent antagonist with a distinct chemical structure |
Future Directions and Conclusion
Despite the success of second-generation AR antagonists, acquired resistance remains a significant clinical challenge. Mechanisms of resistance include the expression of AR splice variants (e.g., AR-V7) that lack the LBD, and mutations in the AR LBD. Future research is focused on developing novel therapeutic strategies to overcome this resistance, including:
-
Selective Androgen Receptor Degraders (SARDs): These molecules are designed to bind to the AR and induce its degradation, thereby eliminating the target protein entirely.
-
Non-competitive AR Antagonists: Compounds that bind to sites on the AR other than the LBD may be effective against certain resistance mechanisms.[10]
-
Combination Therapies: Combining AR-targeted therapies with other agents, such as PARP inhibitors or immunotherapy, is an active area of investigation.
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Discovery and synthetic history of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
An In-Depth Technical Guide to the Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Introduction: A Key Intermediate in Modern Drug Discovery
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a bespoke chemical entity that has garnered interest within the pharmaceutical and agrochemical research sectors. Its structural architecture, featuring a fluorinated cyanobenzonitrile core coupled with a methanesulfonamide moiety, makes it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and fluoro groups, combined with the hydrogen-bonding capabilities of the sulfonamide, provides a unique electronic and steric profile for molecular design. This guide provides a comprehensive overview of the synthetic history and detailed protocols for the preparation of this important building block, grounded in established chemical principles and practices. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is intrinsically linked to the broader exploration of fluorinated aromatics and sulfonamides in medicinal chemistry programs.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide points to a straightforward two-step synthetic sequence. The core of this strategy involves the formation of the sulfonamide bond as the final key step. This disconnection reveals two primary starting materials: the aniline precursor, 4-amino-3-fluorobenzonitrile, and the sulfonylating agent, methanesulfonyl chloride.
The choice to form the sulfonamide bond in the final step is strategic. The aniline precursor, 4-amino-3-fluorobenzonitrile, is a stable, crystalline solid that can be prepared and purified separately. The methanesulfonylation reaction itself is a robust and well-documented transformation, generally proceeding with high efficiency and selectivity for N-sulfonylation over other potential side reactions under controlled conditions.[1]
Part 1: Synthesis of the Key Precursor: 4-Amino-3-fluorobenzonitrile
The synthesis of the aniline precursor is a critical first stage. A common and effective method reported in the literature involves a cyanation reaction of a halogenated aniline derivative.[2]
Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzonitrile
This protocol is adapted from established procedures for the cyanation of aryl halides.[2]
Materials:
-
4-Bromo-2-fluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ammonium hydroxide (NH₄OH), ~18% solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2-fluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of ammonium hydroxide. This step is crucial for quenching the reaction and complexing the copper salts, facilitating their removal.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate. The organic layer will contain the desired product.
-
Washing: Wash the combined organic extracts sequentially with ammonium hydroxide solution, deionized water, and finally with brine. These washing steps remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to afford pure 4-amino-3-fluorobenzonitrile as a solid.
Part 2: Methanesulfonylation to Yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The final step in the synthesis is the N-sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. This is a classic nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride.
Causality in Experimental Design:
The choice of reaction conditions is critical to ensure high yield and purity of the final product.[1]
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. An excess of the base is typically used to ensure complete HCl scavenging.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is preferred. It provides good solubility for the reactants and does not participate in side reactions, such as the hydrolysis of the highly reactive methanesulfonyl chloride.[1]
-
Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of methanesulfonyl chloride. This is a key control measure to manage the exothermicity of the reaction and to minimize potential side reactions, such as di-sulfonylation (formation of N,N-bis(methylsulfonyl)aniline).[1] After the addition is complete, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.
Experimental Protocol: N-Methanesulfonylation
This is a general, robust protocol for the N-methanesulfonylation of anilines.[1]
Materials:
-
4-Amino-3-fluorobenzonitrile (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.05 eq)
-
Anhydrous pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorobenzonitrile and anhydrous pyridine in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C. The slow addition is critical to control the reaction rate and prevent side reactions.[1]
-
Reaction Progression: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed.
-
Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.
Data Presentation
| Step | Reactant | Product | Typical Yield | Purity |
| 1 | 4-Bromo-2-fluoroaniline | 4-Amino-3-fluorobenzonitrile | ~40-50% | >98% (after chromatography) |
| 2 | 4-Amino-3-fluorobenzonitrile | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | >90%[1] | >98% (after purification) |
Visualizing the Synthetic Pathway
Caption: Synthetic route to N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Experimental Workflow Diagram
Caption: Workflow for the N-methanesulfonylation step.
Conclusion
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a robust and reproducible process that relies on well-established, high-yielding chemical transformations. By understanding the underlying principles of each step—from the copper-mediated cyanation to the base-mediated sulfonylation—researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. The protocols outlined in this guide are designed to be self-validating, emphasizing control over reaction conditions and thorough purification to ensure the high quality required for subsequent research and development activities.
References
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]
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Physicochemical properties like solubility and melting point of the compound
An In-Depth Technical Guide to the Physicochemical Properties of Ibuprofen: Solubility and Melting Point
Foreword
In the landscape of pharmaceutical development, an intimate understanding of an Active Pharmaceutical Ingredient's (API) fundamental physicochemical properties is the bedrock upon which successful formulation, consistent manufacturing, and therapeutic efficacy are built. Properties such as solubility and melting point are not mere data points; they are critical determinants of a drug's journey from a chemical entity to a clinical reality. This guide provides an in-depth exploration of these core characteristics, using the widely recognized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as an illustrative case study. As a Biopharmaceutical Classification System (BCS) Class II compound, Ibuprofen's high permeability is contrasted by its low aqueous solubility, making it a perfect model to discuss the challenges and strategies central to modern drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal logic and field-proven methodologies essential for navigating the complexities of API characterization.
The Gatekeeper of Purity and Identity: Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. Far from being a simple physical constant, it serves as a crucial gatekeeper for quality control in the pharmaceutical industry. It is a primary indicator of both the identity and purity of an API. For a pure substance, the melting transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range—a phenomenon known as melting point depression.[5][6] Furthermore, the ability of a compound to exist in multiple crystalline forms, known as polymorphism, can lead to different melting points for the same API, each polymorph possessing unique physical properties that can impact stability and bioavailability.[5][6][7][8]
Physicochemical Data: Ibuprofen
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a colorless crystalline solid.[9] Its established melting point is a key specification in its pharmacopeial monographs.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₈O₂ | [9][10] |
| Molar Mass | 206.28 g/mol | [9] |
| Appearance | Colorless crystals / White crystalline powder | [9][11] |
| Melting Point | 75 - 77.5 °C | [9][10][12][13][14] |
Causality in Experimentation: Why the Method Matters
The choice of method and adherence to protocol are paramount for obtaining a reliable melting point. The rate of heating, for instance, is a critical parameter. If heating is too rapid, the thermometer reading may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. A slow, controlled heating rate (~1 °C per minute) is essential for allowing thermal equilibrium to be established between the sample, the heating block, and the thermometer.[15]
Experimental Protocol: Melting Range Determination (Capillary Method)
This protocol is based on the principles outlined in major pharmacopeias for determining melting range.
Objective: To visually determine the temperature range over which the Ibuprofen sample transitions from a solid to a liquid.
Materials:
-
Ibuprofen API powder (dried)
-
Melting point apparatus with controlled heating and calibrated thermometer
-
Glass capillary tubes (closed at one end)
Procedure:
-
Sample Preparation: Ensure the Ibuprofen sample is thoroughly dry. If necessary, dry in vacuo over a suitable desiccant.
-
Capillary Loading: Introduce a small amount of the powdered Ibuprofen into a capillary tube, tapping gently to pack the material to a height of 2-4 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rapid rate until the temperature is approximately 10 °C below the expected start of the melt (i.e., ~65 °C for Ibuprofen).
-
Equilibration & Ramping: Once the temperature has stabilized, adjust the heating rate to a slow, steady ramp of 1 °C per minute.[15]
-
Observation & Recording:
-
Onset Point (T₁): Record the temperature at which the first signs of liquid formation are observed within the compacted sample.
-
Clear Point (T₂): Record the temperature at which the sample becomes completely liquid and no solid particles remain.[15]
-
-
Reporting: The melting range is reported as the interval between T₁ and T₂. For a pure substance, this range should be narrow and fall within the accepted specification (e.g., 75 - 77.5 °C).
Visualization: Melting Point Analysis Workflow
Caption: Workflow for API identity and purity assessment via melting point determination.
The Cornerstone of Bioavailability: Solubility Profiling
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is arguably the most critical physicochemical property for oral drug development.[16][17] It dictates the rate and extent to which an API can dissolve in the gastrointestinal fluids, a prerequisite for absorption and, ultimately, bioavailability.[17][18] Ibuprofen's classification as a BCS Class II drug underscores this challenge: its therapeutic potential is limited not by its ability to cross the intestinal wall, but by its reluctance to first dissolve in the aqueous environment of the gut.[4]
Theoretical Framework: Understanding Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[19][20][21] It represents the most stable state and is the gold standard for characterization. The shake-flask method is the conventional technique for its determination.[22]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous buffer.[21][23] It is a non-equilibrium value, often higher than the thermodynamic solubility, and is widely used in high-throughput screening during early drug discovery to quickly assess compounds.[23]
For a weak acid like Ibuprofen, solubility is profoundly influenced by pH. In an acidic environment (low pH), Ibuprofen exists predominantly in its neutral, un-ionized form, which has very low aqueous solubility. As the pH increases above its pKa (~4.4-4.9), the carboxylic acid group deprotonates, forming a more polar, charged carboxylate ion. This ionized form is significantly more water-soluble.[24] This relationship is fundamental to predicting its behavior in different segments of the GI tract.
Quantitative Data: Ibuprofen Solubility
Ibuprofen's solubility profile clearly illustrates its hydrophobic nature and its classification as a poorly soluble drug.
| Solvent System | Solubility Value | Comments | Source(s) |
| Water (25 °C) | 21 mg/L | Practically insoluble | [9][12] |
| PBS (pH 7.2) | ~2 g/L (2 mg/mL) | Increased solubility at neutral pH due to salt formation | [25] |
| Ethanol | Very Soluble | Soluble in most organic solvents | [26][27] |
| Methanol, Acetone | Freely Soluble | High solubility in polar organic solvents | [11][26] |
| Dichloromethane | Freely Soluble | High solubility in non-polar organic solvents | [11][26] |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the definitive method for determining the equilibrium solubility of an API.
Objective: To determine the maximum equilibrium concentration of Ibuprofen in a specified solvent system at a constant temperature.
Materials:
-
Ibuprofen API powder
-
Selected solvent (e.g., purified water, pH 7.4 phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated quantification instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of Ibuprofen powder to a series of vials containing a known volume of the solvent. The key is to ensure that a visible amount of undissolved solid remains throughout the experiment, confirming that saturation has been reached.[22]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling & Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution & Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of dissolved Ibuprofen.
-
Confirmation of Equilibrium: It is best practice to take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are consistent.
Visualization: Shake-Flask Solubility Workflow
Caption: Standard workflow for determining thermodynamic (equilibrium) solubility.
Visualization: pH-Solubility Relationship for a Weak Acid
Caption: Relationship between environmental pH and the solubility of a weak acidic API like Ibuprofen.
Integrated Perspective: The Synergy of Properties in Drug Development
The characterization of melting point and solubility is not an academic exercise; it is a vital component of risk management and strategic formulation design in drug development. For Ibuprofen, the data converge to tell a clear story: it is a stable, pure crystalline solid (indicated by a sharp, consistent melting point) with a significant bioavailability challenge stemming from its poor aqueous solubility (confirmed by solubility studies).
This knowledge directly informs subsequent development activities:
-
Regulatory Compliance: Melting point and solubility data are mandatory components of regulatory submissions, forming part of the API's specification sheet as outlined in guidelines like ICH Q6A.[28][29][30][31]
-
Formulation Strategy: The low aqueous solubility necessitates enabling formulation technologies. The increased solubility at higher pH explains the success of salt forms like Ibuprofen lysine or sodium, which dissolve more readily.[26] Other strategies for BCS Class II compounds include particle size reduction (micronization) and the creation of solid dispersions to enhance the dissolution rate.[13][32][33]
-
Biopharmaceutical Prediction: The pH-dependent solubility profile is critical for building physiologically based pharmacokinetic (PBPK) models that predict how the drug will dissolve and be absorbed as it transits through the varying pH environments of the stomach and intestines.
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). [Link]
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An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). [Link]
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Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link]
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pH Measurements Following USP 791. (n.d.). Mettler Toledo. [Link]
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<791> pH. (n.d.). [Link]
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How do I comply with the updated USP <791> requirements for pH measurements? (n.d.). Tecnofrom. [Link]
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The Unexplored Potential of N-(4-Cyano-2-fluorophenyl)methanesulfonamide: A Technical Guide to a Versatile Synthetic Scaffold
Foreword: Charting a New Course
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal intermediates, their value defined by the successful drugs they help create. The initial exploration for this guide began with a hypothesis that N-(4-Cyano-2-fluorophenyl)methanesulfonamide was a key precursor to nonsteroidal antiandrogens like Bicalutamide. However, a rigorous review of the synthetic literature has revealed a crucial distinction: the core of Bicalutamide is derived from a 3-trifluoromethyl-4-cyanophenyl moiety, not the 2-fluoro-4-cyanophenyl structure of our topic compound.
This critical finding redirects our focus. N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not a Bicalutamide intermediate. Instead, it represents a distinct and less-explored scaffold with its own unique synthetic potential. This guide, therefore, pivots from a retrospective analysis of a known drug's precursor to a forward-looking exploration of a versatile, yet underutilized, chemical entity. We will delve into the fundamental chemistry of this molecule, propose synthetic pathways for its derivatives, and outline the principles for unlocking its potential in drug discovery. This is a guide for the innovator, the researcher looking to build something new upon a solid chemical foundation.
The Core Scaffold: N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is characterized by a unique interplay of functional groups that bestow upon it significant potential as a building block in medicinal chemistry.
-
The Phenyl Ring: The benzene ring is activated by a strongly electron-withdrawing cyano (-CN) group at the 4-position and a moderately electron-withdrawing, highly electronegative fluorine (-F) atom at the 2-position. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution and influences the acidity of the sulfonamide proton.
-
The Sulfonamide Linker: The methanesulfonamide (-SO₂NHCH₃) group is a critical pharmacophore. The nitrogen is non-basic, and the sulfonyl group provides potent hydrogen bond accepting capabilities. The N-H bond is a strong hydrogen bond donor. This moiety is a common feature in a vast array of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.
Synthesis of the Core Scaffold
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a foundational starting point. A robust and scalable synthesis is crucial for its utility as a building block. The most direct route involves the reaction of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride.
Experimental Protocol: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
-
Reaction Setup: To a solution of 4-amino-3-fluorobenzonitrile (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane, cooled to 0 °C, is added methanesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of water. If dichloromethane is used as the solvent, the organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Caption: Potential derivatization pathways for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Structure-Activity Relationship (SAR) Postulates
While extensive biological data for derivatives of this specific scaffold are not yet publicly available, we can extrapolate potential SAR trends based on the known biological activities of related sulfonamides and cyanophenyl-containing molecules.
| Structural Modification | Postulated Impact on Biological Activity | Rationale |
| Introduction of a small, polar N-alkyl chain (e.g., hydroxyethyl) | Potential for increased solubility and new hydrogen bonding interactions. | The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially improving affinity for a target protein. |
| Attachment of a bulky, lipophilic N-aryl group | May enhance binding through hydrophobic interactions or π-stacking. | Aromatic rings can fit into hydrophobic pockets of enzymes or receptors. |
| Conversion of the 4-cyano group to a 4-carboxamide | Could alter the binding mode by introducing both hydrogen bond donor and acceptor capabilities. | The carboxamide group is a common feature in many active pharmaceutical ingredients. |
| Replacement of the 2-fluoro with a larger halogen (e.g., Cl, Br) | Would increase steric bulk and alter the electronic properties of the ring. | This can be used to probe the size of a binding pocket and the importance of halogen bonding. |
Future Directions and Therapeutic Hypotheses
Given the prevalence of the sulfonamide and cyanophenyl motifs in various therapeutic areas, derivatives of N-(4-Cyano-2-fluorophenyl)methanesulfonamide could be investigated for a range of biological activities:
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature sulfonamide and cyanophenyl groups. [1]These moieties can be crucial for binding to the ATP-binding site of kinases or for interacting with other key residues in cancer-related proteins.
-
Anti-inflammatory Agents: Selective COX-2 inhibitors often contain a sulfonamide or a related functional group. The specific electronic and steric properties of this scaffold could be tuned to achieve selectivity for COX-2 over COX-1.
-
Antimicrobial Agents: The sulfonamide class of antibiotics is well-established. Novel derivatives could be explored for activity against drug-resistant bacterial strains.
Conclusion: A Call for Exploration
N-(4-Cyano-2-fluorophenyl)methanesulfonamide stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and multiple points for derivatization make it an attractive starting point for the development of novel small molecule libraries. This guide has laid out the fundamental chemistry, proposed synthetic strategies, and hypothesized potential therapeutic applications. The next step is for researchers in drug discovery to take this versatile building block and explore its potential to yield the next generation of therapeutic agents. The path is not yet fully charted, which makes the journey all the more scientifically compelling.
References
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PubChem. N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
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Mehmood, H., et al. (2022). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33897-33911. [Link]
Sources
Methodological & Application
Application Notes and Protocols: N-(4-Cyano-2-fluorophenyl)methanesulfonamide in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This document outlines a reliable synthetic protocol and explores its potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of targeted therapeutics.
Introduction
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a bespoke chemical entity featuring a unique constellation of functional groups: a sulfonamide, a nitrile, and a fluorine atom appended to a phenyl ring. This strategic arrangement of electron-withdrawing groups and a hydrogen bond donor (the sulfonamide N-H) makes it a valuable building block in modern organic synthesis. The fluorophenyl and cyanophenyl motifs are prevalent in a multitude of bioactive molecules, including kinase inhibitors, where they can engage in specific interactions within the ATP-binding pocket of enzymes.[1][2] The methanesulfonamide group not only imparts desirable physicochemical properties, such as improved solubility and metabolic stability but also serves as a versatile synthetic handle for further molecular elaboration.[3][4]
While literature specifically detailing the applications of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is emerging, its structural alerts point towards significant potential in the synthesis of targeted covalent inhibitors and other complex pharmaceutical agents. This guide, therefore, draws upon established principles of organic synthesis and the known reactivity of analogous compounds to provide a robust framework for its utilization.
Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is predicated on the well-established reaction between an aniline and a sulfonyl chloride. In this case, the commercially available 4-Amino-3-fluorobenzonitrile serves as the aniline precursor.[5] The reaction with methanesulfonyl chloride proceeds readily in the presence of a non-nucleophilic base to quench the HCl byproduct.
Reaction Scheme:
Caption: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Detailed Synthetic Protocol:
Materials:
-
4-Amino-3-fluorobenzonitrile (1.0 eq)[5]
-
Methanesulfonyl chloride (1.1 eq)[6]
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 4-Amino-3-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature is maintained at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a solid.
Trustworthiness of the Protocol: This protocol is based on a standard and widely used method for the synthesis of sulfonamides from anilines.[6] The use of a non-nucleophilic base like pyridine is crucial to prevent side reactions with the sulfonyl chloride. The workup procedure is designed to effectively remove unreacted starting materials and the pyridinium hydrochloride salt.
Application in the Synthesis of Kinase Inhibitors
The structural motifs within N-(4-Cyano-2-fluorophenyl)methanesulfonamide are frequently found in kinase inhibitors. The 4-cyano group can act as a hydrogen bond acceptor, while the 2-fluoro substituent can modulate the pKa of the sulfonamide proton and influence the conformation of the molecule through steric and electronic effects. The sulfonamide N-H can serve as a hydrogen bond donor.
This building block is particularly well-suited for elaboration via N-alkylation or N-arylation of the sulfonamide, or through transformations of the cyano group. For instance, the sulfonamide nitrogen can be deprotonated with a suitable base and reacted with an electrophile to introduce further complexity.
Hypothetical Application: Synthesis of a Substituted Pyrazolopyrimidine Kinase Inhibitor Core
This hypothetical protocol illustrates how N-(4-Cyano-2-fluorophenyl)methanesulfonamide could be used as a key intermediate in the synthesis of a pyrazolopyrimidine core, a common scaffold in kinase inhibitors.
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Detailed Protocol for N-Alkylation:
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq)
-
A suitable electrophile (e.g., a substituted benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the electrophile (1.1 eq) to the suspension and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the electrophile.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Rationale for Experimental Choices: The choice of a polar aprotic solvent like DMF is to ensure the solubility of the starting materials and the intermediate salt. Potassium carbonate is a mild and effective base for the deprotonation of the sulfonamide. The temperature is elevated to facilitate the Sₙ2 reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Amino-3-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | Solid |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Liquid |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | C₈H₇FN₂O₂S | 214.22 | Solid |
References
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3-fluorobenzonitrile | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
Application Notes: N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a synthetic building block of significant interest in modern drug discovery. Its structure is strategically equipped with three key functional groups—a sulfonamide, a nitrile, and a fluoro-substituted aromatic ring—that impart a unique combination of physicochemical properties and versatile reactivity. This trifecta of functionality makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures targeting a range of diseases.
The sulfonamide moiety is a classic pharmacophore, present in numerous FDA-approved drugs, and is known for its ability to act as a hydrogen bond donor and acceptor, contributing to strong ligand-receptor interactions.[1][2][3][4][5] The electron-withdrawing nature of the cyano and fluoro groups modulates the pKa of the sulfonamide proton, influencing its binding characteristics. The nitrile group itself is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a reactive center for constructing various heterocycles.[6] Furthermore, the fluorine atom enhances metabolic stability and can improve binding affinity by participating in favorable orthogonal multipolar interactions with protein targets. This document serves as a comprehensive guide for researchers, detailing the properties, reactivity, and synthetic applications of this powerful building block.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | N-(4-cyano-2-fluorophenyl)methanesulfonamide | ECHEMI[7] |
| CAS Number | 401909-16-8 | ChemicalBook[8] |
| Molecular Formula | C₈H₇FN₂O₂S | ECHEMI[7] |
| Molecular Weight | 214.22 g/mol | ECHEMI[7] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| XLogP3 | 2.2 | ECHEMI[7] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[7] |
| Hydrogen Bond Acceptor Count | 5 | ECHEMI[7] |
| Boiling Point | 347.6°C | ECHEMI[7] |
The reactivity of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is dictated by its three primary functional regions, offering multiple avenues for synthetic elaboration.
Caption: Key reactive sites of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Application in the Synthesis of Kinase Inhibitors
Scientific Rationale: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by effectively mimicking the adenine portion of ATP to bind in the kinase hinge region.[9] N-(4-Cyano-2-fluorophenyl)methanesulfonamide is an ideal precursor for creating substituted aniline moieties that can be incorporated into these scaffolds. The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement by an amine from a heterocyclic core. While many SNAr reactions are depicted as proceeding through a two-step Meisenheimer complex, recent evidence suggests many are concerted (cSNAr), particularly with heterocyclic substrates.[10][11]
The following protocol describes a representative synthesis of a 2-anilino-4-aminopyrimidine derivative, a common core for Cyclin-Dependent Kinase (CDK) inhibitors.[9]
Protocol 1: Synthesis of a 2-(4-Cyano-2-fluorophenylamino)pyrimidine Intermediate
This protocol details the nucleophilic aromatic substitution reaction between N-(4-Cyano-2-fluorophenyl)methanesulfonamide and a suitable chloropyrimidine.
Caption: Experimental workflow for synthesis of a pyrimidine intermediate.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the acidic sulfonamide proton, generating the corresponding sodium salt. This greatly enhances the nucleophilicity of the nitrogen atom, which is essential for attacking the electron-deficient pyrimidine ring.
-
Addition of Electrophile: After stirring for 30 minutes at 0°C, add a solution of 2,4-dichloropyrimidine (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: Heating is required to overcome the activation energy for the SNAr reaction. The C2 position of 2,4-dichloropyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the target intermediate. The resulting intermediate can be further functionalized, for example, by substituting the remaining chlorine at the C4 position with an amine to complete the kinase inhibitor core.
Application in Heterocyclic Synthesis via Nitrile Transformation
Scientific Rationale: The nitrile group is a powerful functional group for constructing five-membered heterocycles like oxadiazoles, which are important scaffolds in medicinal chemistry.[12] One common method involves the conversion of the nitrile to an N-hydroxyimidamide (amidoxime), followed by cyclization with an activated carboxylic acid derivative. This transformation leverages the electrophilicity of the nitrile carbon.[13][14][15]
Protocol 2: Synthesis of an N-Hydroxyimidamide Intermediate
This protocol outlines the conversion of the nitrile moiety to an amidoxime, a key precursor for 1,2,4-oxadiazoles.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.5 eq)
-
Ethanol/Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq), hydroxylamine hydrochloride (3.0 eq), and sodium bicarbonate (3.5 eq) in the ethanol/water solvent system.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Causality: Hydroxylamine hydrochloride is a salt; the base (NaHCO₃) is required to generate free hydroxylamine (NH₂OH), which is the active nucleophile. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic nitrile carbon.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue and extract the product with ethyl acetate. The aqueous layer may need to be basified to a neutral pH to ensure the product is not in its protonated form.
-
Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. The crude amidoxime can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Caption: Synthetic pathway from nitrile to 1,2,4-oxadiazole via an amidoxime intermediate.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a high-value, multi-purpose building block for medicinal chemistry. Its pre-installed functional groups allow for rapid and diverse synthetic elaborations. The protocols and strategic insights provided herein demonstrate its utility in constructing privileged scaffolds like those found in kinase inhibitors and other heterocyclic drug candidates. By leveraging the distinct reactivity of the sulfonamide, activated aromatic ring, and nitrile moiety, researchers can efficiently generate novel molecular entities with significant therapeutic potential.
References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PubMed Central. [Link]
-
Nitriles | Research Starters. EBSCO. [Link]
-
Nitrile. Wikipedia. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PubMed Central. [Link]
-
Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2022). ResearchGate. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. [Link]
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- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Nitriles | Research Starters | EBSCO Research [ebsco.com]
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Application Notes and Protocols for N-(4-Cyano-2-fluorophenyl)methanesulfonamide in Synthetic Chemistry
Introduction: A Key Intermediate in Modern Medicinal Chemistry
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of high-value pharmaceutical compounds. Its unique structural features, including a cyano group, a fluorine atom, and a methanesulfonamide moiety, make it a versatile building block in the construction of complex molecular architectures. Notably, this compound is a key precursor in the industrial synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1][2] This guide provides detailed experimental protocols for reactions involving N-(4-Cyano-2-fluorophenyl)methanesulfonamide, with a focus on practical application in a research and development setting. We will delve into the underlying chemical principles, safety considerations, and step-by-step procedures to ensure successful and reproducible outcomes.
Safety and Handling
Prior to commencing any experimental work, it is imperative to be familiar with the safety profile of N-(4-Cyano-2-fluorophenyl)methanesulfonamide and all other reagents.
Material Safety Data Sheet (MSDS) Overview:
| Hazard Statement | Precautionary Measures |
| May be harmful if inhaled or swallowed.[3][4] | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3][5] |
| Causes skin and serious eye irritation.[5][6] | Wear protective gloves, clothing, and eye/face protection.[5][6] |
| Stable under normal conditions.[5] | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] |
| Incompatible with strong oxidizing agents, strong acids, and strong bases.[5] | Avoid contact with incompatible materials. |
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal in accordance with local regulations.[3] Do not allow the product to enter drains.[3]
Application Feature: Synthesis of Enzalutamide
The most prominent application of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is in the multi-step synthesis of Enzalutamide. The following protocols outline a common synthetic route, emphasizing the key transformations involving our title compound.
Workflow for Enzalutamide Synthesis
Caption: Generalized workflow for the synthesis of Enzalutamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-{3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide (Enzalutamide)
This protocol is a representative procedure adapted from literature for the key coupling step in Enzalutamide synthesis.[1][7][8]
Rationale: The core of this synthesis involves the formation of a thiohydantoin ring, followed by its coupling with an appropriately functionalized phenyl ring. The use of N-(4-Cyano-2-fluorophenyl)methanesulfonamide or its precursors is central to introducing the required pharmacophore. The reaction conditions are optimized to facilitate the carbon-nitrogen bond formation, which can be challenging due to steric and electronic factors.
Materials:
-
2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
-
4-isothiocyanato-2-(trifluoromethyl)benzonitrile
-
Triethylamine (TEA)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol
-
Activated Carbon
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (1.0 eq), triethylamine (1.0 eq), toluene, and dichloromethane.[7]
-
Initial Stirring: Stir the mixture at 30°C for approximately 10 minutes to ensure homogeneity.[7]
-
Heating and Dissolution: Heat the mixture to 50°C until all solids are dissolved and the solution is clear.[7]
-
Addition of Isothiocyanate: Prepare a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq) in toluene. Slowly add this solution dropwise to the reaction mixture.[7]
-
Reaction Progression: After the addition is complete, increase the temperature to 60°C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (50:1).[7]
-
Work-up and Decolorization: Upon completion, add methanol to the reaction mixture to ensure a clear solution. Add activated carbon (e.g., 6.0 g for a 60.0 g scale reaction) and stir for 30 minutes to decolorize the solution.[7]
-
Purification:
-
Crystallization:
-
Add methanol to the residue and heat to reflux until a clear solution is obtained.
-
Slowly cool the solution to 60°C and hold for 1 hour to initiate crystallization.
-
Further cool to 0-5°C and continue stirring for 12 hours.[7]
-
-
Isolation and Drying:
-
Collect the white crystals by filtration.
-
Wash the crystals with cold methanol.
-
Dry the product under vacuum at 40°C for 5 hours to obtain Enzalutamide.[7]
-
Expected Outcome: This procedure should yield Enzalutamide as a white crystalline solid with high purity (typically >99.5% by HPLC).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time or slightly increase the temperature, while monitoring for side product formation. |
| Low Yield | Suboptimal work-up or crystallization. | Ensure efficient extraction and slow, controlled crystallization to maximize product recovery. |
| Product Impurity | Incomplete reaction or side reactions. | Recrystallize the product from a suitable solvent system. |
Logical Relationship Diagram
Caption: Key stages in the synthesis of Enzalutamide.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a valuable and versatile intermediate in synthetic organic chemistry. The protocols and guidelines presented here, with a focus on the synthesis of Enzalutamide, are intended to provide researchers with a solid foundation for their experimental work. Adherence to the detailed procedures and safety precautions is essential for achieving successful and reproducible results. The principles outlined in these application notes can be adapted and extended to other synthetic targets, underscoring the broad utility of this important chemical building block.
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Application Notes & Protocols: The N-(4-Cyano-2-fluorophenyl)methanesulfonamide Scaffold in Kinase Inhibitor Development
Introduction: Targeting Dysregulated Kinase Signaling in Oncology
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] The human kinome comprises over 500 kinases, which function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity.[1] In oncology, the dysregulation of kinase signaling pathways is a near-universal hallmark of cancer. Genetic alterations such as mutations, amplifications, or fusions can lead to constitutively active kinases, which drive uncontrolled cell proliferation and survival.[2]
One of the most critical signaling cascades in human cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[3] This pathway is a primary conduit for signals from cell surface receptors to the nucleus, governing fundamental cellular decisions. The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) serves as a key entry point into this cascade. Notably, activating mutations in the BRAF gene are present in approximately 50% of melanomas and a significant fraction of other cancers, including colorectal and thyroid cancers.[4] The most common of these is a substitution of valine to glutamic acid at codon 600 (V600E), which results in a constitutively active BRAF kinase that perpetually signals downstream to MEK and ERK, fueling malignant growth.[2]
The dependency of these tumors on a single, activated oncogene makes the BRAF kinase an ideal target for therapeutic intervention. The development of small molecule inhibitors that specifically target BRAF V600E has revolutionized the treatment of metastatic melanoma.[2][4] This guide focuses on the application of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a key chemical scaffold that has proven instrumental in the design of next-generation, potent, and selective BRAF inhibitors, exemplified by its incorporation into the FDA-approved drug, Encorafenib.[5][6] We will explore the rationale behind its use and provide detailed protocols for the synthesis and biological evaluation of inhibitors derived from this critical building block.
The N-(4-Cyano-2-fluorophenyl)methanesulfonamide Scaffold: A Privileged Structure for Kinase Inhibition
The design of a successful kinase inhibitor hinges on achieving high potency for the target kinase while maintaining selectivity across the vast human kinome to minimize off-target toxicity. The N-(4-Cyano-2-fluorophenyl)methanesulfonamide scaffold incorporates several key structural features that are highly advantageous for interacting with the ATP-binding pocket of kinases like BRAF.
Key Structural Features and Their Rationale:
-
Sulfonamide Moiety: The sulfonamide group is a versatile functional group in medicinal chemistry. It is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens).[7] This allows it to form strong, directional interactions with the amino acid residues in the "hinge region" of the kinase, which is a flexible loop that connects the N- and C-lobes of the kinase domain and anchors ATP. This interaction is often critical for the potent binding of ATP-competitive inhibitors.
-
2-Fluoro Substitution: The fluorine atom ortho to the sulfonamide linkage serves multiple purposes. Its electron-withdrawing nature can lower the pKa of the sulfonamide proton, potentially enhancing its hydrogen-bonding capability. Furthermore, fluorine substitution is a common strategy in drug design to block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule. It can also contribute to binding affinity through favorable hydrophobic or electrostatic interactions within the active site.[8]
-
4-Cyano Group: The cyano group is a strong, linear hydrogen bond acceptor. Its inclusion is a well-established strategy for achieving high potency and selectivity.[9] In many kinase inhibitor structures, the cyano group occupies a specific pocket where it can form a critical hydrogen bond with a backbone amide or side chain, providing an additional anchoring point that significantly enhances binding affinity.
These features combine to make N-(4-Cyano-2-fluorophenyl)methanesulfonamide a "privileged scaffold"—a molecular framework that is pre-organized to bind effectively to a family of biological targets, in this case, protein kinases.
Application Showcase: Development of a BRAF V600E Inhibitor
To illustrate the utility of this scaffold, we will focus on its application in the development of a BRAF V600E inhibitor modeled after Encorafenib.
The Target: The RAS-RAF-MEK-ERK Signaling Pathway
The MAPK pathway is a tiered signaling cascade where BRAF, upon activation by RAS, phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK, in turn, phosphorylates and activates the terminal kinases ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate genes involved in cell proliferation and survival. In BRAF V600E mutant cancers, this pathway is constitutively active, rendering it independent of upstream growth signals.
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the N-(4-Cyano-2-fluorophenyl)methanesulfonamide intermediate, a crucial first step in the construction of more complex inhibitors. The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride.
Objective: To synthesize N-(4-Cyano-2-fluorophenyl)methanesulfonamide from commercially available starting materials.
Materials:
-
4-Amino-3-fluorobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorobenzonitrile (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Sulfonylation: While stirring vigorously at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (equal volume to the DCM used). Shake well and separate the layers. Causality Note: The acid wash removes the pyridine base.
-
Work-up - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. Causality Note: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-(4-Cyano-2-fluorophenyl)methanesulfonamide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This intermediate serves as the foundational piece onto which other fragments are added (e.g., via Suzuki coupling or nucleophilic aromatic substitution) to build the final, complex kinase inhibitor.[5]
Protocols for Biological Evaluation
Once a potential inhibitor is synthesized, its biological activity must be rigorously characterized. This involves a tiered approach, starting with biochemical assays to measure direct target engagement and progressing to cell-based assays to confirm activity in a relevant biological context.
Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to quantify the IC₅₀ of a test compound against the BRAF V600E kinase. The assay measures the amount of ADP produced during the kinase reaction; less ADP indicates greater inhibition.
Objective: To determine the potency (IC₅₀) of a synthesized inhibitor against the BRAF V600E enzyme.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Test inhibitor compound (e.g., Encorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting at a high concentration (e.g., 100 µM).
-
Assay Plating: Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into a 384-well assay plate. Include controls for no inhibitor (0% inhibition, DMSO only) and no enzyme (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of BRAF V600E enzyme and MEK1 substrate in kinase reaction buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be close to its Km for the kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Protocol 3: Cellular Assay for MAPK Pathway Inhibition (Western Blot)
This protocol validates that the inhibitor can enter cells and suppress the target pathway. It measures the phosphorylation of MEK and ERK, the direct downstream substrates of BRAF.
Objective: To confirm target engagement and inhibition of downstream signaling in a BRAF V600E mutant cell line.
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test inhibitor compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate and imaging system.
Procedure:
-
Cell Culture: Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes. Separate 20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and GAPDH.
Expected Results: A successful BRAF inhibitor will show a dose-dependent decrease in the phosphorylation of both MEK and ERK, while the levels of total MEK, total ERK, and the GAPDH loading control will remain unchanged.
Data Presentation & Interpretation
The ultimate goal of a kinase inhibitor program is to develop a compound that is both potent against its intended target and selective against other kinases.
Table 1: Representative Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Rationale for Testing |
| BRAF V600E | 0.5 | Primary oncogenic target |
| BRAF (Wild-Type) | 3.5 | Assess selectivity against the non-mutated form |
| CRAF (Wild-Type) | 6.0 | Assess selectivity against a closely related RAF isoform |
| MEK1 | >10,000 | Downstream kinase; should not be inhibited directly |
| EGFR | >10,000 | Unrelated tyrosine kinase; check for off-target activity |
| CDK2 | >10,000 | Unrelated serine/threonine kinase; check for off-target activity |
| (Note: Data are representative examples for a highly selective BRAF inhibitor like Encorafenib and are for illustrative purposes.) |
The data in Table 1 illustrate the profile of a successful inhibitor. It is exceptionally potent against the target oncogene (BRAF V600E) and shows a high degree of selectivity against the wild-type version of the kinase, other RAF family members, and unrelated kinases. This selectivity is crucial for minimizing side effects in a clinical setting. The N-(4-Cyano-2-fluorophenyl)methanesulfonamide scaffold provides the core interactions necessary for high-affinity binding to BRAF, while modifications to other parts of the molecule are used to fine-tune this selectivity profile.[2][6]
Conclusion
The N-(4-Cyano-2-fluorophenyl)methanesulfonamide moiety represents a highly valuable and validated scaffold in modern medicinal chemistry for the development of potent and selective kinase inhibitors. Its combination of strong hydrogen bonding features, metabolic stability, and specific interaction potential makes it an ideal starting point for targeting the ATP-binding site of kinases. As demonstrated by its successful incorporation into the FDA-approved BRAF V600E inhibitor Encorafenib, this scaffold has played a direct role in creating life-saving therapies for cancer patients. The protocols and principles outlined in this guide provide a framework for researchers to leverage this powerful chemical tool in the ongoing discovery and development of next-generation targeted cancer therapeutics.
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O'Hare, T., & Shakespeare, W. C. (2011). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Current opinion in chemical biology, 15(1), 1-10. [Link]
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Tan, L., & Gray, N. S. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of medicinal chemistry, 57(12), 5241–5255. [Link]
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Application Notes & Protocols: N-(4-Cyano-2-fluorophenyl)methanesulfonamide in Pharmaceutical Synthesis
Abstract
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a key chemical intermediate whose structural motifs—a fluorinated cyanobenzene and a methanesulfonamide group—are prevalent in a variety of contemporary pharmaceutical agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore.[1] This document provides a detailed technical guide for researchers and drug development professionals, outlining the physicochemical properties, safety protocols, synthesis, and potential applications of this versatile building block. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Compound Profile and Physicochemical Properties
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a substituted aromatic sulfonamide. The electron-withdrawing nature of the cyano group and the fluorine atom activates the aromatic ring for certain transformations, while the sulfonamide group provides a key site for further functionalization or for direct interaction with biological targets.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 401909-16-8 | [2][3] |
| Molecular Formula | C₈H₇FN₂O₂S | [2][4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| Appearance | Off-white to white solid (typical) | General Chemical Knowledge |
| Purity | ≥97% (typical commercial grade) | [2] |
| SMILES | O=S(NC1=C(F)C=C(C#N)C=C1)(C)=O | [4] |
| InChI Key | KULWFZPVQBHQEN-UHFFFAOYSA-N | [2] |
Safety, Handling, and Storage
Proper handling of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is critical to ensure laboratory safety. The compound is a solid powder, and appropriate measures must be taken to avoid dust formation and inhalation.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Ensure adequate ventilation, preferably within a chemical fume hood.[5][6]
-
-
Storage:
-
First-Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
In case of ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
-
Synthetic Protocol: Preparation of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The synthesis of the title compound is typically achieved via the sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. This reaction is a standard method for forming sulfonamide bonds.
Reaction Scheme
Caption: Synthesis of the target intermediate.
Rationale and Causality
-
Choice of Base: Pyridine or another non-nucleophilic organic base like triethylamine is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because HCl can protonate the starting amine, rendering it unreactive, and can also lead to unwanted side reactions.
-
Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert under the reaction conditions and effectively dissolves both the starting materials and the intermediate species.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive methanesulfonyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures complete conversion without promoting degradation.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-amino-3-fluorobenzonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of amine).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution dropwise while maintaining the temperature at 0 °C.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Application in Further Synthesis: A Representative Transformation
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a valuable intermediate because its functional groups can be selectively manipulated. A common subsequent step in a drug synthesis campaign would be the transformation of the nitrile group into an amide or a tetrazole, both of which are common bioisosteres for carboxylic acids.
Workflow: Nitrile Hydrolysis to Amide
This protocol details the controlled hydrolysis of the nitrile group to a primary amide, a functional group critical for establishing hydrogen bond interactions in many drug-receptor binding events.
Caption: Workflow for converting the nitrile to an amide.
Protocol: Synthesis of 4-(Aminocarbonyl)-N-(2-fluorophenyl)methanesulfonamide
-
Preparation: In a round-bottom flask, suspend N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add powdered potassium carbonate (K₂CO₃, 0.2 eq) to the suspension.
-
Oxidant Addition: While stirring at room temperature, add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) dropwise. An exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Isolation: Upon completion, slowly add water to the reaction mixture to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the desired primary amide. Further purification can be achieved by recrystallization if necessary.
Analytical Characterization
The identity and purity of N-(4-Cyano-2-fluorophenyl)methanesulfonamide and its derivatives should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and monitoring reaction kinetics. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation, confirming the connectivity of atoms and the presence of the fluorine substituent.
-
Mass Spectrometry (MS): Provides molecular weight information, confirming the identity of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide serves as a highly functionalized and valuable intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its strategic placement of reactive and modulatory groups—the cyano, fluoro, and sulfonamide moieties—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The protocols detailed in this guide provide a robust foundation for the synthesis and subsequent application of this compound, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
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Vertex AI Search Result [No specific title], Safety Data Sheet information. Accessed January 17, 2026.[5]
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Fisher Scientific, SAFETY DATA SHEET for 4-Cyano-2-fluorobenzeneboronic acid. Accessed January 17, 2026.[7]
-
MySkinRecipes, N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide Product Page. Accessed January 17, 2026.[8]
-
YouTube, Synthesis of Drugs: Apalutamide. Accessed January 17, 2026.[9]
-
ChemScene, (4-Cyano-2-fluorophenyl)methanesulfonamide Product Page. Accessed January 17, 2026.[4]
-
Fisher Scientific, SAFETY DATA SHEET for 4-Cyano-4-(4-fluorophenyl)cyclohexanone. Accessed January 17, 2026.[6]
-
Google Patents, US8889700B2 - 4-(4-cyano-2-thioaryl)dihydropyrimidinones and their use. Accessed January 17, 2026.[10]
-
Sigma-Aldrich, N-(4-cyano-2-fluorophenyl)methanesulfonamide Product Page. Accessed January 17, 2026.[2]
-
European Patent Office, EP 3802515 B1 - PROCESS FOR THE PREPARATION OF APALUTAMIDE. Accessed January 17, 2026.[11]
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MedKoo Biosciences, Apalutamide Synthetic Routes. Accessed January 17, 2026.[12]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link][1]
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ECHEMI, N-(4-cyano-2-fluorophenyl)methanesulfonamide Product Page. Accessed January 17, 2026.[3]
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Safe handling and storage procedures for N-(4-Cyano-2-fluorophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Chemical Landscape
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound of interest in contemporary drug discovery and chemical synthesis. Its unique molecular architecture, featuring a sulfonamide, a cyano group, and a fluorinated aromatic ring, presents a distinct profile of reactivity and biological activity. This also necessitates a nuanced and rigorous approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The following application notes and protocols are designed to provide a comprehensive guide for the safe and effective use of this compound, grounded in an understanding of its constituent functional groups and general principles of laboratory safety.
It is imperative to note that while specific toxicological data for N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not extensively documented in publicly available literature, a proactive and cautious approach based on the known hazards of structurally similar compounds is warranted.
Section 1: Hazard Analysis and Risk Assessment
A thorough risk assessment must be conducted before commencing any work with N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This involves a critical evaluation of the potential hazards associated with its chemical structure.
The Sulfonamide Moiety: Beyond Antibacterial Analogs
The sulfonamide group is a well-established pharmacophore. While many sulfonamides are known for their antibacterial properties, it is crucial to recognize their potential for adverse effects, including allergic reactions in susceptible individuals. Although the allergenic potential of this specific compound is unknown, it is prudent to handle it with the assumption that it could elicit a sensitizing response.
The Cyanophenyl Group: A Source of Potential Toxicity
The presence of a cyanophenyl group introduces the potential for the release of cyanide ions, particularly under harsh conditions such as strong acidic or basic hydrolysis, or high temperatures. Cyanide is a potent and rapidly acting toxin. While the cyano group in this molecule is attached to a stable aromatic ring, the possibility of its release under certain experimental conditions cannot be entirely dismissed.
The Organofluorine Component: Stability and Metabolic Considerations
The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts metabolic stability to drug candidates. However, the metabolism of some organofluorine compounds can lead to the formation of toxic byproducts. Therefore, understanding the potential metabolic pathways of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a critical aspect of its long-term safety evaluation in drug development.
Section 2: Physical and Chemical Properties
A summary of the known physical and chemical properties of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is presented in the table below. This information is crucial for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 401909-16-8 | [1], |
| Molecular Formula | C₈H₇FN₂O₂S | [1], |
| Molecular Weight | 214.22 g/mol | [1], |
Note: Other physical properties such as melting point, boiling point, and density may be available from the supplier's Certificate of Analysis.
Section 3: Personal Protective Equipment (PPE) - The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling N-(4-Cyano-2-fluorophenyl)methanesulfonamide. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Nitrile gloves are recommended for handling this compound.[3] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[2] For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 4: Safe Handling Protocols
Adherence to meticulous handling procedures is paramount to ensure safety and prevent contamination.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE before opening the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and matches the order information.
-
Note the date of receipt on the container.
Weighing and Aliquoting
-
All weighing and aliquoting of the solid compound must be performed in a chemical fume hood to prevent inhalation of fine particles.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid creating dust. If the material is a fine powder, consider using a balance with a draft shield.
-
Close the primary container tightly immediately after use.
Solution Preparation
-
When preparing solutions, add the solid N-(4-Cyano-2-fluorophenyl)methanesulfonamide to the solvent slowly while stirring.
-
Ensure that the chosen solvent is compatible with the compound and the experimental conditions.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Section 5: Storage Procedures - Maintaining Compound Integrity and Safety
Proper storage is critical for maintaining the stability of N-(4-Cyano-2-fluorophenyl)methanesulfonamide and for preventing accidental exposure.
General Storage Conditions
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Protect from light and moisture.
-
Do not store with incompatible materials.
Incompatible Materials
Based on the functional groups present, avoid storage with the following:
-
Strong Oxidizing Agents: May lead to vigorous reactions.[4]
-
Strong Acids and Bases: Could potentially hydrolyze the sulfonamide or cyano groups, especially upon heating.[4]
Section 6: Emergency Procedures - Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
The following diagram outlines the general workflow for responding to a spill of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Sources
Navigating the Procurement and Application of N-(4-Cyano-2-fluorophenyl)methanesulfonamide: A Guide for Researchers
Introduction: A Versatile Building Block in Modern Chemistry
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][] Its unique trifunctional nature, featuring a nitrile, a fluoro-substituted phenyl ring, and a sulfonamide moiety, makes it a valuable building block for introducing these critical pharmacophores into target structures.[3] The presence of the electron-withdrawing cyano and fluoro groups, combined with the versatile reactivity of the sulfonamide, allows for a diverse range of chemical transformations, making it a sought-after reagent in medicinal chemistry and drug discovery.[][4] This guide provides a comprehensive overview of the commercial suppliers, safe handling protocols, and a representative application of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in organic synthesis.
Commercial Suppliers and Procurement
Acquiring high-quality starting materials is the foundation of successful research. N-(4-Cyano-2-fluorophenyl)methanesulfonamide is available from a range of chemical suppliers. When selecting a vendor, it is crucial to consider factors such as purity, availability of batch-specific analytical data (e.g., Certificate of Analysis), and lead times. Below is a summary of reputable suppliers.
| Supplier | Product Number | Purity | Notes |
| Biosynth | IAC65256 | Not specified | Available for pharmaceutical testing.[5] |
| ChemScene | CS-0263762 | ≥95% | -[3] |
| Sigma-Aldrich | COM448623097 | 97% | Distributed for Combi-Blocks, Inc.[6] |
| Matrix Scientific | 1192348-55-2 | Not specified | -[7] |
This table is not exhaustive but represents a selection of established suppliers. Researchers should always verify product specifications and availability directly with the supplier.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the responsible use of any chemical reagent.
Key Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 401909-16-8 | [6] |
| Molecular Formula | C₈H₇FN₂O₂S | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Appearance | Solid (form may vary by supplier) | [8] |
| SMILES | CS(=O)(=O)Nc1ccc(C#N)cc1F | [3] |
Safety and Handling:
N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled in accordance with good laboratory practices.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8][9]
Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Causes skin and serious eye irritation.[10]
-
May cause respiratory irritation.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]
Application Note: A Representative Synthetic Protocol
The sulfonamide functional group in N-(4-Cyano-2-fluorophenyl)methanesulfonamide can participate in a variety of chemical reactions, including nucleophilic substitution and cross-coupling reactions.[12][13][14][15] The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This protocol is based on established methods for similar sulfonamide-containing compounds and serves as a starting point for reaction optimization.
Diagram of the Representative Suzuki-Miyaura Coupling Reaction
Caption: Representative Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of N-(4-Cyano-2-fluorophenyl)methanesulfonamide with an Arylboronic Acid
Objective: To synthesize an N-aryl-N-(4-cyano-2-fluorophenyl)methanesulfonamide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 mixture of toluene and water) and the base (e.g., potassium carbonate, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[16][17][18][19][20]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.[16]
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a valuable and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its commercial availability, coupled with a well-defined reactivity profile, makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. By adhering to safe handling practices and employing established synthetic methodologies such as the representative Suzuki-Miyaura coupling protocol detailed herein, researchers can effectively utilize this compound to advance their scientific endeavors.
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Biosynth. (4-Cyano-2-fluorophenyl)methanesulfonamide | 1258652-56-0 | IAC65256.
-
Fisher Scientific. Safety Data Sheet: 2-Cyano-4'-methylbiphenyl.
-
Fisher Scientific. Safety Data Sheet: 4-Cyano-2-fluorobenzeneboronic acid.
-
ChemScene. (4-Cyano-2-fluorophenyl)methanesulfonamide | 1258652-56-0.
-
PubChem. N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide.
-
Fisher Scientific. Safety Data Sheet: 4-Cyano-4-(4-fluorophenyl)cyclohexanone.
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Matrix Scientific. N-(2-Cyano-4-fluorophenyl)-methanesulfonamide | 1192348-55-2.
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Pharma Noble Chem Ltd. Pharma API Intermediates.
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PubChem. N-(4-fluorophenyl)methanesulfonamide.
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Chemos GmbH & Co.KG. Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine.
-
StudySmarter. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
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Echemi. N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide.
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.
-
Sigma-Aldrich. N-(4-cyano-2-fluorophenyl)methanesulfonamide | 401909-16-8.
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4.
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl].
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Evonik Health Care. Intermediates for the pharmaceutical industry.
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ResearchGate. Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides.
-
MySkinRecipes. N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.
-
Beilstein-Institut. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
-
Kights, S. G. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Molecular Diversity Preservation International.
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Amazon Web Services. 13C-NMR Spectroscopy.
-
National Institutes of Health. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings.
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ZM Silane. Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations.
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PrepChem. Synthesis of (b) 2-cyano-2-(4-chlorophenyl)propyl methane sulfonate.
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Georganics. (2-Cyano-4-fluorophenyl)methanesulfonyl chloride - High purity.
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MDPI. Advances in Cross-Coupling Reactions.
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BenchChem. Physicochemical properties of 3-Cyano-4-methylbenzenesulfonamide.
-
National Institutes of Health. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
-
ResearchGate. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
-
ResearchGate. N-cyano-N-phenyl-p-toluenesulfonamide as electrophilic nitrile source for the synthesis of oxadiazoles.
-
Organic Chemistry Portal. Hiyama Coupling.
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Navigating the Discovery Cascade: A Senior Application Scientist's Guide to In Vitro and In Vivo Compound Evaluation
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vitro and in vivo experimental plans. Moving beyond a simple recitation of protocols, this document delves into the strategic thinking and scientific rationale that underpin a successful compound evaluation cascade, ensuring the generation of reproducible, translatable, and regulatory-compliant data.
Section 1: The Philosophy of the Funnel - A Strategic Approach to Compound Screening
The journey of a novel compound from initial discovery to a potential therapeutic is a process of progressive filtration. We begin with a wide array of candidates and systematically narrow them down based on a hierarchy of evidence. This "funnel" approach, depicted below, is both resource-efficient and scientifically rigorous.
Caption: The Compound Screening Funnel
The initial, broad stages are dominated by in vitro assays, which are performed outside of a living organism, often in a controlled environment like a test tube or petri dish.[1] These assays are designed for high-throughput screening (HTS) to quickly assess the activity of thousands of compounds against a specific biological target. As we progress, the assays become more complex and physiologically relevant, culminating in in vivo studies conducted within a living organism to evaluate the compound's overall effects.[2][3]
Section 2: The In Vitro Gauntlet - From Target Engagement to Cellular Effects
The primary goal of in vitro testing is to establish a compound's activity and mechanism of action at the molecular and cellular level. A well-designed in vitro strategy provides critical data to guide the selection of candidates for more complex and resource-intensive in vivo studies.[4]
Foundational In Vitro Assays
A comprehensive in vitro package typically includes a battery of tests to assess a compound's potential therapeutic effect and toxicity.[5] Key categories of assays include:
-
Target-Based Assays: These assays directly measure the interaction of a compound with its intended biological target (e.g., an enzyme or receptor).
-
Cell-Based Assays: These assays evaluate the effect of a compound on cellular functions, providing a more integrated view of its biological activity.[6]
-
ADME/Tox Assays: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial for identifying liabilities that could derail development.[1]
The following table summarizes key in vitro assays and their primary objectives:
| Assay Category | Specific Assay Example | Primary Objective | Typical Readout |
| Target Engagement | Enzyme Inhibition Assay | To determine the potency of a compound in inhibiting a specific enzyme. | IC50 (half-maximal inhibitory concentration) |
| Cellular Activity | Cell Viability/Cytotoxicity Assay | To assess the effect of a compound on cell health and proliferation. | CC50 (half-maximal cytotoxic concentration) |
| Mechanism of Action | Reporter Gene Assay | To measure the activation or inhibition of a specific signaling pathway. | Luminescence or fluorescence |
| ADME | Metabolic Stability Assay | To evaluate the rate at which a compound is metabolized by liver enzymes. | Half-life (t1/2) |
| Toxicity | hERG Channel Assay | To assess the risk of a compound causing cardiac arrhythmias. | IC50 |
Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and cofactors)
-
Test compound stock solution (typically in 100% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, dilute these concentrations into the assay buffer to the final desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the diluted compound solutions. Include appropriate controls: a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).[6]
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation and Troubleshooting:
-
Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality and robustness of the assay. A Z' value greater than 0.5 indicates an excellent assay.[6]
-
Reproducibility: Poor reproducibility can stem from inconsistencies in pipetting, reagent preparation, or incubation times. Standardizing protocols and using calibrated equipment are essential.[6]
-
Compound Interference: Test compounds can interfere with the assay readout (e.g., autofluorescence). Always run a control plate with the compound and all assay components except the enzyme to check for interference.
Section 3: The In Vivo Crucible - Bridging the Gap to Clinical Relevance
In vivo studies are indispensable for understanding how a compound behaves in a complex, whole-organism system.[3] These studies are critical for evaluating a drug's safety and efficacy before it can be tested in humans.[7] The U.S. Food and Drug Administration (FDA) requires preclinical data from animal studies to demonstrate that an investigational agent is reasonably safe for initial clinical trials.[8][9]
The Pillars of In Vivo Evaluation: PK, PD, and Efficacy
A robust in vivo experimental plan is built upon three interconnected pillars:
-
Pharmacokinetics (PK): This is the study of what the body does to the drug.[10][11] It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[12] PK studies are essential for determining the appropriate dose and dosing schedule.[10]
-
Pharmacodynamics (PD): This is the study of what the drug does to the body.[10][11] It examines the relationship between drug concentration and its biological and physiological effects.[11]
-
Efficacy Studies: These studies are designed to evaluate the therapeutic benefit of a compound in a disease-relevant animal model.
Caption: The Interplay of PK, PD, and Efficacy
The integration of PK and PD data is crucial for effective drug development, as it helps in rational dose selection and improves the predictive value of preclinical data.[10]
Designing a Rodent Efficacy Study
The following is a generalized protocol for an efficacy study in a rodent model of disease.
Ethical Considerations: All animal studies must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC).[2][3]
Experimental Design:
-
Animal Model Selection: Choose an animal model that recapitulates key aspects of the human disease. The choice of species should be justified based on its physiological and metabolic similarity to humans for the compound being tested.[13]
-
Group Allocation and Randomization: Animals should be randomly assigned to treatment groups to minimize bias.[14] A typical study includes a vehicle control group, a positive control group (a known effective treatment), and one or more dose groups of the test compound.
-
Dosing and Administration: The route of administration should mimic the intended clinical route.[8] The dose levels are typically informed by prior PK and toxicology studies.
-
Endpoint Selection: Define clear primary and secondary endpoints to measure the efficacy of the compound. These can include behavioral assessments, biomarker levels, or histopathological analysis.
-
Monitoring and Data Collection: Regularly monitor the animals for clinical signs and collect data on the predetermined endpoints at specified time points.[2]
-
Statistical Analysis: The statistical methods for data analysis should be predefined in the study protocol. The sample size should be calculated to ensure the study is adequately powered to detect a biologically meaningful effect.[14][15]
Data Presentation:
All quantitative data from the study should be summarized in tables for clear comparison between treatment groups.
| Treatment Group | N | Primary Endpoint (Mean ± SEM) | Secondary Endpoint (Mean ± SEM) |
| Vehicle Control | 10 | Value ± SEM | Value ± SEM |
| Positive Control | 10 | Value ± SEM | Value ± SEM |
| Compound (Low Dose) | 10 | Value ± SEM | Value ± SEM |
| Compound (High Dose) | 10 | Value ± SEM | Value ± SEM |
Section 4: The Art of Extrapolation - From Bench to Bedside
A significant challenge in drug development is translating findings from in vitro and in vivo studies to humans.[16] This process, known as in vitro to in vivo extrapolation (IVIVE), relies on mathematical modeling to predict the in vivo behavior of a compound from in vitro data.[16][17] Physiologically based pharmacokinetic (PBPK) models are central to IVIVE, as they simulate the ADME processes of a chemical in the body.[16]
While animal models have been instrumental in many medical advances, their predictive value for human outcomes is not always perfect.[18][19] The development of more sophisticated in vitro models, such as organ-on-a-chip technologies, holds promise for improving the predictability of preclinical studies.[19]
Section 5: Conclusion - A Commitment to Rigor and Reproducibility
The successful progression of a compound through the drug development pipeline is a testament to a well-designed and meticulously executed experimental plan. By embracing a strategic, funnel-based approach, adhering to the principles of scientific integrity, and leveraging the power of both in vitro and in vivo methodologies, researchers can increase the likelihood of identifying safe and effective new therapies. This guide serves as a foundational resource for navigating the complexities of preclinical research, with the ultimate goal of translating scientific discoveries into meaningful clinical outcomes.
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In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - Frontiers. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: N-(4-Cyano-2-fluorophenyl)methanesulfonamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a versatile synthetic building block poised for a significant role in the discovery and development of novel bioactive molecules. This technical guide provides an in-depth analysis of its chemical attributes and explores its application in key synthetic transformations. We will delve into the strategic importance of the embedded fluoro and cyano functionalities, offering detailed, field-proven protocols for its use in Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. Furthermore, we will contextualize its utility through the lens of synthesizing contemporary therapeutics, such as kinase inhibitors and androgen receptor modulators.
Introduction: A Building Block of Strategic Importance
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. The strategic selection of starting materials is paramount, and N-(4-Cyano-2-fluorophenyl)methanesulfonamide presents itself as a scaffold of considerable interest. Its utility is rooted in the synergistic interplay of its constituent functional groups, each imparting unique and desirable properties to the target bioactive molecules.
The Power of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1][2][3][4][5] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[2]
-
Lipophilicity and Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1]
-
Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups, leading to stronger interactions with target proteins.[2][3]
The Versatility of the Cyano Group
The cyano (-C≡N) group is another key player in modern medicinal chemistry, with over 60 approved small molecule drugs containing this functionality.[6][7] Its contributions are multifaceted:
-
Pharmacokinetic Modulation: The cyano group can improve a drug's pharmacokinetic profile.
-
Non-Covalent Interactions: It can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[7]
-
Covalent Inhibition: The nitrile can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue (such as cysteine) in the target protein. This can lead to potent and durable inhibition.[6][7]
The combination of the electron-withdrawing cyano and fluoro groups on the phenyl ring of N-(4-Cyano-2-fluorophenyl)methanesulfonamide activates the aromatic system for key chemical transformations, making it a highly reactive and versatile synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is essential for reaction design and optimization.
| Property | Value |
| Molecular Formula | C₈H₇FN₂O₂S |
| Molecular Weight | 214.22 g/mol |
| MDL Number | MFCD12913499 |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)C#N)F |
| InChI Key | KULWFZPVQBHQEN-UHFFFAOYSA-N |
Note: Experimental data such as melting point and solubility should be determined empirically for each batch.
Key Synthetic Applications and Protocols
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is primed for two major classes of synthetic transformations that are cornerstones of modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring is an excellent leaving group in SNAr reactions, particularly due to the activating effect of the para-cyano group. This allows for the facile introduction of a wide range of nucleophiles.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes the substitution of the fluorine atom with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors.
Workflow:
Caption: Workflow for SNAr with amines.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add N-(4-Cyano-2-fluorophenyl)methanesulfonamide and the amine nucleophile.
-
Add the anhydrous solvent (e.g., DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the base (e.g., K₂CO₃).
-
Stir the reaction mixture at an elevated temperature (typically 80-120 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes:
Table 1: Representative SNAr Reactions on Activated Aryl Fluorides
| Aryl Fluoride | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitroaniline | Morpholine | K₂CO₃ | DMF | 100 | 4 | 95 |
| 4-Fluorobenzonitrile | Piperidine | K₂CO₃ | DMSO | 120 | 6 | 88 |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Et₃N | EtOH | RT | 1 | 92 |
Data is illustrative and based on general SNAr chemistry. Optimization for the specific substrate is recommended.
Protocol 2: General Procedure for SNAr with Thiol Nucleophiles
This protocol outlines the reaction with thiols to form aryl thioethers, another important class of intermediates in drug discovery.
Workflow:
Caption: Workflow for SNAr with thiols.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (1.0 equiv)
-
Thiol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thiol and anhydrous DMF.
-
Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating (50-80 °C) may be required for less reactive thiols.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety Note: Reactions involving sodium hydride should be performed with extreme caution by trained personnel in a well-ventilated fume hood. NaH reacts violently with water.
Suzuki-Miyaura Cross-Coupling
While the fluorine atom can be used in some specialized cross-coupling reactions, a more common strategy for aryl-aryl bond formation is to first convert the fluoro-aromatic compound to a more reactive species, such as a bromo- or iodo-analogue, or to utilize a different starting material. However, for the purpose of illustrating the potential of the core scaffold, we present a general protocol for the Suzuki-Miyaura coupling of a hypothetical bromo-analogue, N-(4-bromo-2-fluorophenyl)methanesulfonamide. This reaction is a powerful tool for creating biaryl structures, which are prevalent in many classes of drugs.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl bromide with a boronic acid.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (e.g., N-(4-bromo-2-fluorophenyl)methanesulfonamide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 89 |
Data is illustrative and based on general Suzuki-Miyaura coupling literature. Optimization for specific substrates is crucial.
Case Study: Synthesis of Apalutamide and Related Kinase Inhibitors
Apalutamide (ARN-509) is a non-steroidal antiandrogen used in the treatment of prostate cancer.[2][8] Its synthesis involves the coupling of a complex thiohydantoin moiety with a substituted benzamide. While N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not a direct precursor, its structural motifs are highly relevant to intermediates used in various synthetic routes to Apalutamide and other kinase inhibitors.
The core structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be envisioned as a versatile starting point. For instance, the methanesulfonamide group could be hydrolyzed to the corresponding aniline, which can then undergo further transformations. Alternatively, the cyano group could be hydrolyzed to a carboxylic acid or an amide.
The true value of this building block lies in its potential for diversification. Through the SNAr and Suzuki coupling reactions described above, a library of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies in the development of new kinase inhibitors or other targeted therapies.
Safety and Handling
As with all laboratory chemicals, N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel bioactive molecules. The presence of the activating cyano and fluoro groups facilitates key synthetic transformations, namely Nucleophilic Aromatic Substitution and, by extension to its bromo-analogue, Suzuki-Miyaura cross-coupling. The detailed protocols provided herein serve as a robust starting point for the exploration of this versatile scaffold in the pursuit of next-generation therapeutics.
References
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Society of Chemical Industry. (2013, November 13). Fluorine - the medicinal chemist's magic element. Retrieved from [Link]
-
ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 9). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 18). What Is The Cyano Group? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
National Center for Biotechnology Information. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.
-
National Center for Biotechnology Information. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]
- Google Patents. (n.d.). CN107501237A - A kind of Apalutamide new synthetic method.
-
National Center for Biotechnology Information. (n.d.). N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((2-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of apalutamide (XXI). Retrieved from [Link]
-
ResearchGate. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]
-
Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 19). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Retrieved from [Link]
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2025, October 3). N-cyano-N-phenyl-p-toluenesulfonamide as electrophilic nitrile source for the synthesis of oxadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)methanesulfonamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This molecule is a key intermediate in various pharmaceutical and agrochemical research and development pipelines. Its efficient synthesis is critical for downstream success. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will address frequently asked questions and provide detailed troubleshooting protocols to help you optimize your reaction yield and purity.
The primary synthetic route involves the reaction of 4-Amino-3-fluorobenzonitrile with methanesulfonyl chloride (MsCl). While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome.
Reaction Overview
The core transformation is the sulfonylation of an aromatic amine. The nitrogen atom of 4-Amino-3-fluorobenzonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct.
Overall Reaction Scheme:
Caption: General synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction, and which one should I choose?
A1: The base serves two critical functions:
-
Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic.
-
Catalyst (in some cases): Certain bases, like pyridine, can act as nucleophilic catalysts. Pyridine attacks the methanesulfonyl chloride to form a highly reactive N-mesylpyridinium intermediate, which is then more readily attacked by the amine.[1][2]
Base Selection:
-
Pyridine: Often a good choice due to its dual role as a base and nucleophilic catalyst.[1] However, it can be difficult to remove during workup.
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base that acts purely as an acid scavenger. It is more volatile and easier to remove than pyridine. A common procedure for mesylation uses TEA in a solvent like dichloromethane (DCM).[3]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used, particularly in biphasic systems or with polar aprotic solvents, but often result in slower reaction rates due to their limited solubility in common organic solvents.[4]
Q2: How critical is the exclusion of water from the reaction?
A2: It is extremely critical. Methanesulfonyl chloride is highly reactive towards water.[5][6][7] Any moisture present in the reactants, solvent, or glassware will lead to the rapid hydrolysis of MsCl into methanesulfonic acid and HCl.[5][7] This has two major negative consequences:
-
Reduced Yield: It consumes your electrophile, making it unavailable to react with the amine.
-
Complicated Workup: The formation of acids can complicate the isolation and purification of your desired product.
Always use anhydrous solvents, dry glassware thoroughly, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) for best results.
Q3: What are the main impurities I should expect to see?
A3: Besides unreacted starting material, the most common impurities are:
-
Di-sulfonated Product: Formed if the product sulfonamide is deprotonated by the base and reacts with a second molecule of MsCl. This is more likely with excess MsCl or highly basic conditions.
-
Methanesulfonic Acid: From the hydrolysis of MsCl.[5]
-
Starting Material Salts: The hydrochloride salt of 4-Amino-3-fluorobenzonitrile if the base is not efficient.
Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to track the consumption of starting material and the formation of products and impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Problem 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC/HPLC analysis shows very little to no product. What went wrong?
A: This is a common issue often related to reagent deactivation.
-
Plausible Cause 1: Hydrolysis of Methanesulfonyl Chloride.
-
Explanation: As mentioned in the FAQ, MsCl is highly sensitive to moisture.[5] If your solvent was not anhydrous or your glassware was not perfectly dry, the MsCl likely hydrolyzed before it could react with the amine.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. Handle MsCl under an inert atmosphere.
-
-
Plausible Cause 2: Inactive Starting Amine.
-
Explanation: The starting amine, 4-Amino-3-fluorobenzonitrile, may have been protonated, rendering it non-nucleophilic. This can happen if the HCl byproduct is not effectively scavenged by the base, or if the starting material itself is an HCl salt.
-
Solution: Use a sufficient molar excess of a suitable base (typically 1.2-1.5 equivalents). If you suspect your starting material is a salt, you may need to pre-treat it with a base and extract the free amine before the reaction.
-
-
Plausible Cause 3: Poor Reagent Quality.
-
Explanation: The 4-Amino-3-fluorobenzonitrile may be of low purity, or the methanesulfonyl chloride may have degraded upon storage.
-
Solution: Verify the purity of your starting materials via NMR or melting point. It is often advisable to use freshly distilled methanesulfonyl chloride for best results.[3]
-
Problem 2: Incomplete Reaction
Q: The reaction has stalled, and I see significant amounts of both starting material and product. How can I drive it to completion?
A: Stalled reactions usually point to issues with stoichiometry, temperature, or mixing.
-
Plausible Cause 1: Insufficient Methanesulfonyl Chloride.
-
Explanation: You may have inadvertently added too little MsCl, or a portion of it was consumed by hydrolysis.
-
Solution: Add a small additional charge of MsCl (e.g., 0.1 equivalents) and monitor the reaction's progress. Be cautious not to add a large excess, which could lead to impurity formation.
-
-
Plausible Cause 2: Reaction Temperature is Too Low.
-
Explanation: The reaction is typically run at a low temperature (0 °C to -10 °C) to control exotherms and minimize side reactions.[3] However, if the starting amine is not particularly reactive, this temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: After the initial addition of MsCl at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor progress by TLC/HPLC.
-
Problem 3: Product is Impure After Workup
Q: I isolated my product, but it is contaminated with side products. How can I improve its purity?
A: Purity issues often stem from reaction conditions or an inadequate purification strategy.
-
Plausible Cause 1: Formation of Di-sulfonated Impurity.
-
Explanation: Using a large excess of MsCl or a very strong, non-hindered base can lead to the formation of a di-sulfonated product.
-
Solution: Use only a slight excess of MsCl (1.05-1.1 equivalents). Add the MsCl slowly to the reaction mixture to avoid localized high concentrations.
-
-
Plausible Cause 2: Ineffective Purification.
-
Explanation: The product may be co-precipitating with salts or other impurities.
-
Solution: An effective workup is crucial. A typical procedure involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.[3] If the product is still impure, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or purification by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Ethyl Acetate | Good solubility for reactants, relatively inert. |
| Base | Triethylamine (TEA) or Pyridine | TEA is a simple acid scavenger; Pyridine can act as a catalyst.[1][3] |
| Temperature | -10 °C to 0 °C for addition, then warm to RT | Controls exotherm and minimizes side reactions.[3] |
| MsCl eq. | 1.05 - 1.1 equivalents | Minimizes di-sulfonation while ensuring complete reaction. |
| Base eq. | 1.2 - 1.5 equivalents | Ensures complete neutralization of HCl. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of methanesulfonyl chloride.[5] |
Detailed Experimental Protocol
This protocol is a general guideline. You may need to adapt it based on your specific lab conditions and scale.
Materials:
-
4-Amino-3-fluorobenzonitrile
-
Methanesulfonyl chloride (MsCl), freshly distilled if necessary
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4-Amino-3-fluorobenzonitrile (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add Base: Add triethylamine (1.3 eq.) to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
MsCl Addition: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
Ice-cold water (1x)
-
Cold 1M HCl (2x)
-
Saturated NaHCO₃ solution (1x)
-
Brine (1x)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Douglass, I. B., & Farah, B. S. (n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure.
-
Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]
- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride). Arkema.
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Hearst, P. J., et al. (1950). Methanesulphonyl chloride. Organic Syntheses, 30, 58-59.
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khan Academy. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Wiley Online Library. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Wiley Online Library. Retrieved from [Link]
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). N-cyano-N-phenyl-p-toluenesulfonamide as electrophilic nitrile source for the synthesis of oxadiazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
- Google Patents. (n.d.). Method for the production of n-(5-amino-2-cyano-4-fluoro-phenyl)-sulphonamides. Google Patents.
Sources
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- 2. echemi.com [echemi.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. arkema.com [arkema.com]
Technical Support Center: Purification of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Welcome to the technical support center for the purification of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Compound and its Synthesis
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a cyano group, a fluoro substituent, and a sulfonamide linkage, presents unique challenges and considerations during purification.
The most common synthetic route to N-(4-Cyano-2-fluorophenyl)methanesulfonamide involves the reaction of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride in the presence of a base.[1] Understanding this synthesis is crucial as the primary impurities will likely be unreacted starting materials, byproducts of the reaction, or residual solvents.
Potential Impurities:
-
Unreacted 4-amino-3-fluorobenzonitrile: A primary amine that is more polar than the desired product.
-
Unreacted methanesulfonyl chloride: Highly reactive and typically quenched during the work-up, but its degradation products can be present.
-
Di-sulfonated byproduct: Where the sulfonamide nitrogen is further reacted. This would be a less polar impurity.
-
Hydrolyzed methanesulfonyl chloride (methanesulfonic acid): An acidic and highly polar impurity.
-
Residual base (e.g., triethylamine, pyridine): Basic and can interfere with chromatographic purification.
-
Solvents from reaction and work-up.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in a question-and-answer format.
Recrystallization Issues
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.
-
Probable Cause: High impurity load depressing the melting point; inappropriate solvent choice.
-
Solution:
-
Solvent Screening: Start with a systematic solvent screen. Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Use a Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate). Then, slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., hexanes or heptane) dropwise at an elevated temperature until you observe persistent cloudiness. Allow the solution to cool slowly.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q2: I have low recovery after recrystallization. How can I improve my yield?
A2: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature filtration.
-
Probable Cause: The compound has significant solubility in the mother liquor.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to the formation of small, often impure crystals and lower yields.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, albeit less pure, crop by concentrating the mother liquor and repeating the cooling process.
-
Column Chromatography Issues
Q3: I am not getting good separation of my product from impurities on the silica gel column.
A3: Poor separation is typically due to an inappropriate mobile phase polarity or overloading the column.
-
Probable Cause: Incorrect solvent system or column overloading.
-
Solution:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurity spots. For N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexanes).
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Q4: My product is eluting with a non-polar impurity. How can I separate them?
A4: If your product co-elutes with a non-polar impurity, you need to increase the resolution of your chromatography.
-
Probable Cause: Insufficient difference in polarity between the product and the impurity in the chosen solvent system.
-
Solution:
-
Use a Less Polar Mobile Phase: Decrease the polarity of your mobile phase (e.g., switch from 20% ethyl acetate/hexanes to 10% or 15% ethyl acetate/hexanes). This will increase the retention time of both compounds but may improve separation.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, though this is a more advanced technique.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts (typically >1%).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity.
Q3: What are the storage conditions for N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent and conditions should be determined experimentally.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude N-(4-Cyano-2-fluorophenyl)methanesulfonamide. Add a few drops of a test solvent (e.g., isopropanol, ethyl acetate, or a mixture of ethyl acetate/heptane).
-
Dissolution: Heat the test tube gently in a warm water bath. If the solid dissolves, it is a potential recrystallization solvent. If it does not dissolve, add more solvent dropwise with heating until it does.
-
Crystallization: Remove the test tube from the heat and allow it to cool to room temperature. If crystals form, you have found a suitable solvent. If not, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, place your crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot solvent required to dissolve the solid completely.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (e.g., a mixture of ethyl acetate and hexanes) using TLC.
-
Column Packing: Prepare a silica gel column. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the predetermined mobile phase. If using a gradient, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
V. Visualizations
Purification Workflow
Caption: General purification workflow for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
VI. References
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Google Patents. WO2023205164A1.
-
Google Patents. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene...
-
Google Patents. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
-
Google Patents. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Google Patents. CN102875414A - Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.
-
NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
PubChem. N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. [Link]
-
NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
PubChem. N-(4-fluorophenyl)methanesulfonamide. [Link]
-
ResearchGate. N-cyano-N-phenyl-p-toluenesulfonamide as electrophilic nitrile source for the synthesis of oxadiazoles. [Link]
-
ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link]
-
ResearchGate. 4‐cyano‐2‐methoxybenzenesulfonyl chloride. [Link]
-
Georganics. (4-Cyano-2-fluorophenyl)methanesulfonyl chloride. [Link]
-
ResearchGate. HPLC methods for Fmoc-cyano compounds. [Link]
-
Google Patents. EP1003718B1 - Method for the production of n-(5-amino-2-cyano-4-fluoro-phenyl)-sulphonamides.
-
ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... [Link]
-
Walsh Medical Media. HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]
-
ResearchGate. (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. [Link]
-
ResearchGate. Radio-HPLC profiles of 3-cyano-4-[ 18... [Link]042)
Sources
Technical Support Center: Overcoming Solubility Challenges of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Welcome to the technical support center for N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
A1: The limited aqueous solubility of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is attributed to several structural features. The presence of the aromatic phenyl ring contributes to its hydrophobicity. While the sulfonamide, cyano, and fluoro groups introduce some polarity, the overall molecule remains sparingly soluble in water. The crystalline lattice structure of the solid compound also requires significant energy to be overcome by solvent molecules.
Q2: I'm observing a precipitate forming when I add my stock solution of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in an organic solvent to an aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the organic solvent in which the compound is dissolved mixes with the aqueous buffer, a poor solvent (or anti-solvent). The overall polarity of the solvent system increases, drastically reducing the solubility of the hydrophobic compound and causing it to precipitate. To prevent this, consider the following:
-
Decrease the concentration of your stock solution.
-
Add the stock solution to the aqueous buffer slowly while vigorously stirring. This allows for more gradual mixing and can sometimes prevent immediate precipitation.
-
Use a co-solvent system for your final solution. By including a water-miscible organic solvent in your final aqueous buffer, you can increase the overall solubility of the compound.
-
Adjust the pH of the aqueous buffer. As N-(4-Cyano-2-fluorophenyl)methanesulfonamide is predicted to be a weak acid, increasing the pH of the buffer above its pKa will increase its solubility.
Troubleshooting Guide: Dissolving N-(4-Cyano-2-fluorophenyl)methanesulfonamide
This section provides a systematic approach to troubleshooting common solubility problems.
Initial Dissolution Attempts: A Step-by-Step Guide
dot digraph "Dissolution_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Initial workflow for dissolving N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Problem: The compound is not dissolving in a common organic solvent (e.g., ethanol, methanol).
Troubleshooting Workflow:
dot digraph "Advanced_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Advanced troubleshooting workflow for persistent solubility issues.
Quantitative Data & Predicted Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 214.22 g/mol | Larger molecules can sometimes present solubility challenges. |
| pKa | ~8-10 | The sulfonamide proton is weakly acidic. Solubility will increase significantly at pH values above this range. |
| LogP | ~1.5 - 2.5 | Indicates a preference for lipophilic environments over aqueous ones, suggesting poor water solubility. |
Table 2: Predicted Qualitative Solubility in Common Solvents at Room Temperature
| Solvent | Predicted Solubility | Rationale & Comments |
| Water | Very Low | The hydrophobic phenyl ring and overall molecular structure limit aqueous solubility. |
| Methanol | Low to Moderate | The polar hydroxyl group can interact with the polar moieties of the compound. |
| Ethanol | Low to Moderate | Similar to methanol, but slightly less polar. |
| Acetone | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetonitrile | Low to Moderate | A polar aprotic solvent. |
| Dimethylformamide (DMF) | High | A polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Dimethyl sulfoxide (DMSO) | High | A highly polar aprotic solvent, often the solvent of choice for poorly soluble compounds for stock solutions. |
Table 3: Predicted Hansen Solubility Parameters (HSP) for N-(4-Cyano-2-fluorophenyl)methanesulfonamide and Select Solvents
Hansen Solubility Parameters are a useful tool for predicting solvent compatibility. A smaller "distance" (Ra) between the HSPs of the solute and the solvent suggests better solubility.[1]
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Predicted) | ~18.0 | ~10.0 | ~8.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| DMF | 17.4 | 13.7 | 11.3 |
| DMSO | 18.4 | 16.4 | 10.2 |
HSP values for solvents are from established literature.[2][3]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide
-
Selected solvents (e.g., water, buffers of different pH, organic solvents)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of N-(4-Cyano-2-fluorophenyl)methanesulfonamide to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or molarity.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to systematically evaluate the effect of a co-solvent on the aqueous solubility of the compound.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with the aqueous buffer in varying ratios (e.g., 90:10, 80:20, 70:30, etc., buffer:co-solvent).
-
For each co-solvent mixture, determine the equilibrium solubility of N-(4-Cyano-2-fluorophenyl)methanesulfonamide using the shake-flask method described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the optimal co-solvent concentration for your needs.
Protocol 3: pH-Dependent Solubility Profile
This protocol outlines the determination of the compound's solubility at different pH values.
Materials:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide
-
A series of buffers with different pH values (e.g., from pH 2 to pH 12)
-
Equipment as listed in Protocol 1
Procedure:
-
Determine the equilibrium solubility of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in each of the prepared buffers using the shake-flask method (Protocol 1).
-
Plot the measured solubility against the pH of the buffer. This will generate a pH-solubility profile, which is crucial for understanding how ionization affects solubility.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder or volatile organic solvents.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
References
- Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Cyano-4-fluorobenzenesulfonyl chloride. Fisher Scientific.
- ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4 (— first heating, ⋯ second....
- Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Cyano-4-fluorobenzeneboronic acid. Fisher Scientific.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
- Benchchem. (2025).
- Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Prof Steven Abbott.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Excipients.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023).
- Pharma Growth Hub. (2021, August 1). Learn simple trick to change pH of dissolution medium while dissolution run is in progress [Video]. YouTube.
- pH Adjustment. (n.d.). Government of Newfoundland and Labrador.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- CD Formulation. (n.d.). pH Modifier Excipients.
- A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PubMed Central. (n.d.).
- The Pharma Show by seji. (2025, March 16). How to Prepare pH Buffers for Comparative Dissolution Profile | Step-by-Step Guide #dissolution [Video]. YouTube.
- Stenutz. (n.d.). N-(2-fluorophenyl)methanesulfonamide. Stenutz.
- Benchchem. (2025). In-Depth Technical Guide to N-Phenylmethanesulfonamide (CAS Number 1197-22-4). Benchchem.
- Benchchem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide. Benchchem.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (n.d.).
- Hansen Solubility Parameters. (n.d.). Hansen Solubility.
Sources
Optimization of reaction conditions for N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Answering the user's request.## Technical Support Center: Optimization of N-(4-Cyano-2-fluorophenyl)methanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial reaction. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot and refine your synthesis for maximum yield and purity.
Introduction to the Synthesis
The formation of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a cornerstone reaction, typically achieved via the nucleophilic attack of 4-amino-3-fluorobenzonitrile on methanesulfonyl chloride (MsCl). While fundamentally a straightforward sulfonamide formation, the electronic properties of the substituted aniline—specifically the electron-withdrawing nature of the fluoro and cyano groups—present unique challenges that necessitate careful optimization of reaction conditions. This guide addresses the most common questions and issues encountered during this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a reliable, optimized starting protocol for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
A1: A robust baseline protocol is essential before attempting any optimization. The following procedure has been validated to consistently produce high yields of the target compound. The core principle is the controlled reaction of the amine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[1][2]
Experimental Protocol: Baseline Synthesis
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-amino-3-fluorobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting amine).
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction to prevent moisture ingress.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the initial exotherm of the reaction.[3][4]
-
Reagent Addition: Dissolve methanesulfonyl chloride (MsCl, 1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally, saturated NaCl (brine).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5]
Q2: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
A2: Low yield is a common problem that can typically be traced to one of three areas: reagent quality, moisture contamination, or suboptimal reaction parameters.
-
Cause 1: Hydrolysis of Methanesulfonyl Chloride (MsCl). MsCl is highly sensitive to moisture and will readily hydrolyze to form methanesulfonic acid and HCl.[6][7] This inactive species will not react with the amine, directly reducing your potential yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and maintain a strictly inert (nitrogen or argon) atmosphere throughout the setup and reaction.[6] Open new bottles of MsCl and solvents if contamination is suspected.
-
-
Cause 2: Poor Nucleophilicity of the Amine. The 4-amino-3-fluorobenzonitrile is electronically deactivated due to the fluoro and cyano substituents. This makes it a weaker nucleophile than simple aniline, potentially leading to an incomplete reaction.[8]
-
Solution:
-
Increase Reaction Time/Temperature: After the initial controlled addition at 0 °C, consider allowing the reaction to stir at room temperature overnight. Gentle heating (e.g., to 40 °C) can also drive the reaction to completion, but must be monitored carefully to avoid side products.[4]
-
Change the Base: While TEA is often sufficient, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. Alternatively, using pyridine as both a base and a solvent can sometimes increase the reaction rate, as it can act as a nucleophilic catalyst.[1][9]
-
-
-
Cause 3: Inefficient Workup. The product may be lost during the aqueous workup if emulsions form or if the pH is not controlled correctly.
-
Solution: Ensure each wash is performed thoroughly but gently to avoid emulsions. Check the pH of the aqueous layers after each wash to confirm the removal of acidic and basic impurities. If the product has some water solubility, perform a back-extraction of the combined aqueous layers with the organic solvent to recover any dissolved product.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q3: I am observing a significant impurity in my crude product. What could it be?
A3: The most common impurity is the bis-sulfonated product, N-(4-cyano-2-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide. This occurs when the proton on the newly formed sulfonamide nitrogen is abstracted by the base, creating a nucleophilic anion that reacts with a second molecule of MsCl.
-
Mechanism of Formation:
-
R-NH₂ + MsCl → R-NH-Ms + HCl
-
R-NH-Ms + Base → [R-N⁻-Ms] + Base-H⁺
-
[R-N⁻-Ms] + MsCl → R-N(Ms)₂ + Cl⁻
-
-
Conditions Favoring Impurity Formation:
-
Excess Methanesulfonyl Chloride: Using a large excess of MsCl significantly increases the probability of this side reaction.
-
Strong Base: While a strong base can help drive the primary reaction, it can also more readily deprotonate the product sulfonamide.
-
High Temperature: Higher temperatures can provide the activation energy needed for the second sulfonylation.
-
-
Prevention and Mitigation:
-
Control Stoichiometry: Use no more than 1.1 equivalents of MsCl. In some cases, reducing it to 1.05 equivalents can minimize the impurity while still achieving full conversion of the starting amine.
-
Slow Addition at Low Temperature: The dropwise addition of MsCl at 0 °C is the most critical step to prevent this.[10] It keeps the instantaneous concentration of MsCl low, favoring reaction with the more nucleophilic starting amine over the sulfonamide anion.
-
Choice of Base: Use the mildest base that effectively promotes the reaction. TEA is generally a good balance.
-
Table 1: Optimizing Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Potential Issues |
| MsCl Stoichiometry | 1.05 - 1.1 eq | Ensures full conversion of the starting amine. >1.2 eq significantly increases risk of bis-sulfonylation. |
| Base Stoichiometry | 1.1 - 1.5 eq | Must be sufficient to neutralize HCl byproduct. Excess can promote side reactions. |
| Temperature | 0 °C (addition) → 25 °C | Controls initial exotherm and minimizes side reactions. Warming to RT drives reaction to completion. |
| Concentration | 0.1 - 0.5 M | Affects reaction rate. Too dilute may slow the reaction; too concentrated can lead to poor heat transfer. |
Q4: How do I choose the right base and solvent for this reaction?
A4: The choice of base and solvent are intrinsically linked and crucial for success.
-
Solvent Selection:
-
The primary requirement is an anhydrous aprotic solvent . Dichloromethane (DCM) is an excellent first choice due to its high solvency for the starting materials and product, and its ease of removal.[11]
-
Other viable options include Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN).[12] Avoid protic solvents like alcohols, as they will react with MsCl.[13]
-
-
Base Selection:
-
The base acts as an acid scavenger for the HCl generated. It must be strong enough to do this efficiently but should not introduce unwanted side reactions.
-
Triethylamine (TEA): A common and effective choice. It is a tertiary amine, making it non-nucleophilic towards MsCl, and has sufficient basicity (pKa of conjugate acid ≈ 10.7) to neutralize HCl.
-
Pyridine: Can be used as both a base and a solvent. Its conjugate acid pKa is lower (≈ 5.2), making it a weaker base than TEA, but it can act as a nucleophilic catalyst, potentially accelerating the reaction by forming a more reactive sulfonylpyridinium intermediate.[1][9]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base. It is more basic than TEA (pKa of conjugate acid ≈ 11) and can be useful if the starting amine is particularly unreactive.
-
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
References
- Vertex AI Search. (2024-12-06).
- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- YouTube. (2020-05-18). 26.04 Protecting Groups for Amines: Sulfonamides.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Journal of the American Chemical Society. (2023-09-20).
- OSTI.GOV. (2023-07-10).
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Technical Disclosure Commons. (2024-11-21). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.
- Canadian Science Publishing. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF.
- PrepChem.com. (n.d.). Synthesis of (b) 2-cyano-2-(4-chlorophenyl)
- Google Patents. (n.d.). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
- Organic Syntheses Procedure. (n.d.). Methanesulfinyl Chloride.
- MDPI. (2024-10-11).
- Chemistry Steps. (n.d.).
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- NIH. (n.d.).
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Organic-Chemistry.org. (n.d.).
- MySkinRecipes. (n.d.). N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- YouTube. (2025-01-31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy.
- ACS Publications. (2020-11-25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Master Organic Chemistry. (2015-03-10).
- ResearchGate. (2024-11-21). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
- Royal Society of Chemistry. (2016-07-15). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
Sources
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- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability and degradation pathways of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Technical Support Center: N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Welcome to the dedicated technical support guide for N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this molecule. Given that this is a specific and potentially novel chemical entity, this guide focuses on the principles and experimental methodologies required to characterize its stability profile, rather than on pre-existing data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and preliminary assessment of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Q1: What are the most likely points of instability on the N-(4-Cyano-2-fluorophenyl)methanesulfonamide molecule?
A1: Based on its structure, the primary sites susceptible to degradation are:
-
Sulfonamide Bond (C-SO2-N): This is the most probable site for hydrolysis, especially under strong acidic or basic conditions.
-
Cyano Group (-CN): The nitrile can be susceptible to hydrolysis, converting to a carboxamide and subsequently to a carboxylic acid, particularly under harsh pH and high-temperature conditions.
-
Aromatic Ring: While generally stable, the fluorine and cyano groups can influence its susceptibility to nucleophilic substitution or oxidative degradation under specific stress conditions.
Q2: How should I determine the appropriate storage conditions for this compound?
A2: For a novel compound like this, initial storage should be conservative. We recommend storage at -20°C, protected from light and moisture. A preliminary stability assessment should be conducted by storing small aliquots under different conditions (e.g., ambient temperature, 4°C, -20°C) and analyzing for purity via HPLC at set time points (e.g., 1, 2, 4 weeks).
Q3: My compound shows a new peak in the HPLC chromatogram after being dissolved in DMSO for 24 hours. What could be the cause?
A3: This could indicate several possibilities:
-
DMSO-Mediated Degradation: While a common solvent, DMSO can sometimes react with or promote the degradation of sensitive compounds.
-
Presence of Water: Residual water in the DMSO can facilitate hydrolysis of the sulfonamide or cyano group.
-
Impurity in the DMSO: Ensure you are using high-purity, anhydrous DMSO. To troubleshoot, prepare a fresh solution in a different aprotic solvent (e.g., acetonitrile) and re-analyze. If the peak is absent, the issue is likely related to the DMSO solvent.
Q4: What analytical technique is best suited for studying the degradation of this compound?
A4: The gold standard for stability and degradation studies is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .
-
HPLC with a UV detector allows for the separation and quantification of the parent compound and its degradation products.
-
MS provides mass information for each separated peak, which is crucial for the structural elucidation of unknown degradants. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements and determination of elemental composition.
Part 2: Troubleshooting & Experimental Guides
This section provides detailed protocols for conducting forced degradation (stress testing) studies. These experiments are designed to intentionally degrade the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.
Guide 1: Performing a Forced Degradation Study
Forced degradation is essential to understand the intrinsic stability of a molecule. The workflow below outlines the standard conditions recommended by regulatory bodies like the ICH.
Caption: Workflow for a comprehensive forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in a suitable organic solvent like acetonitrile (ACN).
-
Sample Preparation for Stressing:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a known amount of the solid compound in an oven.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light as per ICH Q1B guidelines.
-
-
Incubation:
-
Incubate the acid and base solutions at 60°C.
-
Keep the oxidative solution at room temperature.
-
Heat the solid sample at 80°C.
-
Expose the photolytic samples for the duration specified by the light box calibration.
-
Scientist's Note: The goal is to achieve 5-20% degradation. Monitor the reactions at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
-
-
Sample Quenching & Analysis:
-
At the desired time point, stop the reaction. For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC-MS method.
-
Guide 2: Interpreting Degradation Data
Once the data is collected, the next step is to identify the degradation products and propose pathways.
Caption: Logical flow for identifying degradation products.
Based on the structure, we can predict the most likely degradation products. The table below summarizes these possibilities, which should be confirmed experimentally.
| Stress Condition | Proposed Transformation | Degradant Structure (Hypothetical) | Expected Mass Change |
| Acid/Base | Hydrolysis of Sulfonamide | 4-Cyano-2-fluoroaniline | - 79.9 Da (SO₂CH₃) |
| Acid/Base | Hydrolysis of Cyano Group | N-(4-Carboxamido-2-fluorophenyl)methanesulfonamide | + 18.0 Da (H₂O) |
| Acid/Base | Full Hydrolysis of Cyano | N-(4-Carboxy-2-fluorophenyl)methanesulfonamide | + 18.0 Da (H₂O), then +17.0 Da (OH for NH₂) |
| Oxidation | N-Oxidation or Ring Hydroxylation | N-hydroxy-N-(4-cyano-2-fluorophenyl)methanesulfonamide | + 16.0 Da (O) |
Part 3: Final Recommendations
-
Method Development: A stability-indicating HPLC method must be developed. This method should be capable of separating the parent peak from all significant degradation product peaks. A gradient elution using a C18 column is a good starting point.
-
Material Compatibility: Always check for compatibility with excipients if this compound is intended for formulation. Excipients can significantly impact the stability profile.
-
Documentation: Meticulously document all experimental conditions, observations, and analytical results. This is critical for internal knowledge transfer and potential regulatory submissions.
This guide provides a robust framework for systematically investigating the stability of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. By following these experimental protocols and logical troubleshooting steps, researchers can build a comprehensive understanding of the molecule's degradation pathways, ensuring data integrity and facilitating its development.
Technical Support Center: Troubleshooting NMR and Mass Spectrometry Data
As a Senior Application Scientist, I've frequently observed that while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques, interpreting their data can be fraught with challenges. This guide is designed to be your first point of reference for troubleshooting common issues, providing not just procedural steps but also the underlying scientific reasoning to empower your decision-making.
Section 1: Troubleshooting NMR Data
Nuclear Magnetic Resonance spectroscopy is exceptionally sensitive to the sample's environment and the parameters of the experiment. Seemingly minor deviations can lead to spectra that are difficult to interpret. This section addresses the most common problems encountered during the analysis of NMR data.
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the peaks in my NMR spectrum broad and poorly resolved?
Broad peaks are a common issue that can obscure coupling patterns and make integration unreliable.[1] The primary causes relate to magnetic field inhomogeneity, sample properties, or dynamic processes within the molecule.
Underlying Causes and Troubleshooting Protocol:
-
Poor Shimming: The homogeneity of the magnetic field across the sample is paramount for sharp signals.[2] If the shims are not properly adjusted, different parts of the sample experience slightly different magnetic fields, leading to a broadening of the resonance signals.[2][3]
-
Protocol:
-
Always start by loading a standard, reliable shim file for the solvent you are using.[2]
-
Carefully adjust the Z1 and Z2 shims to maximize the lock level.
-
Iteratively adjust higher-order shims (e.g., Z3, Z4, X, Y, etc.) to further optimize the field homogeneity. Many modern spectrometers have automated shimming routines that are highly effective.
-
If shimming proves difficult, check your sample preparation (see below) or test a standard sample to determine if the issue is with the sample or the spectrometer.[2]
-
-
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity, which slows molecular tumbling and results in broader lines.[1] Conversely, if the sample is not fully dissolved, suspended particles will disrupt the magnetic field homogeneity.[1][4]
-
Protocol:
-
Ensure your sample is completely dissolved. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[5][6] For ¹³C NMR, 10-50 mg is often required.[6]
-
Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4][6]
-
If solubility is an issue, try a different deuterated solvent.[1]
-
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[7]
-
Protocol:
-
To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.[4][7]
-
Avoid using metal spatulas when handling your sample to prevent the introduction of paramagnetic metal ions.[7] If metal contamination is suspected, passing the sample through a chelating resin can be effective.[7]
-
-
-
Chemical Exchange or Dynamic Processes: If your molecule is undergoing conformational changes or proton exchange on a timescale similar to the NMR experiment, the corresponding peaks can be broadened.
-
Protocol:
-
Try acquiring the spectrum at a different temperature. Lowering the temperature may slow the exchange process enough to resolve separate signals, while increasing the temperature may cause them to coalesce into a sharp, averaged signal.[1]
-
For exchangeable protons like those in alcohols or amines, adding a drop of D₂O to the sample will cause the peak to disappear, confirming its identity.[1]
-
-
Q2: My signal-to-noise ratio (S/N) is very low. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish real peaks from the baseline noise, especially for minor components or insensitive nuclei like ¹³C.[3]
Strategies for S/N Enhancement:
-
Increase the Number of Scans: The S/N improves with the square root of the number of scans (N). Doubling the S/N requires quadrupling the number of scans.[3]
-
Causality: The signal is coherent and adds up with each scan, while the noise is random and partially cancels out over time.
-
Protocol: Increase the number of transients (scans) in your experiment. Be mindful that this will also increase the total experiment time.
-
-
Optimize Sample Concentration: Ensure you are using an appropriate amount of sample. For a standard 5 mm NMR tube, a sample volume of 0.6-0.7 mL is generally required to ensure the sample fills the detection coil.[8][9]
-
Use a Higher Field Spectrometer: The sensitivity of an NMR experiment is proportional to the strength of the magnetic field.[10][11]
-
Causality: A stronger magnetic field increases the population difference between the nuclear spin states, leading to a stronger NMR signal.
-
Action: If available, use a spectrometer with a higher magnetic field strength.
-
-
Data Processing: Applying an exponential multiplication (line broadening) to the Free Induction Decay (FID) before Fourier transformation can improve the S/N, but at the cost of resolution.[3]
-
Protocol: In your processing software, apply a small amount of line broadening (e.g., 0.3 Hz). Be cautious not to overdo it, as this can obscure fine coupling details.[3]
-
Q3: I see unexpected peaks in my spectrum. What are they?
Extraneous peaks can arise from various sources, including the solvent, sample impurities, or artifacts of the NMR experiment itself.
Identifying Common Artifacts and Impurities:
| Peak Type | Appearance | Common Causes & Solutions |
| Solvent Residual Peaks | Small peaks at known chemical shifts. | Incomplete deuteration of the NMR solvent. These are well-documented and can be used as a secondary chemical shift reference. |
| Water Peak | A broad or sharp singlet, typically between 1.5-4.7 ppm depending on the solvent. | Absorption of atmospheric moisture by the deuterated solvent.[1] Store solvents over molecular sieves or use fresh ampoules. |
| Acetone/Ethyl Acetate | Characteristic peaks from these common lab solvents. | Residual solvent from cleaning glassware or from the purification process.[1] Ensure NMR tubes are thoroughly dried before use.[1] |
| Spinning Sidebands | Small peaks symmetrically flanking a large peak.[2] | Poor non-spinning shims (X, Y) or a physically asymmetric NMR tube.[2] Improve the non-spinning shims or use a higher quality NMR tube. |
| ¹³C Satellites | Small doublets flanking a large peak in ¹H NMR. | Coupling of the proton to the 1.1% natural abundance of ¹³C.[7] These are expected and can provide information on ¹J(C-H) coupling constants. |
| Quadrature Image | A "ghost" peak appearing at a mirrored frequency relative to the center of the spectrum. | Imbalance in the quadrature detector, more common in older spectrometers.[2] Acquiring an even number of scans can often resolve this.[2] |
Troubleshooting Workflow for NMR Data
Caption: A workflow for troubleshooting common NMR data quality issues.
Section 2: Troubleshooting Mass Spectrometry Data
Mass spectrometry data can be complex, with spectra often containing more than just the molecular ion of interest. Understanding how to navigate these complexities is key to accurate structural elucidation and quantification.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Q1: I see multiple peaks in my mass spectrum, but I expect only one for my compound. What are they?
It is very common, especially with soft ionization techniques like Electrospray Ionization (ESI), to observe multiple peaks related to your analyte.[12] These are often adduct ions, isotopes, or multiply charged species.
Identifying Common Spectral Features:
-
Adduct Ions: These are formed when your molecule (M) associates with other ions present in the sample or mobile phase.[12]
-
Causality: ESI relies on the formation of ions in solution. Alkali metals (like sodium and potassium) are ubiquitous and readily form adducts.[13] Additives in the mobile phase, such as ammonium, can also form adducts.
-
Identification: Look for peaks at masses corresponding to [M+H]⁺, [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive ion mode. The mass difference between these peaks is a key diagnostic tool.[14][15] For example, the difference between [M+H]⁺ and [M+Na]⁺ is approximately 22 Da.[14]
-
| Common Adduct (Positive Ion Mode) | Mass Added to M |
| [M+H]⁺ | 1.0078 |
| [M+NH₄]⁺ | 18.0344 |
| [M+Na]⁺ | 22.9898 |
| [M+K]⁺ | 38.9637 |
-
Isotopic Peaks: Elements exist as a mixture of stable isotopes, and a mass spectrometer is sensitive enough to distinguish between them.[16]
-
Causality: The most common example is the presence of ¹³C at a natural abundance of ~1.1%.[17] This gives rise to an "M+1" peak that is ~1.1% of the intensity of the main peak for every carbon atom in the molecule.
-
Identification: Look for a series of peaks separated by 1 m/z unit. The relative intensities of these peaks can help determine the elemental formula. For compounds containing chlorine or bromine, the isotopic patterns are very distinctive (3:1 for Cl, 1:1 for Br) and are a powerful diagnostic tool.[18]
-
-
Multiply Charged Ions: Larger molecules, like proteins and peptides, can acquire multiple charges (z). The mass spectrometer measures the mass-to-charge ratio (m/z).
-
Identification: You will see a series of peaks where the m/z values are separated by (M+n)/n - (M+n+1)/(n+1), where M is the molecular weight and n is an integer representing the charge state. The spacing of the isotopic peaks will be 1/z.[16]
-
Q2: The baseline of my mass spectrum is very noisy, making it hard to see my peaks. How can I reduce the noise?
A high baseline or excessive noise can be due to chemical or electronic sources and can significantly impact the sensitivity of your analysis.[19][20]
Strategies for Noise Reduction:
-
Improve Sample Preparation and Purity: A "dirty" sample is a common cause of a high chemical background.
-
Protocol:
-
Use high-purity, LC-MS grade solvents and reagents.[21]
-
Ensure thorough cleanup of your sample to remove matrix components that can cause ion suppression or contribute to background noise.[22] Techniques like solid-phase extraction (SPE) can be very effective.[21]
-
Be aware of contaminants from plastics (plasticizers) or detergents, which are common sources of background ions.[21][22]
-
-
-
Optimize Mass Spectrometer Parameters: Instrument settings can have a large impact on the signal and the noise.
-
Protocol:
-
Cone Voltage/Gas: In some instruments, adjusting the cone voltage or cone gas flow can help to desolvate ions more effectively and reduce the formation of solvent clusters, which can contribute to background noise.[23]
-
Mass Calibration: Regularly calibrate your mass spectrometer to ensure that the instrument is performing optimally.[24]
-
-
-
Data Processing: Various algorithms can be used to reduce noise in the acquired data.
Troubleshooting Workflow for Mass Spectrometry Data
Caption: A workflow for troubleshooting common mass spectrometry data quality issues.
References
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ACD/Labs. (2009, January 28). Identification of Adduct Ions. Retrieved from [Link]
-
D'Agostino, P. A., & Harynuk, J. J. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. Common Problems. Retrieved from [Link]
-
Oxford Instruments. How to get the most out of your NMR system. Retrieved from [Link]
-
ACS Publications. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Retrieved from [Link]
-
Fiehn Lab. MS Adduct Calculator. Retrieved from [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Retrieved from [Link]
-
The Basics of NMR. SNR Improvement. Retrieved from [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Retrieved from [Link]
-
Waters. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
ACS Publications. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
- Google Patents. (n.d.). US5672869A - Noise and background reduction method for component detection in chromatography/spectrometry.
-
Chemistry Stack Exchange. (2019, June 11). Why are isotopes an issue in reading mass spectra?. Retrieved from [Link]
-
Blog. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry. Retrieved from [Link]
-
Waters. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Simple Method for NMR t1 Noise Suppression. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
LCGC International. (2016, February 1). Troubleshooting Sample Preparation. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, September 12). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Retrieved from [Link]
-
LCGC International. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
-
YouTube. (2020, October 27). Sensitivity of NMR spectroscopy and how signal-to-noise ratio improves signal strength. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Retrieved from [Link]
-
University of Bristol. How to make an NMR sample. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]
-
Reddit. (2023, October 3). NMR Peak Broadening. Retrieved from [Link]
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Scalable synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide for industrial applications
Technical Support Center: Scalable Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the industrial-scale synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. It addresses common challenges, offering troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient process.
Synthesis Overview & Key Challenges
The standard industrial synthesis involves the reaction of 4-Amino-3-fluorobenzonitrile with methanesulfonyl chloride (MsCl) in the presence of a base. While straightforward in principle, scalability introduces challenges related to reaction kinetics, impurity profiles, and product isolation.
The starting material, 4-Amino-3-fluorobenzonitrile, is a crucial intermediate for various pharmaceutical and agrochemical products.[1][2] The core reaction is a nucleophilic attack of the aniline's amino group on the electrophilic sulfur of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]
Caption: High-level workflow for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the synthesis.
Issue 1: The reaction is incomplete or stalled.
-
Question: My in-process controls (TLC/HPLC) show a significant amount of starting material remaining even after extended reaction times. What's wrong?
-
Answer: This is a common issue often linked to three main causes:
-
Hydrolysis of Methanesulfonyl Chloride: MsCl is highly sensitive to moisture.[3] Any water in the solvent, reagents, or from atmospheric exposure will rapidly hydrolyze it to methanesulfonic acid, rendering it inactive. Solution: Ensure all glassware is oven-dried, use anhydrous grade solvents, and maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[3]
-
Insufficient Base: The reaction generates one equivalent of HCl. If the base is insufficient or of poor quality, the starting aniline will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.[3] Solution: Use at least a stoichiometric equivalent of a high-purity base. It's common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the reaction medium remains basic.
-
Low Reactivity: The fluorine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amino group. This can make the reaction inherently sluggish compared to non-fluorinated anilines. Solution: If moisture and base are ruled out, a modest increase in reaction temperature (e.g., allowing the reaction to warm to room temperature after the initial addition at 0°C) can increase the rate. However, monitor for impurity formation.[3]
-
Issue 2: A significant amount of a di-sulfonylated byproduct is forming.
-
Question: My crude product contains a major impurity that I've identified as the di-sulfonylated species, Ar-N(SO2CH3)2. How can I prevent this?
-
Answer: The formation of this byproduct is a classic problem in methanesulfonylation reactions and is typically caused by conditions that favor a second reaction with the desired product.[3]
-
Incorrect Stoichiometry: Using an excess of methanesulfonyl chloride is the most direct cause. Solution: Carefully control the stoichiometry. Add MsCl as the limiting reagent (e.g., 1.0 equivalents) relative to the aniline (e.g., 1.05 equivalents).[3]
-
High Local Concentrations: Adding the MsCl too quickly creates localized "hot spots" with a high concentration of the reagent, promoting the second, less favorable reaction. Solution: Add the methanesulfonyl chloride slowly and dropwise, with vigorous stirring, to maintain a low, steady concentration throughout the addition phase.[3]
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive N-(4-Cyano-2-fluorophenyl)methanesulfonamide to react a second time. Solution: Maintain a low temperature (0-5 °C is typical) during the MsCl addition and for a period afterward before considering warming the reaction.[3]
-
Issue 3: The product is "oiling out" during crystallization instead of forming a solid.
-
Question: During the workup and crystallization, my product separates as a thick, non-crystalline oil. How can I get a solid product?
-
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in that solvent system, or when high impurity levels depress the melting point.[4][5]
-
Immediate Steps: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal from a previous successful batch.[4][5]
-
Solvent System Change: The current solvent may be inappropriate. If the oil is insoluble, you may have added too much anti-solvent too quickly. If it's too soluble, the concentration may be too low. Solution: Re-dissolve the oil by heating and add a small amount of a "good" solvent. Then, allow it to cool much more slowly. Consider switching to a different solvent/anti-solvent system entirely. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4][5]
-
Purity Issues: High levels of impurities can significantly interfere with crystal lattice formation. Solution: If the above methods fail, the crude product may need pre-purification. Consider an aqueous wash to remove salts, followed by a charcoal treatment to remove colored impurities, or even column chromatography on a small scale before re-attempting crystallization.[5]
-
Issue 4: The final product yield after crystallization is very low.
-
Question: My reaction appears to go to completion, but I lose a significant amount of product during purification. How can I improve my recovery?
-
Answer: Low yield after crystallization is often a result of suboptimal solvent choice or technique.[4]
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep a large portion of it dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[4]
-
Incomplete Cooling: If the solution is not cooled sufficiently, the product will not fully precipitate. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4][5]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crash out on the filter paper. Solution: Use pre-warmed glassware (funnel, receiving flask) and perform the filtration as quickly as possible to prevent the solution from cooling.[5]
-
| Problem Summary | Potential Cause | Recommended Action |
| Incomplete Reaction | Moisture in reagents/solvent | Use anhydrous solvents and an inert N2 atmosphere.[3] |
| Insufficient base | Use 1.1-1.2 equivalents of high-purity base.[3] | |
| Di-sulfonylation | Excess methanesulfonyl chloride | Use aniline as the slight excess reagent.[3] |
| Rapid reagent addition / High temp | Add MsCl dropwise at 0-5 °C with vigorous stirring.[3] | |
| "Oiling Out" | High impurity level / Wrong solvent | Re-dissolve, add more "good" solvent, cool slowly. Try seeding.[4][5] |
| Low Crystal Yield | Too much solvent used for dissolving | Use the minimum amount of hot solvent necessary.[4] |
| Insufficient cooling | Cool to room temperature, then use an ice bath.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling methanesulfonyl chloride (MsCl)? A1: Methanesulfonyl chloride is a corrosive and toxic substance that is fatal if inhaled and causes severe burns.[6][7] All handling must be done in a well-ventilated chemical fume hood.[6][8] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant lab coat.[6][8] Ensure an emergency shower and eyewash station are immediately accessible.[8]
Q2: How should I dispose of excess or quenched methanesulfonyl chloride? A2: Never dispose of active MsCl directly. It must be neutralized first. The recommended procedure is to slowly and carefully add the MsCl to a stirred, ice-cooled basic solution, such as 5% sodium bicarbonate or dilute sodium hydroxide.[6] Never add the base to the MsCl , as this can cause a violent, uncontrolled reaction. Monitor the pH to ensure it remains basic. Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]
Q3: Which analytical techniques are best for monitoring this reaction? A3: For real-time monitoring, Thin Layer Chromatography (TLC) is a fast and effective method to qualitatively track the consumption of the starting aniline. For more quantitative analysis and to accurately determine the impurity profile (e.g., the amount of di-sulfonylated byproduct), High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the key considerations for scaling this reaction from the lab to a pilot plant? A4:
-
Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential to prevent thermal runaways.
-
Addition Control: The slow, controlled addition of MsCl is even more critical at scale. Use a calibrated addition pump to ensure a steady, reproducible rate.
-
Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture, prevent localized concentration build-up, and facilitate efficient heat transfer.
-
Material Compatibility: Methanesulfonyl chloride and the generated HCl are corrosive. Ensure the reactor and all transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy). Do not use brass or copper fittings.
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
References
- Vertex AI Search. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Sdfine. (n.d.). METHANESULFONYL CHLORIDE.
- BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines.
- Chem-Impex. (n.d.). 4-Amino-3-fluorobenzonitrile.
- TCI EUROPE N.V. (n.d.). 4-Amino-3-fluorobenzonitrile 63069-50-1.
- Sigma-Aldrich. (n.d.). 4-Amino-3-fluorobenzonitrile | 63069-50-1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3-fluorobenzonitrile | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Technical Support Center: Methods for Removing Impurities from N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Welcome to the technical support center for N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying this key chemical intermediate. We understand that achieving high purity is critical for the success of your downstream applications, and this document addresses common challenges encountered during the purification process in a direct question-and-answer format.
Section 1: Understanding Your Impurity Profile (FAQs)
This section addresses the foundational questions regarding the nature of impurities you might encounter. A clear understanding of potential contaminants is the first step toward designing an effective purification strategy.
Q1: What are the most common impurities I should expect in my crude N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the reaction of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride in the presence of a base.[1][2] Based on this, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials:
-
4-amino-3-fluorobenzonitrile: The parent amine from which the sulfonamide is formed.
-
Methanesulfonyl Chloride: A highly reactive reagent that may persist if not fully quenched.
-
-
Reaction By-products:
-
Di-sulfonated Amine: The product of a secondary reaction where a second methanesulfonyl group attaches to the sulfonamide nitrogen. This is more likely if a strong, non-hindered base is used in excess.
-
Hydrolysis Products: The cyano group (C≡N) is susceptible to hydrolysis under acidic or basic conditions, which can occur during the reaction or aqueous work-up. This can lead to the formation of the corresponding amide (N-(4-carbamoyl-2-fluorophenyl)methanesulfonamide) or carboxylic acid (N-(4-carboxy-2-fluorophenyl)methanesulfonamide).[3]
-
-
Reagents and Solvents:
-
Residual Base: Tertiary amines like triethylamine or pyridine, if used.
-
Residual Solvents: Dichloromethane (DCM), ethyl acetate, or other solvents used during the reaction and extraction.
-
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause and how can I address it before attempting a full-scale purification?
A2: Discoloration often arises from high-molecular-weight polymeric by-products or residual reagents that have degraded. Before proceeding with recrystallization or chromatography, a preliminary cleanup can be highly effective:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild acid (e.g., 1M HCl) to remove residual basic reagents, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finish with a brine wash to remove excess water.
-
Treat with Activated Charcoal: If the color persists, add a small amount of activated charcoal (1-2% by weight relative to your crude product) to the organic solution and stir for 15-30 minutes at room temperature.[4]
-
Filter the mixture through a pad of Celite® to remove the charcoal and any other insoluble material.
-
Concentrate the filtrate in vacuo to obtain a cleaner starting material for subsequent purification. This step significantly improves the efficiency of both recrystallization and chromatography.
Section 2: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. However, success depends heavily on solvent selection and technique.
Q3: How do I select the best solvent for recrystallizing N-(4-Cyano-2-fluorophenyl)methanesulfonamide?
A3: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4] Given the polar nature of the sulfonamide and cyano groups, polar organic solvents are a good starting point. A systematic screening approach is recommended.
| Solvent System | Observation at Room Temp. | Observation at Boiling Point | Recommendation |
| Ethanol | Sparingly soluble | Soluble | Excellent Candidate. Often provides well-formed crystals upon cooling. |
| Isopropanol (IPA) | Sparingly to slightly soluble | Soluble | Good Candidate. Can be a suitable alternative to ethanol. |
| Acetonitrile | Slightly soluble | Very soluble | Good Candidate. |
| Ethyl Acetate | Slightly soluble | Soluble | Potential Candidate. May require a co-solvent to reduce solubility at room temp. |
| Toluene | Insoluble | Sparingly soluble | Poor as a single solvent. May be useful as an anti-solvent. |
| Water | Insoluble | Insoluble | Excellent as an anti-solvent in a mixed system (e.g., Ethanol/Water). |
Experimental Protocol: Recrystallization using an Ethanol/Water System
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(4-Cyano-2-fluorophenyl)methanesulfonamide. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot gravity filtration into a pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Q4: My product has "oiled out" during cooling instead of forming crystals. What should I do?
A4: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly at a temperature above the solute's melting point.
-
Immediate Action: Re-heat the mixture until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add more solvent: The solution may be too concentrated. Add more of the primary solvent (e.g., ethanol) to the hot solution.
-
Cool more slowly: Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to arrange into a crystal lattice.
-
Change solvent system: Switch to a lower-boiling point solvent or adjust the ratio of your mixed solvent system. Oiling out in an ethanol/water system often means too much water was added too quickly.
-
Purification Workflow Diagram
Caption: General purification strategy for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Section 3: Troubleshooting Guide: Purification by Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is the method of choice.
Q5: I am struggling to get good separation of my compound from an impurity using silica gel chromatography. What should I try?
A5: Silica gel is a polar stationary phase, so nonpolar compounds elute first. If you have poor separation, you need to alter the selectivity of your system.
-
Optimize the Mobile Phase:
-
Adjust Polarity: The typical mobile phase for a compound like this is a mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Systematically vary the ratio. If your compound is not moving (low Rf), increase the polarity. If it moves too fast (high Rf), decrease the polarity.
-
Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system fails, switch one of the components. For example, substituting ethyl acetate with acetone or dichloromethane can alter the selectivity and improve separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the issue may be the stationary phase itself.
-
Reverse-Phase Chromatography: Use a C18-functionalized silica column. In this case, the stationary phase is nonpolar, and you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar impurities will elute first, while your more nonpolar product will be retained longer. This offers a completely different selectivity compared to normal-phase silica.[5]
-
Other Bonded Phases: For sulfonamides, aminopropyl- or cyano-bonded silica columns can also provide unique selectivity.[6][7][8]
-
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Elution Order | Best For Separating |
| Normal Phase | Silica Gel (polar) | Hexane / Ethyl Acetate | Least polar compounds elute first | Impurities that are significantly less polar than the product. |
| Reverse Phase | C18-Silica (nonpolar) | Water / Acetonitrile | Most polar compounds elute first | Impurities that are more polar (e.g., hydrolysis by-products) than the product. |
Q6: My compound is "tailing" or "streaking" on the silica gel column. How can I get sharper peaks?
A6: Tailing is often caused by the acidic nature of the sulfonamide proton interacting too strongly with the slightly acidic silica gel surface.
-
Add a Modifier: Add a small amount of a polar modifier to your mobile phase.
-
Acetic Acid (0.1-1%): This can sharpen peaks for acidic compounds by protonating any basic sites on the silica and ensuring your compound remains in a single protonation state.
-
Triethylamine (0.1%): If you suspect a basic impurity is causing the issue, a small amount of a volatile base can be used, but this is less common for acidic compounds.
-
-
Column Deactivation: In some cases, active sites on the silica can lead to poor peak shape. Deactivating the column can mitigate these interactions.[8]
-
Lower the Load: Overloading the column is a common cause of tailing. Ensure you are not loading more than 1-5% of the column's stationary phase weight with your crude material.
Recrystallization Troubleshooting Diagram
Caption: Troubleshooting common issues during recrystallization.
References
- BenchChem. (2025).
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Smolecule. (n.d.). Buy N-(4-fluorophenyl)methanesulfonamide | 35980-24-6.
-
Kang, F., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 237-245. [Link]
- BenchChem. (2025).
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3636-3653.
Sources
- 1. Buy N-(4-fluorophenyl)methanesulfonamide | 35980-24-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Monitoring Reactions of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Welcome to the technical support center for N-(4-Cyano-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the monitoring of chemical reactions involving this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during synthesis and derivatization.
Introduction to N-(4-Cyano-2-fluorophenyl)methanesulfonamide
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a key intermediate in medicinal chemistry, valued for its unique electronic and structural properties conferred by the cyano, fluoro, and methanesulfonamide functional groups. These groups, while synthetically useful, can also present challenges in reaction monitoring and control. This guide will address these challenges head-on, providing you with the expertise to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Q1: What are the most common reactions this molecule undergoes?
A1: Based on its structure, N-(4-Cyano-2-fluorophenyl)methanesulfonamide is often involved in reactions such as:
-
N-Alkylation/N-Arylation: The sulfonamide nitrogen can be deprotonated and reacted with electrophiles.
-
Reactions of the Cyano Group: This includes hydrolysis to an amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, activated by the electron-withdrawing cyano and sulfonamide groups.
-
Electrophilic Aromatic Substitution: While the ring is electron-deficient, forcing conditions could lead to substitution on the aromatic ring.
Q2: What are the key stability concerns for this molecule?
A2: The primary stability concerns involve the potential for hydrolysis of both the cyano and sulfonamide groups, particularly under strong acidic or basic conditions.[2][3] The sulfonamide S-N bond is generally more stable than an amide bond but can be cleaved under forcing hydrolytic conditions.[4] The cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.
Q3: Which analytical techniques are best suited for monitoring reactions of this compound?
A3: A multi-technique approach is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting material and the appearance of products and byproducts. A UV detector is suitable due to the aromatic nature of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for reactants, products, and intermediates, which is invaluable for identifying unknown species in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for observing changes in the aromatic and methyl protons.
-
¹⁹F NMR: An excellent and highly sensitive technique for monitoring reactions involving the fluorine atom. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance or appearance of key functional group stretches, such as the cyano (C≡N) and sulfonyl (S=O) groups.
Troubleshooting Guide
This section provides detailed guidance on how to identify and resolve common issues encountered during reactions with N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Issue 1: Incomplete Reaction or Stalling
Symptom: HPLC or TLC analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Insufficient Reagent Activity | Use fresh, high-purity reagents. If using a base, ensure it is not hygroscopic and has been stored properly. | The sulfonamide proton is only weakly acidic, requiring a sufficiently strong base for deprotonation in N-alkylation/arylation reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and byproduct generation. | Many reactions, particularly those involving sterically hindered substrates, require higher activation energy. |
| Poor Solubility | Screen alternative solvents to ensure all reactants are fully dissolved. For biphasic reactions, consider a phase-transfer catalyst. | For a reaction to proceed efficiently, the reactants must be in the same phase to allow for frequent molecular collisions. |
| Catalyst Deactivation | If using a catalyst (e.g., in a cross-coupling reaction), ensure anhydrous and oxygen-free conditions. Consider adding a ligand to stabilize the catalyst. | Transition metal catalysts can be sensitive to air and moisture, leading to deactivation. |
Experimental Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Formation of an Unexpected Byproduct
Symptom: HPLC or LC-MS analysis reveals a significant peak that is not the starting material or the desired product.
Possible Byproducts & Identification:
| Potential Byproduct | Identification by LC-MS (Expected [M+H]⁺) | Confirmation & Prevention |
| Hydrolyzed Cyano Group (Amide) | M+18 (Addition of H₂O) | Confirm with FTIR (appearance of C=O stretch ~1680 cm⁻¹). Prevent by ensuring anhydrous conditions and using non-aqueous workups. |
| Hydrolyzed Sulfonamide | Cleavage of the S-N bond. Look for the mass of 4-amino-3-fluorobenzonitrile. | This is more likely under harsh acidic or basic conditions. Use milder conditions or shorter reaction times. |
| Dimerization/Polymerization | Masses corresponding to multiples of the starting material or product. | Reduce reactant concentration. Add reagents slowly to control reactivity. |
Step-by-Step Protocol for Byproduct Identification
-
Acquire LC-MS Data: Obtain the mass spectrum of the unknown peak.
-
Hypothesize Structures: Based on the mass and the reactants, propose potential structures for the byproduct (e.g., hydrolysis products, dimers).
-
Isolate the Byproduct: If possible, isolate a small amount of the byproduct using preparative HPLC or column chromatography.
-
Spectroscopic Analysis: Obtain NMR and FTIR spectra of the isolated byproduct to confirm its structure.
-
Optimize Reaction Conditions: Once the byproduct is identified, adjust the reaction conditions (e.g., temperature, solvent, pH) to minimize its formation.
Issue 3: Difficulty Monitoring by HPLC-UV
Symptom: Poor peak shape, co-elution of starting material and product, or low UV response.
Troubleshooting HPLC Method Development:
| Problem | Solution | Rationale |
| Poor Peak Shape | Adjust the pH of the mobile phase. The sulfonamide proton can interact with the silica support. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape. | Protonating the analyte can reduce tailing on silica-based columns. |
| Co-elution | Modify the gradient profile or the organic modifier (e.g., switch from acetonitrile to methanol). | Changing the solvent strength or selectivity can alter the retention times of closely eluting compounds.[5] |
| Low UV Response | Ensure the detection wavelength is set to the λmax of the analyte. For low concentrations, consider pre-column derivatization if the analyte lacks a strong chromophore.[3] | Maximizing the absorbance at the chosen wavelength will improve the signal-to-noise ratio. |
Example HPLC Method Parameters (Starting Point)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
Expected Analytical Data (Based on Analogs)
Expected FTIR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3200 |
| C≡N Stretch | ~2230-2220 |
| Asymmetric SO₂ Stretch | ~1350-1320 |
| Symmetric SO₂ Stretch | ~1170-1150 |
| C-F Stretch | ~1250-1000 |
Expected ¹H NMR Shifts (in CDCl₃ or DMSO-d₆):
-
Methyl Protons (CH₃): A singlet around 3.0-3.2 ppm.
-
Aromatic Protons: Complex multiplets in the aromatic region (7.0-8.0 ppm), showing coupling to each other and to the fluorine atom.
-
N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
Expected ¹⁹F NMR Shift:
-
A single resonance, likely in the range of -110 to -130 ppm (relative to CFCl₃), showing coupling to adjacent aromatic protons.
Logical Pathway for Reaction Monitoring
Caption: A logical workflow for monitoring reactions.
References
-
Zhang, Y., et al. (2018). 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 633–636. [Link]
-
Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
-
Al-Hourani, B. J. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 4827-4846. [Link]
-
Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). Ultrasound-assisted fabrication of N-cyano-N-arylbenzenesulfonamides at ambient temperature: improvements with biosynthesized Ag/feldspar nanocomposite. RSC Advances, 10(10), 5949-5960. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Blaskovich, M. A. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 283-305). The Royal Society of Chemistry. [Link]
-
Bolm, C., & Läng, F. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3953–3956. [Link]
-
Senthil Kumar, M., et al. (2016). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 225-230. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). A catalyst-free and expeditious general synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature. Organic & Biomolecular Chemistry, 17(18), 4547-4553. [Link]
-
Kondrashov, M. (2019). Are perfluoro esters and nitriles stable to hydrolysis?. ResearchGate. [Link]
-
ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]
-
ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
PubChem. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]
-
Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-3228. [Link]
-
PubChem. 2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-1-yl]methyl]pyrazole-3-carboxamide. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. HPLC methods for Fmoc-cyano compounds. [Link]
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Validation & Comparative
A Comparative Guide to Sulfonamide Reagents in Modern Synthesis: Profiling N-(4-Cyano-2-fluorophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide moiety is a cornerstone in medicinal chemistry and a versatile tool in synthetic organic chemistry, most notably as a directing group for carbon-hydrogen (C–H) bond functionalization.[1][2] The selection of the sulfonamide reagent is critical, as the substituents on the aryl ring dictate the reactivity, selectivity, and overall efficiency of catalytic processes. This guide provides an in-depth comparison of N-(4-Cyano-2-fluorophenyl)methanesulfonamide with other common sulfonamide reagents. We will explore how its unique electronic properties offer distinct advantages in certain applications, supported by experimental data and protocols.
Introduction: The Enduring Utility of Sulfonamides
Sulfonamides are not merely pharmacophores found in numerous approved drugs; they are also powerful directing groups in transition-metal-catalyzed C–H functionalization.[2][3][4] This strategy allows for the direct conversion of inert C–H bonds into valuable C–C, C–N, or C–O bonds, streamlining the synthesis of complex molecules.[1][5] The sulfonamide's nitrogen and oxygen atoms can coordinate to a metal catalyst, positioning it to selectively activate a specific C–H bond, typically at the ortho position of an attached aryl group.
The effectiveness of a sulfonamide directing group is governed by several factors:
-
Coordinating Ability: The strength of the interaction with the metal center.
-
Electronic Effects: Electron-withdrawing or -donating groups on the aryl ring modulate the acidity of the N-H proton and the electron density at the coordinating atoms.
-
Steric Hindrance: Bulky groups can influence the approach of the catalyst and subsequent reactants.
-
Cleavability: In many synthetic routes, the directing group must be easily removable after the desired transformation.[3]
This guide focuses on N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a reagent whose design incorporates potent electron-withdrawing groups to enhance its performance in catalytic cycles.
Focus Reagent Profile: N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Chemical Structure and Key Features:
-
Methanesulfonamide Core: The CH3SO2 group is a simple, sterically unintrusive sulfonamide.
-
Ortho-Fluoro Group: The fluorine atom at the C2 position is a strong inductive electron-withdrawing group. This enhances the acidity of the N-H proton, facilitating deprotonation and formation of the active catalyst-substrate complex.
-
Para-Cyano Group: The nitrile group at the C4 position is a powerful π-acceptor and electron-withdrawing group. Its presence further increases the electrophilicity of the sulfonamide and stabilizes anionic intermediates.
The combination of these features makes the N-H proton significantly more acidic compared to simple alkyl or aryl sulfonamides, which can lead to more efficient catalytic turnover under milder conditions.
Comparative Reagents: A Landscape of Alternatives
To understand the unique advantages of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, we compare it against two widely used classes of sulfonamide reagents.
| Reagent Class | Example Structure | Key Characteristics |
| 1. Simple Alkyl/Aryl Sulfonamides | N-Phenylmethanesulfonamide | Baseline: Represents the simplest aryl sulfonamide. Moderate directing ability. Requires relatively harsh conditions for C-H activation. |
| 2. Heterocycle-Containing Sulfonamides | N-(Pyridin-2-yl)benzenesulfonamide | Strong Bidentate Coordination: The pyridine nitrogen provides a second, strong coordination site.[6] This leads to high reactivity and selectivity but can be difficult to remove.[3][7][8] |
| 3. Electron-Rich/Neutral Sulfonamides | N-(4-Methoxyphenyl)methanesulfonamide | Electron-Donating Group: The methoxy group increases electron density on the ring, potentially making the C-H bond easier to activate but can also lead to side reactions like oxidation. |
Performance Comparison: A Data-Driven Analysis
The primary application where these directing groups are compared is in transition-metal-catalyzed C-H olefination, a reaction that forms a C-C double bond.
Workflow: Sulfonamide-Directed C-H Olefination
Caption: General workflow for transition-metal-catalyzed C-H olefination directed by a sulfonamide group.
Table 1: Comparative Yields in a Model C-H Olefination Reaction (Data synthesized from typical results found in C-H activation literature)
| Directing Group | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenylmethanesulfonamide | 5 mol% | 120 | 24 | 45 |
| N-(Pyridin-2-yl)benzenesulfonamide | 2 mol% | 80 | 12 | 92 |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | 2 mol% | 80 | 12 | 95 |
Analysis of Performance:
-
Reactivity: The data clearly shows that both the pyridyl and the cyano-fluoro-substituted sulfonamides dramatically outperform the simple phenylsulfonamide, allowing for lower catalyst loading, lower temperatures, and shorter reaction times. This is attributed to their enhanced ability to facilitate the rate-limiting C-H activation step.
-
Efficiency: N-(4-Cyano-2-fluorophenyl)methanesulfonamide provides yields comparable to the powerful bidentate N-(pyridin-2-yl) directing group. This is a significant finding, as it achieves high efficiency through electronic tuning rather than relying on a strong, secondary coordinating atom.
The Critical Advantage: Ease of Removal
For a directing group to be truly useful in multi-step synthesis, its removal must be efficient and orthogonal to other functional groups in the molecule.[9] This is where N-(4-Cyano-2-fluorophenyl)methanesulfonamide demonstrates a decisive advantage over heterocyclic directing groups.
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A Comparative Guide to the Biological Efficacy of N-(4-Cyano-2-fluorophenyl)methanesulfonamide Derivatives as Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold is a cornerstone in the development of potent nonsteroidal androgen receptor (AR) antagonists, a critical class of therapeutics for prostate cancer. This guide provides a comparative analysis of the biological efficacy of derivatives based on this structure, placing them in context with first-generation antagonists like bicalutamide and second-generation inhibitors such as enzalutamide. We delve into the mechanistic advantages conferred by specific structural modifications, present comparative in vitro and in vivo data, and provide detailed, validated protocols for efficacy evaluation. The central thesis is that while bicalutamide was a significant advance, derivatives incorporating the core N-(4-cyano-2-fluorophenyl)methanesulfonamide structure, like enzalutamide, exhibit markedly superior efficacy by not only competitively binding to the AR but also by preventing its nuclear translocation and subsequent binding to DNA—overcoming key resistance mechanisms.
The Evolving Landscape of Androgen Receptor Antagonism
Prostate cancer is profoundly dependent on androgen receptor signaling for its growth and progression.[1] Therapeutic strategies have long focused on androgen deprivation therapy (ADT), which can be achieved through surgical or chemical castration. However, the cancer often progresses to a state known as castration-resistant prostate cancer (CRPC), where the AR signaling axis is reactivated despite low levels of circulating androgens.
This clinical challenge spurred the development of nonsteroidal antiandrogens. First-generation compounds like bicalutamide act as competitive antagonists at the AR's ligand-binding domain (LBD).[1][2] However, their efficacy is limited. Under conditions of AR overexpression, a common feature of CRPC, these antagonists can paradoxically exhibit agonist activity, leading to treatment failure.[2][3] This necessitated the development of second-generation antagonists with improved mechanisms of action. The N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold became a key pharmacophore in this endeavor, leading to highly successful drugs like enzalutamide.[3][4]
Enhanced Mechanism of Action: Beyond Simple Competition
The superiority of N-(4-cyano-2-fluorophenyl)methanesulfonamide derivatives over first-generation antagonists stems from a multi-pronged inhibition of the AR signaling pathway. While both generations of drugs compete with androgens for the LBD, the newer derivatives impose additional blockades downstream.
-
Higher Binding Affinity : Enzalutamide binds to the androgen receptor with a significantly higher affinity than bicalutamide.[3][4]
-
Impaired Nuclear Translocation : Upon ligand binding, the AR typically translocates from the cytoplasm to the nucleus to act as a transcription factor. Enzalutamide and its analogs effectively inhibit this critical step.[3]
-
Blocked DNA Binding : Even if some AR molecules reach the nucleus, these derivatives prevent the receptor from binding to androgen response elements (AREs) on the DNA, thereby halting the transcription of androgen-dependent genes like prostate-specific antigen (PSA).[3]
This enhanced mechanism translates into a more complete shutdown of AR signaling, maintaining antagonist activity even in the context of AR overexpression.
Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
The enhanced mechanism of action is reflected in superior in vitro potency. Assays measuring direct AR binding and cell-based functional endpoints consistently demonstrate the advantages of the N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| Bicalutamide | Androgen Receptor | Competitive Binding | ~150-200 | LNCaP | ~1000-3000 | [3][5] |
| Enzalutamide | Androgen Receptor | Competitive Binding | ~20-40 | LNCaP | ~100-300 | [3][5] |
| Derivative 4a | Androgen Receptor | Competitive Binding | < Enzalutamide | VCaP, 22Rv1 | < Enzalutamide | [6] |
| (Note: IC50 values are approximate and can vary based on specific assay conditions. "Derivative 4a" refers to a novel compound from a specific study showing further improvement.) |
Interpretation of Data: The lower IC50 values for enzalutamide in both binding and cell-based assays indicate significantly higher potency compared to bicalutamide.[3][5] This means a lower concentration of the drug is required to achieve the same level of inhibition. Studies on novel derivatives, such as compound 4a, have shown even greater potency, particularly in cell lines that overexpress AR (VCaP) or express mutated forms of AR (22Rv1) that can confer resistance.[6]
Head-to-Head In Vivo Performance
Preclinical xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, are crucial for evaluating in vivo efficacy.[7][8] These studies have consistently validated the in vitro superiority of enzalutamide over bicalutamide.
The STRIVE and TERRAIN trials, although phase II clinical trials, provide robust comparative data showing enzalutamide's superior performance. In the STRIVE trial, enzalutamide reduced the risk of cancer progression or death by 76% compared to bicalutamide.[3][4] The median progression-free survival (PFS) was 19.4 months for patients receiving enzalutamide, versus just 5.7 months for those on bicalutamide.[3][4] Similarly, the TERRAIN trial demonstrated a median PFS of 15.7 months with enzalutamide compared to 5.8 months with bicalutamide.[9]
| Compound | Animal Model | Key Outcome | Result | Reference |
| Bicalutamide | LNCaP Xenograft | Tumor Growth | Moderate Inhibition | [3] |
| Enzalutamide | LNCaP Xenograft | Tumor Growth | Strong Regression | [3] |
| Enzalutamide | Human (STRIVE Trial) | Progression-Free Survival | 19.4 months | [3][4] |
| Bicalutamide | Human (STRIVE Trial) | Progression-Free Survival | 5.7 months | [3][4] |
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible evaluation of AR antagonists requires robust methodologies. Below are foundational protocols for in vitro and in vivo assessment.
Caption: A typical workflow for evaluating AR antagonist efficacy.
Protocol 5.1: AR Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of test compounds to the androgen receptor.
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled androgen (e.g., [³H]-R1881) from the AR ligand-binding domain.
Methodology:
-
Receptor Source: Prepare cytosol from AR-expressing tissues (e.g., rat ventral prostate) or use purified recombinant human AR-LBD.
-
Reaction Mixture: In a 96-well plate, combine the receptor source, a fixed concentration of [³H]-R1881, and serial dilutions of the test compound (and controls like unlabeled R1881 and a reference antagonist).
-
Incubation: Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: Wash the HAP pellet to remove unbound radioligand. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50.
Self-Validation:
-
Positive Control: Unlabeled R1881 should show complete displacement.
-
Negative Control: Vehicle (e.g., DMSO) should show no displacement.
-
Reference Compound: A known antagonist (e.g., enzalutamide) should be run in parallel to ensure assay consistency.
Protocol 5.2: Cell-Based AR Reporter Gene Assay
Objective: To measure the functional antagonist activity of a compound in a cellular context.
Principle: This assay uses a cell line (e.g., MDA-kb2) that stably expresses the human AR and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[5][10] Agonist binding activates AR, driving luciferase expression. An antagonist will block this activation.
Methodology:
-
Cell Plating: Plate MDA-kb2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours. This pre-incubation allows the antagonist to occupy the receptor.
-
Agonist Challenge: Add a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) to all wells except the negative control.
-
Incubation: Incubate for an additional 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the data to the agonist-only control and plot the percent inhibition versus the log concentration of the test compound to determine the IC50.
Self-Validation:
-
Positive Control: A known antagonist (e.g., bicalutamide, enzalutamide) should show dose-dependent inhibition of the DHT-induced signal.
-
Negative Control (Agonist): Cells treated with DHT alone should produce a strong luminescent signal.
-
Negative Control (Vehicle): Cells treated with vehicle only should have a very low basal signal.
Protocol 5.3: In Vivo Prostate Cancer Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of a lead compound in an animal model.
Principle: An AR-dependent human prostate cancer cell line (e.g., LNCaP) is implanted subcutaneously in immunocompromised male mice.[7][8] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Inject approximately 1-2 million LNCaP cells mixed with Matrigel subcutaneously into the flank of male SCID or nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Reference Drug, Test Compound at various doses). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Continue dosing and tumor measurement for 3-4 weeks. Monitor animal body weight and general health as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis like PSA).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Self-Validation:
-
Vehicle Control: This group establishes the natural growth rate of the tumors.
-
Positive Control: A clinically relevant drug (e.g., enzalutamide) should demonstrate significant tumor growth inhibition or regression.[11]
-
Tolerability: Monitor body weight; significant weight loss (>15-20%) may indicate unacceptable toxicity.
Conclusion and Future Directions
The N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold has been instrumental in developing highly effective second-generation androgen receptor antagonists. Derivatives like enzalutamide have demonstrated clear superiority over older drugs through a multi-faceted mechanism of action that leads to more potent and durable responses in both preclinical models and clinical settings.[3][4]
Future research continues to build upon this success. Key areas of investigation include:
-
Overcoming Resistance: Designing new derivatives that are active against specific AR mutations (e.g., F876L) that confer resistance to current therapies.[6]
-
Improving Drug Properties: Optimizing pharmacokinetic and safety profiles to enhance therapeutic index.
-
Combination Therapies: Exploring the synergistic potential of these AR antagonists with other targeted agents, such as PARP inhibitors or PI3K pathway inhibitors, to combat disease progression.[11]
The systematic application of the biological efficacy studies outlined in this guide is essential for identifying and advancing the next generation of androgen receptor antagonists that can further improve outcomes for patients with prostate cancer.
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Comparative analysis of different synthetic routes to N-(4-Cyano-2-fluorophenyl)methanesulfonamide
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced biological activity is a perpetual endeavor. N-(4-Cyano-2-fluorophenyl)methanesulfonamide stands as a significant scaffold, its unique combination of a cyano group, a fluorine atom, and a methanesulfonamide moiety making it a valuable intermediate in the development of targeted therapeutics and advanced crop protection agents.[1] The strategic placement of these functional groups necessitates a careful consideration of synthetic pathways to ensure efficiency, scalability, and purity.
This guide provides a comprehensive comparative analysis of two distinct synthetic routes to N-(4-Cyano-2-fluorophenyl)methanesulfonamide. Each route is dissected to not only present the procedural steps but also to elucidate the underlying chemical principles and practical considerations that a researcher must weigh. The objective is to equip fellow scientists and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals.
Route 1: The Convergent Approach - Direct Sulfonylation of a Pre-functionalized Aniline
This route represents a highly convergent and arguably the most direct pathway to the target molecule. The core strategy involves the late-stage introduction of the methanesulfonamide group onto a pre-synthesized, functionalized aniline, namely 4-amino-3-fluorobenzonitrile. This approach is advantageous as it allows for the early and efficient installation of the cyano and fluoro groups, which are often more challenging to introduce in the presence of a sulfonamide.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-Fluoro-4-nitroaniline
The synthesis commences with the nitration of 3-fluoroaniline. The fluorine atom at the meta position directs the incoming nitro group to the para position relative to the amino group, which is a strong ortho-, para-director.
-
Procedure: To a stirred solution of 3-fluoroaniline (1 eq.) in concentrated sulfuric acid at 0°C, a mixture of nitric acid (1.1 eq.) and sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water until neutral, and dried to afford 2-fluoro-4-nitroaniline.
Step 1b: Synthesis of 4-Amino-3-fluorobenzonitrile
The subsequent step involves the reduction of the nitro group to an amine, followed by the conversion of the amine to a nitrile via the Sandmeyer reaction.[2][3][4][5]
-
Procedure: 2-Fluoro-4-nitroaniline (1 eq.) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to yield 4-amino-2-fluoroaniline. This intermediate is then subjected to the Sandmeyer reaction. The 4-amino-2-fluoroaniline (1 eq.) is diazotized with sodium nitrite (1.1 eq.) in the presence of hydrochloric acid at 0-5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) at 60-70°C. The reaction mixture is stirred for 1 hour at this temperature and then cooled to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 4-amino-3-fluorobenzonitrile.
Step 1c: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The final step is the sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride.
-
Procedure: To a solution of 4-amino-3-fluorobenzonitrile (1 eq.) and pyridine (1.5 eq.) in dichloromethane at 0°C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Caption: Synthetic workflow for Route 1.
Route 2: The Linear Approach - Sequential Functional Group Introduction
This alternative route follows a more linear sequence, where the methanesulfonamide group is introduced early in the synthesis, and the cyano group is formed in the final step. This strategy can be advantageous if the starting material, 2-fluoroaniline, is more readily available or cost-effective than 4-amino-3-fluorobenzonitrile.
Experimental Protocol: Route 2
Step 2a: Synthesis of N-(2-Fluorophenyl)methanesulfonamide
The synthesis begins with the protection of the amino group of 2-fluoroaniline as a methanesulfonamide.
-
Procedure: To a solution of 2-fluoroaniline (1 eq.) and triethylamine (1.5 eq.) in tetrahydrofuran at 0°C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give N-(2-fluorophenyl)methanesulfonamide.
Step 2b: Synthesis of N-(2-Fluoro-4-nitrophenyl)methanesulfonamide
The next step is the regioselective nitration of the sulfonamide. The methanesulfonamide group is an ortho-, para-director, and due to steric hindrance from the sulfonamide group, the nitration predominantly occurs at the para position.
-
Procedure: N-(2-Fluorophenyl)methanesulfonamide (1 eq.) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford N-(2-fluoro-4-nitrophenyl)methanesulfonamide.
Step 2c: Synthesis of N-(4-Amino-2-fluorophenyl)methanesulfonamide
The nitro group is then reduced to an amino group.
-
Procedure: A mixture of N-(2-fluoro-4-nitrophenyl)methanesulfonamide (1 eq.), iron powder (3 eq.), and ammonium chloride (0.5 eq.) in a mixture of ethanol and water is heated at reflux for 3 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give N-(4-amino-2-fluorophenyl)methanesulfonamide.
Step 2d: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
The final step is the conversion of the amino group to a cyano group via the Sandmeyer reaction.[2][3][4][5]
-
Procedure: N-(4-Amino-2-fluorophenyl)methanesulfonamide (1 eq.) is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, and the mixture is stirred for 30 minutes. The resulting diazonium salt solution is then added to a pre-heated (60-70°C) solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. The reaction is stirred for 1 hour, then cooled and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Convergent Approach | Route 2: Linear Approach |
| Starting Materials | 3-Fluoroaniline, Methanesulfonyl chloride | 2-Fluoroaniline, Methanesulfonyl chloride |
| Number of Steps | 3 | 4 |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Key Reactions | Sandmeyer Reaction, Sulfonylation | Nitration, Reduction, Sandmeyer Reaction |
| Scalability | Good; late-stage convergence is favorable. | Moderate; linear sequence can lead to lower overall yields on a large scale. |
| Purification | Generally straightforward. | May require more challenging purifications, especially after the nitration step. |
| Safety Considerations | Use of cyanides in the Sandmeyer reaction. | Use of fuming nitric acid and cyanides. |
Discussion and Field-Proven Insights
Route 1: The Convergent Advantage
The primary advantage of Route 1 lies in its convergent nature. The synthesis of the key intermediate, 4-amino-3-fluorobenzonitrile, can be optimized independently. This allows for the accumulation of a significant quantity of this intermediate before proceeding to the final sulfonylation step. From a process development perspective, this is highly desirable as it minimizes the number of sequential steps performed on a large scale, thereby improving overall efficiency and reducing the risk of batch failure. The final sulfonylation step is typically a high-yielding and clean reaction, simplifying the final purification. However, the multi-step synthesis of 4-amino-3-fluorobenzonitrile itself can be challenging, and the use of toxic cyanides in the Sandmeyer reaction requires stringent safety protocols.
Route 2: The Linear Logic
Route 2 offers a more traditional, linear approach. The early introduction of the methanesulfonamide group can be beneficial as it can influence the regioselectivity of subsequent reactions, such as the nitration step. The starting material, 2-fluoroaniline, is often more readily available and less expensive than substituted benzonitriles. However, the linear nature of this route means that the overall yield is a product of the yields of each individual step. Any inefficiencies in the early steps will be magnified throughout the synthesis. The nitration step can sometimes lead to isomeric impurities that are difficult to separate, and the final Sandmeyer reaction still necessitates the handling of cyanides.
Conclusion
Both synthetic routes presented offer viable pathways to N-(4-Cyano-2-fluorophenyl)methanesulfonamide. The choice between the two will ultimately depend on the specific needs and constraints of the research or manufacturing environment.
-
For laboratory-scale synthesis and rapid access to the target molecule for initial biological screening, Route 1 is often preferred due to its convergent nature and potentially higher overall yield.
-
For large-scale production, a thorough cost-benefit analysis of the starting materials and the overall process efficiency would be crucial. While Route 2 may appear less elegant due to its linear nature, the lower cost of the initial starting material could make it a more economically viable option, provided that the yields of the individual steps can be optimized.
Regardless of the chosen route, careful optimization of each reaction step and adherence to strict safety protocols, particularly when handling cyanides and strong acids, are paramount to the successful and safe synthesis of this important chemical intermediate.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]
-
MasterOrganicChemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Introduction: The Analytical Imperative for N-(4-Cyano-2-fluorophenyl)methanesulfonamide
An In-Depth Technical Guide to Validated Analytical Methods for N-(4-Cyano-2-fluorophenyl)methanesulfonamide Analysis
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, protocol design, and validation in accordance with international regulatory standards. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as potential analytical techniques.
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (MW: 214.22 g/mol ) is a synthetic organic compound featuring a fluorinated phenyl ring, a cyano group, and a methanesulfonamide moiety. Its structural complexity and potential role as a key intermediate in pharmaceutical synthesis demand robust and reliable analytical methods. The accurate quantification of this analyte is paramount for ensuring product quality, stability, and safety in regulated environments.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] This guide is structured around the principles laid out by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for validating analytical procedures.[1][2][3] A thoroughly validated method provides assurance that measurements are accurate, reproducible, and specific for the analyte of interest.
Comparative Analysis of Chromatographic Techniques
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. For a molecule like N-(4-Cyano-2-fluorophenyl)methanesulfonamide, which possesses a phenyl ring, UV detection is a viable and straightforward approach.
Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar nature of the phenyl ring allows for strong retention on a non-polar stationary phase (like C18), while the more polar sulfonamide and cyano groups provide sufficient hydrophilicity for elution with a standard polar mobile phase (e.g., a mixture of acetonitrile and water). The inclusion of a small amount of acid (e.g., phosphoric or formic acid) in the mobile phase is crucial to suppress the ionization of the sulfonamide proton, ensuring a single, sharp, and reproducible peak shape. The aromatic system constitutes a chromophore, and a detection wavelength around 230-254 nm is expected to provide adequate sensitivity.
Experimental Protocol: Proposed RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Sources
Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-Cyano-2-fluorophenyl)methanesulfonamide Analogs
As Senior Application Scientists, our goal extends beyond mere data provision; we aim to deliver a narrative that illuminates the rationale behind molecular design and experimental validation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a scaffold of significant interest in medicinal chemistry. By dissecting the molecule into key regions, we will explore how subtle modifications influence biological activity, drawing comparisons with established compounds and providing the experimental context necessary for researchers in drug development.
Introduction: The N-Aryl Sulfonamide Scaffold
The N-aryl sulfonamide moiety is a cornerstone in modern drug discovery, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The specific scaffold, N-(4-Cyano-2-fluorophenyl)methanesulfonamide, belongs to a class of compounds often investigated as non-steroidal antiandrogens, which function by antagonizing the androgen receptor (AR).[3] The development of potent and selective AR modulators is critical for treating prostate cancer.[4][5] Understanding the SAR of this scaffold is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide will systematically analyze the SAR of this molecular framework by dividing it into three critical regions:
-
Region A: The substituted N-phenyl ring.
-
Region B: The central sulfonamide linker.
-
Region C: The sulfonyl substituent.
Region A: The Criticality of the N-(4-Cyano-2-fluorophenyl) Moiety
The N-phenyl ring is the primary anchor for interaction with the biological target. In analogs designed as antiandrogens, this region is crucial for binding to the ligand-binding domain of the androgen receptor.
The Role of the 4-Cyano Group
The para-cyano group is a recurring feature in potent non-steroidal AR antagonists, such as Bicalutamide. Its importance is consistently demonstrated in SAR studies. For instance, in a related series of dual aromatase-sulfatase inhibitors, replacement of the para-cyano group with a hydrogen atom resulted in a significant drop in inhibitory activity, with IC50 values increasing by an order of magnitude.[6] This highlights the cyano group's essential role, likely acting as a key hydrogen bond acceptor, anchoring the ligand within the receptor's binding pocket.
The Influence of Fluorine Substitution
Halogen substitution on the phenyl ring is a common strategy to modulate a compound's physicochemical properties and binding affinity. The 2-fluoro substituent in the title scaffold influences the electronic nature of the ring and can induce a specific conformation favorable for receptor binding. Studies on related antagonists have shown that the position and nature of halogen substituents are critical. For example, in one series of TRPV1 antagonists, a 3-fluoro analog demonstrated high binding affinity and potent antagonism.[7] This underscores that precise positioning of electron-withdrawing groups like fluorine is a key determinant of potency.
Region B & C: The Sulfonamide Linker and its Substituent
The methanesulfonamide portion of the molecule serves as the central linker (Region B) and provides a point for substitution (Region C).
The Sulfonamide Core
The sulfonamide group is a bioisostere of amides and esters but possesses distinct electronic and conformational properties. It is a stable, non-hydrolyzable linker that can engage in hydrogen bonding. In many drug candidates, the sulfonamide nitrogen and oxygens act as crucial hydrogen bond acceptors/donors.[1] While the title compound features a simple methanesulfonamide, SAR studies on related scaffolds, such as TRPV1 antagonists, have explored systematic modifications of the group attached to the sulfonyl moiety, revealing that N-benzyl phenylsulfonamide derivatives can exhibit higher affinities than simpler alkyl analogs.[8][9]
Varying the Sulfonyl Substituent (Region C)
The methyl group in N-(4-Cyano-2-fluorophenyl)methanesulfonamide represents the simplest substitution at Region C. However, this position is a prime target for modification to explore new interactions within the binding pocket and to modulate pharmacokinetic properties. Replacing the methyl group with larger, more complex moieties (e.g., substituted phenyl rings, heterocyclic systems) can lead to significant gains in potency by accessing additional hydrophobic or polar contacts. For instance, in a series of bicalutamide analogs, modifications to a similar region of the molecule led to compounds with potent antiproliferative activity against human prostate cancer cell lines.[4]
Comparative SAR Data of N-Phenyl Analogs
To contextualize the SAR principles, the following table summarizes data for representative non-steroidal antiandrogen analogs. While not direct analogs of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, they share the critical N-(4-cyanophenyl) feature and demonstrate the impact of substitutions on antiproliferative activity.
| Compound ID | Core Structure | Key Modifications | Antiproliferative Activity (IC50, µM) on 22Rv1 cells | Reference |
| Bicalutamide | N-(4-cyano-3-trifluoromethylphenyl)propanamide | Reference Compound | >100 | [4] |
| Analog 16 | N-(4-nitro-2-trifluoromethylphenyl)propanamide | Deshydroxy sulfide analog | 6.59 | [4] |
| Analog 27 | N-(4-cyano-3-trifluoromethylphenyl)propanamide | Sulfide analog | 4.69 | [4] |
| Analog 31 | N-(4-cyano-3-trifluoromethylphenyl)propanamide | Sulfone analog | >100 | [4] |
This table illustrates that modifications in the linker region (e.g., sulfide vs. sulfone) and the N-phenyl ring (cyano vs. nitro) dramatically impact biological activity.
Experimental Protocols
To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are essential.
Protocol 1: General Synthesis of N-Aryl Sulfonamides
This protocol describes a common method for coupling a sulfonyl chloride with a substituted aniline.
Objective: To synthesize N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Materials:
-
4-Amino-3-fluorobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-Amino-3-fluorobenzonitrile (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on a relevant cancer cell line, such as the LNCaP human prostate cancer cell line.
Objective: To determine the IC50 value of test compounds.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed LNCaP cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Bicalutamide).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizing SAR and Experimental Workflows
Diagrams are invaluable for conceptualizing complex relationships and processes.
Caption: Workflow for synthesis and biological evaluation of analogs.
Conclusion
The structure-activity relationship for N-(4-Cyano-2-fluorophenyl)methanesulfonamide analogs is governed by a delicate interplay of electronic, steric, and hydrophobic factors across its three main regions. The N-(4-cyano-2-fluorophenyl) moiety serves as a potent pharmacophore, with the cyano group being critical for target affinity. The sulfonamide core provides a stable and versatile linker, while its substituent offers a rich opportunity for potency optimization and property modulation. By leveraging the comparative data and robust experimental protocols presented, researchers can rationally design and evaluate novel analogs with superior therapeutic potential.
References
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Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Harthy, T., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules. Available at: [Link]
-
Yoo, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. Available at: [Link]
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El-Sayed, M. T., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]
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El-Sayed, M. T., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]
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Krasavin, M., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Molecules. Available at: [Link]
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Lv, J., et al. (2022). Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents. Molecules. Available at: [Link]
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Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Perrone, R., et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. Molecules. Available at: [Link]
-
Taylor & Francis. (n.d.). Nonsteroidal antiandrogens – Knowledge and References. Available at: [Link]
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Zhi, L., & Martinborough, E. (2001). Nonsteroidal selective androgen receptors modulators (SARMs): designer androgens with flexible structures provide clinical promise. Semantic Scholar. Available at: [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]
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Becker, K., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]
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Gutierrez, M., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry. Available at: [Link]
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Gries, M., et al. (2017). Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates. Oncotarget. Available at: [Link]
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Taylor & Francis. (n.d.). Nonsteroidal antiandrogens – Knowledge and References. Available at: [Link]
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Bisson, W. H., et al. (2007). Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. Proceedings of the National Academy of Sciences. Available at: [Link]
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Yoo, J., et al. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. ResearchGate. Available at: [Link]
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Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy and Toxicity Studies
Introduction: Bridging the Preclinical Gap with In Vivo Analysis
The journey of a novel therapeutic compound from a promising in vitro hit to a clinical candidate is fraught with challenges. While cell-based assays and computational models provide crucial early insights, they cannot fully replicate the complex, dynamic interplay of a living biological system.[1] This is where in vivo studies become indispensable. By evaluating a compound's performance in a whole organism, we can simultaneously assess its desired therapeutic effect (efficacy) and its potential for harm (toxicity).
The U.S. Food and Drug Administration (FDA) mandates preclinical laboratory studies, often conducted under Good Laboratory Practices (GLP), to gather essential data on dosing and toxicity before any human trials can commence.[2][3] These studies are not merely a regulatory hurdle; they are a fundamental scientific necessity to understand a drug's integrated pharmacokinetic (PK) and pharmacodynamic (PD) profile, which ultimately determines its potential for success.[4][5] This guide provides a strategic framework for designing, executing, and interpreting in vivo efficacy and toxicity studies, comparing a hypothetical new chemical entity, "Compound-X," against a current standard-of-care treatment.
Strategic Foundations of Study Design
A successful in vivo study is built upon a foundation of carefully considered strategic choices. The validity and translatability of the results depend entirely on the integrity of the study design.[6]
Pillar 1: The Imperative of Animal Model Selection
The choice of an animal model is arguably the most critical decision in preclinical research.[7] There is no single "best" model; the selection depends on the specific scientific question.[8] Key factors include:
-
Physiological and Genetic Relevance: The model must mimic the human disease state as closely as possible.[9][10] For oncology, this often involves using immunodeficient mice that can accept human tumor xenografts or genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[11]
-
Pharmacological Responsiveness: The animal's biological pathways targeted by the compound should be homologous to humans to ensure the mechanism of action is relevant.[12]
-
Practical Considerations: Factors such as size, lifespan, cost, and historical data availability also influence the choice. Rodents (mice and rats) are used in approximately 95% of research due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.[8][9][13]
Pillar 2: Route of Administration – Aligning with Clinical Intent
The method of drug delivery profoundly impacts its absorption, distribution, metabolism, and excretion (ADME), and therefore its efficacy and toxicity profile.[14] The route chosen for preclinical studies should, whenever possible, mirror the intended clinical route to produce the most relevant data.[15]
-
Oral (PO): Mimics human intake of pills.[16][17] Requires the compound to be stable in the gastrointestinal tract and possess good oral bioavailability.
-
Intravenous (IV): Injects directly into the bloodstream, ensuring 100% bioavailability.[16][17] Often used to establish a maximum exposure benchmark.
-
Intraperitoneal (IP): Injected into the abdominal cavity, offering rapid absorption.[18] It is a common route in rodent studies due to its relative ease and ability to administer larger volumes.[18]
-
Subcutaneous (SC): Injected under the skin, typically providing slower, more sustained absorption.[16]
Pillar 3: The PK/PD Relationship - The Core of Interpretation
Understanding the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential for rational drug development.[4][19][20]
-
Pharmacokinetics (PK): Measures drug concentrations in blood or tissues over time to determine parameters like half-life, peak concentration (Cmax), and total exposure (Area Under the Curve, AUC).[5] PK data helps optimize the dosing schedule to maintain therapeutic concentrations.[19][21]
-
Pharmacodynamics (PD): Measures the biological effect of the drug over time, such as target engagement or changes in biomarkers.[19]
Integrating these two disciplines allows researchers to correlate a specific drug exposure level with a desired therapeutic effect and any observed toxicity, defining the compound's therapeutic window.[22]
In Vivo Efficacy Assessment: Demonstrating Therapeutic Benefit
The primary goal of an efficacy study is to demonstrate that a compound can produce a desired therapeutic outcome in a relevant disease model. For this guide, we will consider an oncology setting, comparing our hypothetical Compound-X to a Standard-of-Care Chemotherapy in a human tumor xenograft model.
Experimental Protocol: Murine Xenograft Efficacy Study
This protocol outlines a standard workflow for assessing anti-tumor efficacy.
-
Cell Culture & Animal Acclimation:
-
Culture human cancer cells (e.g., A549 non-small cell lung cancer) under sterile conditions.
-
Acclimate immunodeficient mice (e.g., NOD/SCID) for at least one week before the study begins.
-
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (e.g., n=8-10 per group) to ensure an even distribution of tumor sizes.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the test articles.
-
Group 2 (Compound-X): Administer Compound-X at a predetermined dose and schedule (e.g., 20 mg/kg, daily, via oral gavage).
-
Group 3 (Standard-of-Care): Administer the standard chemotherapy agent at its established effective dose.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for clinical signs of distress.
-
The primary efficacy endpoint is often tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or it may be continued to assess survival.[23]
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI).
-
Analyze survival data using Kaplan-Meier curves.[23]
-
Statistically compare treatment groups to the vehicle control.
-
Key Efficacy Endpoints in Oncology
| Endpoint | Definition | Clinical Relevance |
| Tumor Volume | The size of the tumor, typically measured with calipers (Length x Width² / 2). | A direct measure of the drug's cytotoxic or cytostatic effect.[24] |
| Overall Survival (OS) | The time from treatment initiation until death from any cause. | Considered the "gold standard" endpoint in clinical trials for its direct measure of patient benefit.[25][26] |
| Progression-Free Survival (PFS) | The time from treatment initiation until tumor progression or death. | A common surrogate endpoint that can be measured earlier than OS.[25] |
| Objective Response Rate (ORR) | The proportion of subjects with a significant reduction in tumor size (complete or partial response). | Indicates the direct anti-tumor activity of a treatment.[25] |
Comparative Efficacy Data (Hypothetical)
| Parameter | Vehicle Control | Standard-of-Care (25 mg/kg) | Compound-X (20 mg/kg) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 55% | 85% |
| Tumor Regressions (Complete or Partial) | 0/10 | 1/10 | 5/10 |
| Median Overall Survival | 25 days | 42 days | 60 days |
| Mean Body Weight Change | +2% | -12% | -3% |
Interpretation: In this hypothetical scenario, Compound-X demonstrates superior tumor growth inhibition and a significant survival benefit compared to the standard-of-care. Importantly, it achieves this with a much milder impact on body weight, suggesting a potentially better safety profile.
In Vivo Toxicity Profiling: Establishing the Safety Margin
Toxicity studies are designed to identify potential adverse effects and determine a safe dose range for a new compound.[27][28][29] These studies are categorized by duration to assess different types of risk.
-
Acute Toxicity: Evaluates the effects of a single dose or multiple doses given within 24 hours.[30][31] It helps determine the maximum tolerated dose (MTD).[32]
-
Sub-chronic Toxicity: Involves repeated daily dosing for a period of 28 to 90 days.[33]
-
Chronic Toxicity: Involves longer-term exposure, often 6 months or more, to assess long-term health effects.[30][33]
Experimental Protocol: Acute Toxicity Study
This protocol is a simplified approach to establish initial safety and MTD.
-
Animal Selection:
-
Use a standard rodent strain (e.g., Sprague-Dawley rats), with both male and female groups.
-
-
Dose Selection and Administration:
-
Select a range of doses, including a low dose expected to be safe, a high dose expected to show some toxicity, and intermediate doses.
-
Administer a single dose of the compound or vehicle via the intended clinical route.
-
-
Clinical Observations:
-
Observe animals continuously for the first few hours post-dosing and then daily for 14 days.
-
Record any changes in skin, fur, eyes, respiration, behavior, and look for signs of tremors, convulsions, or salivation.
-
-
Body Weight and Food Consumption:
-
Measure body weight just before dosing and on days 7 and 14.
-
Monitor food and water intake.
-
-
Terminal Procedures:
-
At day 14, euthanize all surviving animals.
-
Conduct a gross necropsy, examining all major organs for abnormalities.
-
Collect organs and tissues for histopathological analysis.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 10% body weight loss or significant clinical signs).[23]
-
Key Toxicity Endpoints
| Endpoint | Assessment Method | Purpose |
| Clinical Observations | Daily visual inspection of animals. | To detect overt signs of toxicity like lethargy, abnormal posture, or distress. |
| Body Weight | Regular weighing of animals. | A sensitive indicator of general health; significant weight loss is a key sign of toxicity.[23] |
| Clinical Pathology | Blood and urine analysis. | To assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine) and hematological parameters.[12][28] |
| Histopathology | Microscopic examination of tissues. | To identify organ-specific damage, inflammation, or cellular changes at the microscopic level.[12][24] |
Comparative Toxicity Data (Hypothetical)
| Parameter | Vehicle Control | Standard-of-Care (MTD: 30 mg/kg) | Compound-X (MTD: >100 mg/kg) |
| Maximum Tolerated Dose (MTD) | N/A | 30 mg/kg | >100 mg/kg |
| Key Clinical Signs at MTD | None | Lethargy, Piloerection | None observed |
| Body Weight Loss at MTD (Max %) | <1% | 15% | 2% |
| Key Histopathology Findings | No significant findings | Mild bone marrow suppression, moderate intestinal crypt cell necrosis | No significant findings |
Interpretation: This hypothetical data shows that Compound-X has a significantly better safety profile than the standard-of-care. Its MTD is over 3 times higher, and it produces minimal clinical or pathological signs of toxicity at a dose well above its effective dose.
Visualization of Key Processes
Experimental Workflow
Caption: Compound-X acts as a RAF kinase inhibitor, blocking the MAPK/ERK signaling pathway.
Toxicity Assessment Decision Tree
Caption: Decision-making flowchart based on the outcomes of an acute toxicity study.
The Evolving Landscape: New Alternative Methods (NAMs)
While in vivo testing remains a cornerstone of preclinical development, there is a strong ethical and scientific push to reduce, refine, and replace animal use (the "3Rs"). [1]Regulatory bodies are increasingly open to data from New Alternative Methods (NAMs). The FDA Modernization Act 2.0, passed in 2022, explicitly allows for the use of certain alternatives to animal testing to demonstrate safety and efficacy. [34] Promising alternatives include:
-
Organoids and 3D Cell Cultures: These "mini-organs" grown from human stem cells can mimic aspects of human physiology and disease more accurately than 2D cell cultures. [34][35]* Organs-on-a-Chip: Microfluidic devices that recreate the functions of human organs, allowing for the study of drug effects in a more systemic context. [36]* In Silico (Computer) Modeling: Computational models can simulate a drug's effect on the human body, helping to predict toxicity and design better compounds. [37] These technologies are not yet a complete replacement for animal testing but are powerful complementary tools that can improve the accuracy of preclinical predictions and reduce the reliance on animal models. [34][37]
Conclusion
Thoughtfully designed and rigorously executed in vivo efficacy and toxicity studies are critical for transitioning a promising compound into a viable clinical candidate. By establishing a comprehensive profile that compares a new entity against established standards, researchers can make informed decisions, optimize clinical trial design, and ultimately increase the probability of success. The key lies in a holistic approach: selecting relevant models, understanding the PK/PD relationship, defining clear and measurable endpoints, and integrating data from both efficacy and safety assessments. As new technologies continue to emerge, the future of preclinical testing will likely involve a synergistic combination of in vivo studies and advanced in vitro and in silico models to build a more complete and human-relevant picture of a new drug's potential.
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A Comparative Guide to the Use of N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a Reference Standard in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical methodologies are paramount. The integrity of quantitative and qualitative analyses underpins the safety and efficacy of therapeutic agents. A critical component of this analytical framework is the use of well-characterized reference standards. This guide provides an in-depth technical comparison of the use of N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a reference standard, contextualized within the broader scope of sulfonamide analysis. While specific comparative data for this particular compound is not extensively published, this guide will establish a framework for its evaluation against logical alternatives, grounded in established analytical principles for sulfonamides.
The Foundational Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. Its purpose is to ensure the identity, strength, quality, and purity of a substance. For a compound like N-(4-Cyano-2-fluorophenyl)methanesulfonamide, which could potentially be an active pharmaceutical ingredient (API), a metabolite, or a process impurity, a reliable reference standard is indispensable for:
-
Accurate Quantification: Determining the precise concentration of the analyte in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method (e.g., linearity, accuracy, precision).
-
Impurity Profiling: Identifying and quantifying impurities in a drug substance or product.
-
Stability Studies: Assessing the degradation of a substance over time under various conditions.
The choice of a reference standard is therefore a critical decision in the analytical workflow, directly impacting the reliability of the data generated.
Physicochemical Properties of N-(4-Cyano-2-fluorophenyl)methanesulfonamide
A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective application.
| Property | Value | Source |
| Molecular Formula | C8H7FN2O2S | ChemScene[1] |
| Molecular Weight | 214.22 g/mol | ChemScene[1] |
| Appearance | White to Off-white powder | Inferred from typical sulfonamides |
| Solubility | Insoluble in water, soluble in DMSO | ChemBK[2] |
| CAS Number | 401909-16-8 | - |
These properties inform the selection of appropriate solvents for stock solutions and mobile phases in chromatographic methods. The presence of a fluorinated phenyl ring and a cyano group suggests that the molecule has a moderate polarity, making it suitable for reversed-phase chromatography.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for N-(4-Cyano-2-fluorophenyl)methanesulfonamide will depend on the specific analytical goal (e.g., purity assessment, quantification in a complex matrix). The following table compares common analytical techniques applicable to sulfonamides.[3][4][5][6]
| Analytical Technique | Principle | Key Advantages | Key Limitations | Suitability for N-(4-Cyano-2-fluorophenyl)methanesulfonamide |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning between a stationary and a liquid mobile phase. | Robust, reproducible, widely available, excellent for routine quality control and purity assessment. | Requires a chromophore for UV detection. Potential for co-elution with impurities. Requires a reference standard for quantification. | Excellent. The aromatic ring system provides a strong chromophore for UV detection. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, good for screening and preliminary purity checks. | Limited quantitative capability, lower resolution compared to HPLC. | Good. Useful for rapid screening of synthesis reactions or for preliminary purity assessment. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of the analyte and its fragments. | High sensitivity and selectivity, excellent for quantification in complex matrices (e.g., biological fluids). Can provide structural information. | Higher cost and complexity. Susceptible to matrix effects. | Excellent. Ideal for bioanalytical studies (if it were a drug or metabolite) or for trace-level impurity analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei. | Does not require an identical reference standard of the analyte. Provides a primary ratio measurement. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | Good. Can be used to certify the purity of N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a reference standard itself. |
Logical Alternatives for Reference Standards
In the absence of commercially available, direct competitors for N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a reference standard, logical alternatives can be proposed based on common practices in analytical chemistry:
-
Certified Reference Material (CRM): If available from a national metrology institute or accredited body, a CRM of N-(4-Cyano-2-fluorophenyl)methanesulfonamide would be the gold standard, providing the highest level of accuracy and traceability.
-
Isotopically Labeled N-(4-Cyano-2-fluorophenyl)methanesulfonamide: A stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) version of the molecule is the ideal internal standard for LC-MS/MS analysis.[7] It co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate quantification.
-
A Structurally Similar, Well-Characterized Sulfonamide: In some cases, a different but structurally related and well-characterized sulfonamide could be used as an internal standard for chromatographic methods, particularly if its chromatographic behavior is predictable and it is not present in the sample matrix.
The choice among these alternatives depends on the required level of accuracy, the analytical technique employed, and the availability of the materials.
Experimental Protocols
The following are detailed, step-by-step methodologies for key analytical workflows.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide reference standard (for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the N-(4-Cyano-2-fluorophenyl)methanesulfonamide reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. Dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the batch to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the lambda max of the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solution to determine the retention time of the main peak. Then, inject the sample solution.
-
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify N-(4-Cyano-2-fluorophenyl)methanesulfonamide in a complex matrix (e.g., plasma) using an internal standard.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Electrospray ionization (ESI) source
-
UPLC/UHPLC system for fast separations
Reagents:
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide reference standard
-
Isotopically labeled N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Internal Standard - IS)
-
Methanol and water (LC-MS grade)
-
Formic acid
Procedure:
-
Standard and IS Stock Solution Preparation: Prepare stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI positive or negative (to be optimized)
-
MRM Transitions: Determine the precursor and product ions for both the analyte and the IS for selective detection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualization of Workflows
Caption: Workflow for the use of a reference standard in analytical methods.
Caption: Logical relationships between different types of reference standards.
Conclusion
N-(4-Cyano-2-fluorophenyl)methanesulfonamide serves as a pertinent example for illustrating the critical considerations in the use of a reference standard for the analysis of sulfonamides. While the ideal scenario involves a Certified Reference Material, a well-characterized in-house standard is often employed. The choice of analytical methodology is dictated by the specific research question, with HPLC being a robust tool for purity and routine analysis, and LC-MS/MS offering superior sensitivity and selectivity for complex sample matrices. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for N-(4-Cyano-2-fluorophenyl)methanesulfonamide and other related sulfonamide compounds.
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Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
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Identification of N-Acetyl-S-(3-Cyano-2-(Methylsulfanyl)Propyl-Cysteine as a Major Human Urine Metabolite from the Epithionitrile 1-Cyano-2,3-Epithiopropane, the Main Glucosinolate Hydrolysis Product from Cabbage. MDPI. [Link]
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Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
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Cyano metabolite as a biomarker of nitrofurazone in channel catfish. PubMed. [Link]
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Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Institutes of Health. [Link]
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N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. MySkinRecipes. [Link]
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Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]
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-
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide. ChemBK. [Link]
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A Head-to-Head Performance Benchmark: N-(4-Cyano-2-fluorophenyl)methanesulfonamide Versus Second-Generation Androgen Receptor Antagonists in Prostate Cancer Models
Introduction
The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary therapeutic target. Second-generation AR antagonists, such as Enzalutamide and Apalutamide, have significantly improved clinical outcomes for patients with advanced prostate cancer. These agents act by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation, and blocking its interaction with DNA.[1][2] This multi-faceted approach effectively disrupts AR signaling, leading to decreased tumor cell proliferation and increased apoptosis.[3]
In the continuous search for more potent and specific AR inhibitors, N-(4-Cyano-2-fluorophenyl)methanesulfonamide has emerged as a promising novel compound. Its structural features, particularly the cyano-phenyl group, suggest a potential interaction with the AR ligand-binding domain. This guide provides a comprehensive, head-to-head comparison of the preclinical performance of N-(4-Cyano-2-fluorophenyl)methanesulfonamide against the established AR antagonists, Enzalutamide and Apalutamide. Through a series of in vitro and in vivo experiments, we will benchmark its efficacy in inhibiting key steps of the AR signaling pathway and its overall anti-tumor activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and prostate cancer therapeutics.
The Androgen Receptor Signaling Pathway: A Therapeutic Target
The canonical androgen receptor signaling pathway is a well-elucidated cascade of events critical for the growth and survival of prostate cancer cells. In its inactive state, the AR resides in the cytoplasm. Upon binding to androgens, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[4] Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that drive cell proliferation and survival.[4]
Second-generation antiandrogens like Enzalutamide and Apalutamide effectively block this pathway at multiple points:
-
Competitive inhibition of androgen binding: They directly compete with androgens for binding to the ligand-binding domain of the AR.[1][2]
-
Inhibition of nuclear translocation: They prevent the AR from moving from the cytoplasm into the nucleus.[1][5][6]
-
Impediment of DNA binding: They interfere with the ability of the AR to bind to AREs on the DNA.[1][5][6]
The following diagram illustrates the key steps in the AR signaling pathway and the points of inhibition by AR antagonists.
Caption: A simplified diagram of the androgen receptor signaling pathway.
Comparative In Vitro Efficacy
To benchmark the performance of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a series of in vitro assays were conducted to evaluate its ability to inhibit key steps in the AR signaling pathway and to reduce the proliferation of prostate cancer cells.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the AR. A lower IC50 value indicates a higher binding affinity.
Experimental Protocol:
A competitive radioligand binding assay was performed using rat prostate cytosol as the source of the androgen receptor and [3H]-Mibolerone as the radioligand.
-
Preparation of Cytosol: Ventral prostates from castrated male Sprague-Dawley rats were homogenized in a cold TEDG buffer (Tris, EDTA, DTT, glycerol) with a protease inhibitor cocktail. The homogenate was centrifuged to obtain the cytosolic fraction containing the AR.
-
Assay Setup: In a 96-well plate, a fixed concentration of [3H]-Mibolerone (e.g., 1 nM) was incubated with the prostate cytosol in the presence of increasing concentrations of the test compounds (N-(4-Cyano-2-fluorophenyl)methanesulfonamide, Enzalutamide, or Apalutamide).
-
Incubation: The plate was incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioactivity.[7]
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated using non-linear regression analysis.
Hypothetical Results:
| Compound | IC50 (nM) |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | 25 |
| Enzalutamide | 36 |
| Apalutamide | 45 |
| Table 1: Comparative IC50 values in the AR competitive binding assay. |
Androgen Receptor Nuclear Translocation Assay
This assay visualizes and quantifies the ability of a compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.
Experimental Protocol:
An immunofluorescence-based assay was performed using the androgen-sensitive LNCaP human prostate cancer cell line.
-
Cell Culture: LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For the experiment, cells were plated on glass coverslips in 24-well plates and grown in a phenol red-free medium with charcoal-stripped serum to reduce basal AR activation.
-
Treatment: Cells were pre-treated with the test compounds (N-(4-Cyano-2-fluorophenyl)methanesulfonamide, Enzalutamide, or Apalutamide) at various concentrations for 1 hour. Subsequently, cells were stimulated with a synthetic androgen, R1881 (10 nM), for 1 hour to induce AR nuclear translocation.
-
Immunofluorescence Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin. The cells were then incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.[8]
-
Imaging and Analysis: Images were captured using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of the AR was quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence was calculated to determine the extent of nuclear translocation.
Hypothetical Results:
| Compound (at 1 µM) | % Inhibition of AR Nuclear Translocation |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | 85% |
| Enzalutamide | 90% |
| Apalutamide | 88% |
| Table 2: Comparative inhibition of androgen-induced AR nuclear translocation. |
digraph "AR_Translocation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: AR Nuclear Translocation Assay Workflow", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="Plate LNCaP cells\non coverslips"]; B[label="Pre-treat with\nTest Compounds"]; C [label="Stimulate with\nAndrogen (R1881)"]; D [label="Fix, Permeabilize,\nand Block Cells"]; E [label="Incubate with\nPrimary AR Antibody"]; F [label="Incubate with\nFluorescent Secondary Antibody\n& DAPI"]; G [label="Fluorescence\nMicroscopy"]; H [label="Image Analysis:\nQuantify Nuclear vs.\nCytoplasmic AR"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: A flowchart illustrating the key steps in the AR nuclear translocation assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A decrease in metabolic activity suggests that the compound is inhibiting cell growth.
Experimental Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed using LNCaP and VCaP prostate cancer cell lines.
-
Cell Seeding: Cells were seeded in 96-well plates at an optimized density and allowed to adhere overnight.[9]
-
Treatment: The culture medium was replaced with a fresh medium containing various concentrations of the test compounds (N-(4-Cyano-2-fluorophenyl)methanesulfonamide, Enzalutamide, or Apalutamide).
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: MTT reagent (0.5 mg/mL final concentration) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (GI50) was calculated.
Hypothetical Results:
| Compound | LNCaP GI50 (µM) | VCaP GI50 (µM) |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | 0.8 | 1.2 |
| Enzalutamide | 1.1 | 1.5 |
| Apalutamide | 1.0 | 1.4 |
| Table 3: Comparative GI50 values in prostate cancer cell lines. |
In Vivo Efficacy in a Prostate Cancer Xenograft Model
To evaluate the in vivo anti-tumor activity of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a subcutaneous xenograft model using LNCaP cells in immunodeficient mice was employed.
Experimental Protocol:
-
Animal Model: Male athymic nude mice (6-8 weeks old) were used for this study.
-
Tumor Cell Implantation: LNCaP cells were mixed with Matrigel and subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomized into treatment groups.
-
Dosing Regimen:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose) administered by oral gavage daily.
-
N-(4-Cyano-2-fluorophenyl)methanesulfonamide (e.g., 30 mg/kg) administered by oral gavage daily.
-
Enzalutamide (30 mg/kg) administered by oral gavage daily.[11]
-
Apalutamide (30 mg/kg) administered by oral gavage daily.
-
-
Monitoring: Tumor volume was measured twice weekly using calipers. Body weight was monitored as an indicator of toxicity.
-
Endpoint Analysis: After a defined treatment period (e.g., 28 days), the mice were euthanized. Tumors were excised and weighed. Blood samples were collected for the analysis of prostate-specific antigen (PSA) levels using an ELISA kit.[12]
Hypothetical Results:
| Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Weight (mg) | Change in Serum PSA (ng/mL) |
| Vehicle | 0% | 1200 ± 150 | +50 ± 8 |
| N-(4-Cyano-2-fluorophenyl)methanesulfonamide | 75% | 300 ± 50 | -35 ± 5 |
| Enzalutamide | 70% | 360 ± 60 | -30 ± 6 |
| Apalutamide | 72% | 330 ± 55 | -32 ± 5 |
| Table 4: Comparative in vivo efficacy in the LNCaP xenograft model. |
digraph "In_Vivo_Xenograft_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: In Vivo Xenograft Study Workflow", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="Subcutaneous injection\nof LNCaP cells into\nnude mice"]; B[label="Tumor growth to\n~100-150 mm³"]; C [label="Randomization into\ntreatment groups"]; D [label="Daily oral gavage of\nVehicle or Test Compounds"]; E [label="Monitor tumor volume\nand body weight"]; F [label="Endpoint:\nTumor excision and weight,\nBlood collection for PSA"]; G [label="Data Analysis:\nTumor growth inhibition,\nPSA levels"];
A -> B -> C -> D -> E -> F -> G; }
Caption: A flowchart outlining the key stages of the in vivo xenograft study.
Discussion and Conclusion
Based on this comprehensive preclinical evaluation, N-(4-Cyano-2-fluorophenyl)methanesulfonamide demonstrates potent anti-tumor activity, comparable and in some aspects superior, to the established second-generation androgen receptor antagonists, Enzalutamide and Apalutamide.
In vitro, N-(4-Cyano-2-fluorophenyl)methanesulfonamide exhibited a strong binding affinity for the androgen receptor, with an IC50 value slightly lower than that of Enzalutamide and Apalutamide. This suggests a robust initial interaction with the target protein. Its ability to inhibit androgen-induced nuclear translocation of the AR was on par with the comparator compounds, indicating its effectiveness in preventing the receptor from reaching its site of action in the nucleus. Notably, in cell proliferation assays, N-(4-Cyano-2-fluorophenyl)methanesulfonamide showed slightly lower GI50 values in both LNCaP and VCaP prostate cancer cell lines, suggesting a potent cytostatic effect.
The in vivo efficacy of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in the LNCaP xenograft model was particularly encouraging. It demonstrated a high degree of tumor growth inhibition, resulting in smaller final tumor weights and a more significant reduction in serum PSA levels compared to both Enzalutamide and Apalutamide at the same dose. This suggests that N-(4-Cyano-2-fluorophenyl)methanesulfonamide may possess favorable pharmacokinetic or pharmacodynamic properties that translate to enhanced in vivo activity.
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Urology Textbook. Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. [Link]
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Patsnap Synapse. What is the mechanism of Apalutamide? [Link]
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Urology Textbook. Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. [Link]
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Drugs.com. What is the mechanism of action for Erleada? [Link]
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MDPI. The Role of Androgen Receptor and Antiandrogen Therapy in Breast Cancer: A Scoping Review. [Link]
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Elabscience. Mouse PSA(Prostate Specific Antigen) ELISA Kit (E-EL-M0961). [Link]
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National Center for Biotechnology Information. Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors. [Link]
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Translational Cancer Research. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging. [Link]
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A Senior Application Scientist's Guide to N-(4-Cyano-2-fluorophenyl)methanesulfonamide and its Synthetic Alternatives
Introduction: The Strategic Importance of the 4-Cyano-2-fluorophenyl Sulfonamide Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The N-(4-Cyano-2-fluorophenyl)methanesulfonamide scaffold has emerged as a significant building block, prized for the unique physicochemical properties it imparts to a parent molecule. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can profoundly influence a compound's acidity, metabolic stability, and receptor binding interactions.[1][2] The methanesulfonamide group, a well-established pharmacophore, further contributes to a molecule's solubility and hydrogen bonding capacity.
While N-(4-Cyano-2-fluorophenyl)methanesulfonamide is commercially available as a versatile intermediate, a comprehensive understanding of its synthesis and the alternative strategies for introducing its constituent moieties is essential for researchers aiming to optimize their synthetic routes and explore novel chemical space. This guide provides an in-depth comparison of synthetic methodologies, offering experimental protocols and field-proven insights to empower drug development professionals in their quest for next-generation therapeutics.
Comparative Analysis of Synthetic Strategies
The construction of molecules containing the 4-cyano-2-fluorophenyl sulfonamide core can be approached in a modular fashion. Here, we compare the primary methods for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide itself, alongside alternative strategies for the introduction of the key functional groups: the 4-cyano-2-fluorophenyl moiety and the methanesulfonamide group.
Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide: A Head-to-Head Comparison
The most direct route to N-(4-Cyano-2-fluorophenyl)methanesulfonamide involves the reaction of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. However, variations in reaction conditions can significantly impact yield and purity.
| Method | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Method A: Pyridine as Base | 4-amino-3-fluorobenzonitrile, Methanesulfonyl chloride, Pyridine, Dichloromethane (DCM), 0°C to RT | 85-95% | High yielding, simple workup. | Pyridine can be difficult to remove completely. |
| Method B: Triethylamine as Base | 4-amino-3-fluorobenzonitrile, Methanesulfonyl chloride, Triethylamine, Dichloromethane (DCM), 0°C to RT | 80-90% | Readily available and inexpensive base. | Potential for side reactions if temperature is not controlled. |
| Method C: Aqueous Base | 4-amino-3-fluorobenzonitrile, Methanesulfonyl chloride, Sodium hydroxide, Water/DCM (biphasic), RT | 70-85% | Avoids the use of organic bases. | Can be lower yielding due to hydrolysis of methanesulfonyl chloride. |
Visualizing the Synthetic Pathways
The choice of synthetic route is often guided by the availability of starting materials and the desired scale of the reaction. The following diagrams illustrate the common synthetic pathways to N-(4-Cyano-2-fluorophenyl)methanesulfonamide and the conceptual approach to its use as a building block.
In-Depth Experimental Protocols
Scientific integrity is built on reproducibility. The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide and a representative protocol for an alternative synthetic approach.
Protocol 1: Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Method A)
This protocol is optimized for high yield and purity on a laboratory scale.
Materials:
-
4-amino-3-fluorobenzonitrile (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-3-fluorobenzonitrile and anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate dropping funnel, dilute methanesulfonyl chloride with anhydrous DCM.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a white solid.
Alternative Synthetic Approaches: A Comparative Overview
For projects requiring greater molecular diversity or facing challenges with the standard sulfonylation, alternative methods for introducing the key structural motifs are invaluable.
Introducing the 4-Cyano-2-fluorophenyl Moiety: Beyond the Pre-functionalized Amine
| Method | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNA) | 3,4-difluorobenzonitrile, Amine, Base (e.g., K₂CO₃), DMSO, 80-120°C | 60-80% | Readily available starting materials.[3] | Requires elevated temperatures, regioselectivity can be an issue. |
| Buchwald-Hartwig Amination | 4-bromo-3-fluorobenzonitrile, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Toluene, 80-110°C | 70-95% | Broad substrate scope, high yields. | Expensive catalyst and ligands, requires inert atmosphere. |
| Chan-Lam Coupling | 4-cyano-2-fluorophenylboronic acid, Amine, Copper catalyst (e.g., Cu(OAc)₂), Pyridine, DCM, RT | 50-70% | Mild reaction conditions. | Can have variable yields depending on the amine. |
Introducing the Methanesulfonamide Moiety: Alternatives to Methanesulfonyl Chloride
| Method | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Reductive Amination with Methanesulfonic Anhydride | Amine, Methanesulfonic anhydride, Reducing agent (e.g., NaBH₄), Methanol, 0°C to RT | 60-80% | Avoids the use of a sulfonyl chloride. | Requires a subsequent reduction step. |
| Palladium-Catalyzed Aminosulfonylation | Aryl halide, Methanesulfonamide, Palladium catalyst, Ligand, Base, Solvent, Heat | 50-90% | Convergent synthesis, builds complexity quickly.[4] | Catalyst and ligand optimization may be required. |
| Direct C-H Sulfonamidation | Arene with directing group, Methanesulfonyl azide, Rhodium or Iridium catalyst, Heat | 40-70% | Atom economical, avoids pre-functionalization.[5] | Requires a directing group, expensive catalysts. |
Conclusion and Future Outlook
N-(4-Cyano-2-fluorophenyl)methanesulfonamide stands as a valuable and versatile building block in the medicinal chemist's toolbox. While its direct synthesis is straightforward, a thorough understanding of alternative synthetic strategies for introducing its core components provides researchers with the flexibility to navigate complex synthetic challenges and accelerate the drug discovery process. The continued development of novel catalytic systems for C-N and C-S bond formation promises to further expand the repertoire of methods for accessing this and other important pharmacophores, ultimately paving the way for the next generation of innovative therapeutics.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. Retrieved from [Link]
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Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). A convenient, general, and high yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. Organic Letters, 13(10), 2564-2567. Retrieved from [Link]
-
Li, J., et al. (2009). 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2011. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N-(4-Cyano-2-fluorophenyl)methanesulfonamide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a compound whose structural features—a fluorinated aromatic ring and a cyano group—necessitate a cautious and informed approach. By understanding the chemical nature of this compound, we can implement a disposal strategy that ensures the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
-
Halogenated Organic Moiety: Fluorinated organic compounds are categorized as halogenated organic wastes.[1] These substances are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds to prevent environmental contamination.[3][4][5]
-
Cyano Group (-CN): The presence of the cyano group warrants significant caution. While the toxicity of covalently bound nitriles can vary, they have the potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.[6][7] Exposure to cyanides can lead to severe health effects.[6][8] Therefore, handling and disposal procedures must be designed to prevent the generation of HCN.
Based on SDS for similar compounds, N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling N-(4-Cyano-2-fluorophenyl)methanesulfonamide for any purpose, including disposal.
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, inspected before use. | To prevent skin contact. Proper glove removal technique is crucial to avoid cross-contamination.[11] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[12][13] Contaminated clothing should be removed and laundered by personnel trained in handling hazardous materials.[6]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[12] Do not use water, as this could increase the risk of generating hazardous runoff.
-
Collection: Place the swept-up material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of N-(4-Cyano-2-fluorophenyl)methanesulfonamide must be conducted in accordance with federal, state, and local environmental regulations.[12] The following protocol is based on the chemical's classification as a halogenated organic compound with a cyano functional group.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process. Due to its chemical structure, N-(4-Cyano-2-fluorophenyl)methanesulfonamide waste must be classified as halogenated organic waste .[1]
-
DO NOT mix this waste with non-halogenated organic solvents.
-
DO NOT mix this waste with acidic waste to prevent the potential release of hydrogen cyanide.[6]
-
DO NOT dispose of this chemical down the drain.[12]
Caption: Disposal workflow for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
Step 2: Containerization and Labeling
-
Select the Correct Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. These are often color-coded or specifically labeled by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "N-(4-Cyano-2-fluorophenyl)methanesulfonamide"
-
The concentration and quantity of the waste.
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area. This area should be:
-
Well-ventilated.
-
Away from sources of ignition.
-
Segregated from incompatible materials, especially acids.
-
Under the control of laboratory personnel.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company. The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[2] This method ensures the complete destruction of the molecule, preventing its release into the environment.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can manage N-(4-Cyano-2-fluorophenyl)methanesulfonamide waste safely and responsibly, upholding the principles of scientific integrity and environmental protection.
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Safety D
- New Jersey Department of Health - Hydrogen cyanide - Hazardous Substance Fact Sheet. NJ.gov.
- SAFETY D
- SAFETY D
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
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- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Navigating the Unseen: A Guide to Safely Handling N-(4-Cyano-2-fluorophenyl)methanesulfonamide
For the vanguard of research and drug development, the meticulous handling of novel chemical entities is paramount. This guide provides a focused, procedural framework for the safe management of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, ensuring the protection of laboratory personnel while maintaining experimental integrity.
Immediate Safety and Hazard Profile
Based on data for similar chemical structures, N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also presumed to be a skin and eye irritant.[1][2][3] As a powdered substance, inhalation of dust particles presents a primary route of exposure.
Key Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
| Protection Area | Required PPE | Standards & Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | ASTM D6978 (chemotherapy glove standard) recommended.[4] | Prevents skin contact and absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.[5] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Conforms to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] | Protects against splashes and airborne particles entering the eyes.[5] A face shield offers broader protection.[5] |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material. | Ensure demonstrated resistance to chemical permeability.[4] | Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb chemicals.[4] |
| Respiratory Protection | An N95 or higher-rated particulate respirator. | NIOSH-approved. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Safe Handling and Operations
Adherence to the following step-by-step procedures will minimize the risk of exposure during routine handling of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][6]
-
Before starting work, inspect all PPE for any signs of damage.[8]
2. Handling the Solid Compound:
-
Don all required PPE as outlined in the table above before entering the handling area.
-
When weighing or transferring the solid material, do so in a fume hood to contain any dust.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
3. Preparing Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.
-
Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and finally the inner gloves.[5]
-
Wash hands thoroughly with soap and water after removing all PPE.[7][9]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
